22:0 PC
Description
Properties
IUPAC Name |
[(2R)-2,3-di(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H104NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-51(54)58-48-50(49-60-62(56,57)59-47-46-53(3,4)5)61-52(55)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h50H,6-49H2,1-5H3/t50-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTBOPUWPUXROO-VCZQVZGSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H104NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(22:0/22:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008545 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure and Analysis of 22:0 Phosphatidylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 22:0 phosphatidylcholine, focusing on its chemical structure, physicochemical properties, biosynthesis, and the experimental protocols utilized for its study.
Core Structure of 22:0 Phosphatidylcholine
Phosphatidylcholines (PC) are a class of phospholipids that are major constituents of biological membranes.[1] Their structure is based on a glycerol backbone.[2] The notation "22:0" refers to the fatty acid acyl chains attached to this backbone, specifically behenic acid (also known as docosanoic acid), which is a saturated fatty acid with 22 carbon atoms and no double bonds.
The most common form, 1,2-dibehenoyl-sn-glycero-3-phosphocholine, also denoted as PC(22:0/22:0), possesses the following key features[3]:
-
Glycerol Backbone : A three-carbon molecule that forms the central scaffold of the lipid.
-
Acyl Chains : Two behenic acid (22:0) molecules are ester-linked to the sn-1 and sn-2 positions of the glycerol backbone. The saturated nature of these long acyl chains gives the molecule a high melting point and affects membrane fluidity.
-
Phosphocholine Head Group : A phosphate group is attached to the sn-3 position of the glycerol, which is further esterified to a choline molecule. This headgroup is polar and hydrophilic, conferring the amphipathic nature to the entire molecule.[4]
This amphipathic characteristic is crucial for the formation of lipid bilayers, the fundamental structure of all cellular membranes.[4]
Chemical Structure Diagram
References
An In-depth Technical Guide to the Physical Properties of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a synthetic, saturated phospholipid that plays a significant role in the study of lipid bilayers and the development of advanced drug delivery systems.[1] Its long, 22-carbon acyl chains give it unique physical properties, particularly a high phase transition temperature, which makes it a valuable component in the formulation of stable liposomes and other lipid-based nanoparticles. This technical guide provides a comprehensive overview of the core physical properties of DBPC, detailed experimental protocols for their characterization, and a workflow for its application in drug delivery.
Core Physical and Chemical Properties
The fundamental properties of DBPC are summarized below. These values are crucial for understanding its behavior in various experimental and formulation settings.
| Property | Value |
| Synonyms | DBPC, 22:0 PC, 1,2-didocosanoyl-sn-glycero-3-phosphocholine |
| Molecular Formula | C₄₈H₈₀NO₈P |
| Molecular Weight | 830.12 g/mol |
| CAS Number | 17688-29-8 |
| Appearance | White to off-white powder |
| Phase Transition Temp (Tm) | 75 °C |
| Solubility | Ethanol: 25 mg/mL (requires sonication and warming)[2] Chloroform: Soluble Aqueous Solutions: Sparingly soluble |
Experimental Protocols
Detailed methodologies for the characterization of DBPC's physical properties and its formulation into liposomes are presented below.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a key technique used to determine the phase transition temperature of phospholipids. This protocol is adapted from established methods for similar long-chain saturated phospholipids like DPPC and DSPC.[3][4][5][6][7][8][9][10]
Objective: To measure the temperature and enthalpy of the gel-to-liquid crystalline phase transition of DBPC liposomes.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) powder
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter with high-sensitivity cells
-
Vortex mixer
-
Water bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for uniform vesicle size)
Methodology:
-
Liposome Preparation:
-
Accurately weigh a desired amount of DBPC powder (e.g., 5-10 mg) and place it in a clean glass vial.
-
Add the appropriate volume of hydration buffer to achieve the desired lipid concentration (e.g., 10 mg/mL).
-
Hydrate the lipid by vortexing the vial for 5-10 minutes above the phase transition temperature of DBPC (i.e., >75°C). This can be done in a heated water bath.
-
To form multilamellar vesicles (MLVs), the hydrated lipid suspension can be used directly.
-
For the formation of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), further processing is required:
-
Sonication: Sonicate the MLV suspension using a bath or probe sonicator until the milky suspension becomes translucent. Maintain the temperature above the Tm during sonication to prevent the lipid from gelling.
-
Extrusion: For LUVs of a defined size, pass the MLV suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size) 10-20 times. This process should also be performed at a temperature above the Tm.
-
-
-
DSC Analysis:
-
Accurately transfer a known volume of the DBPC liposome suspension into a DSC sample pan.
-
Use the same volume of hydration buffer as a reference in a separate DSC pan.
-
Seal both pans hermetically.
-
Place the sample and reference pans into the calorimeter.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).
-
Scan the temperature at a controlled rate (e.g., 1°C/minute) up to a temperature well above the Tm (e.g., 90°C).
-
Record the heat flow as a function of temperature. The phase transition will appear as an endothermic peak.
-
The peak of this endotherm corresponds to the main phase transition temperature (Tm). The area under the peak is used to calculate the enthalpy of the transition (ΔH).
-
Preparation of DBPC Liposomes for Drug Delivery
This protocol outlines the thin-film hydration method, a common technique for preparing liposomes and encapsulating therapeutic agents.
Objective: To prepare DBPC liposomes encapsulating a hydrophilic drug.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
-
Cholesterol (optional, to modulate membrane fluidity)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydrophilic drug to be encapsulated
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator or extruder
Methodology:
-
Lipid Film Formation:
-
Dissolve DBPC and cholesterol (if used) in chloroform in a round-bottom flask. The molar ratio of DBPC to cholesterol can be varied to optimize the formulation.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature below the degradation temperature of the components. This will result in a thin, uniform lipid film on the inner wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration and Drug Encapsulation:
-
Prepare a solution of the hydrophilic drug in the desired aqueous buffer.
-
Add the drug solution to the flask containing the dry lipid film.
-
Hydrate the film by rotating the flask at a temperature above the Tm of DBPC (>75°C) for 1-2 hours. This process will form multilamellar vesicles (MLVs) with the drug encapsulated in the aqueous core.
-
-
Vesicle Size Reduction and Purification:
-
To obtain vesicles of a more uniform and smaller size, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes as described in Protocol 3.1. This should be done above the Tm.
-
Remove the unencapsulated drug by methods such as dialysis, gel filtration chromatography (e.g., using a Sephadex column), or centrifugation.
-
Visualizing Workflows and Relationships
Experimental Workflow for DSC Analysis of DBPC
Caption: Workflow for determining the phase transition temperature of DBPC liposomes using DSC.
Logical Relationship in a DBPC-based Drug Delivery System
Caption: Conceptual workflow of a DBPC-based liposomal drug delivery system.
References
- 1. bluetigerscientific.com [bluetigerscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential scanning calorimetry study on the binding of nucleic acids to dimyristoylphosphatidylcholine-sphingosine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tainstruments.com [tainstruments.com]
- 8. High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Main Phase Transition Temperature of Phospholipids by Nanoplasmonic Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of 22:0 Phosphatidylcholine in Cell Membrane Architecture and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the significant role of 22:0 Phosphatidylcholine (PC), also known as Docosanoyl-Phosphatidylcholine or Dibehenoyl-Phosphatidylcholine (DBPC), in shaping the structure and influencing the function of cellular membranes. As a very-long-chain saturated phospholipid, 22:0 PC imparts unique biophysical properties to lipid bilayers, with profound implications for membrane protein function, lipid domain organization, and cellular signaling. This document provides a comprehensive overview of its core properties, detailed experimental protocols for its study, and visual representations of its influence on cellular processes.
Core Concepts: The Structural and Functional Impact of this compound
Phosphatidylcholines are a major class of phospholipids in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer.[1] The fatty acyl composition of these molecules plays a critical role in determining the physical properties of the membrane.[2] this compound is distinguished by its two fully saturated 22-carbon acyl chains. This characteristic has several key consequences for membrane structure and function.
Biophysical Properties of this compound-Containing Membranes
The long, saturated nature of the acyl chains in this compound leads to strong van der Waals interactions between adjacent lipid molecules. This results in a highly ordered and tightly packed membrane structure. A defining characteristic of this compound is its high phase transition temperature (Tm), the temperature at which the lipid bilayer transitions from a rigid gel phase to a more fluid liquid-crystalline phase.
Table 1: Comparative Biophysical Properties of Saturated Phosphatidylcholines
| Phosphatidylcholine (PC) Species | Acyl Chain Composition | Main Transition Temperature (Tm) (°C) | Membrane State at 37°C |
| DMPC | 14:0 / 14:0 | 24 | Liquid-crystalline |
| DPPC | 16:0 / 16:0 | 41 | Gel |
| DSPC | 18:0 / 18:0 | 55 | Gel |
| This compound (DBPC) | 22:0 / 22:0 | 75 [3] | Gel |
As indicated in Table 1, with a Tm of 75°C, membranes composed of pure this compound are in a rigid, gel-like state at physiological temperatures. This contrasts sharply with membranes composed of shorter-chain or unsaturated PCs, which are typically in a fluid phase.
Influence on Membrane Structure
The incorporation of this compound into a lipid bilayer significantly alters its physical dimensions and properties:
-
Increased Membrane Thickness: There is a linear relationship between the acyl chain length of phospholipids and the hydrophobic thickness of the membrane.[4][5] The extended 22-carbon chains of this compound result in a considerably thicker lipid bilayer compared to membranes composed of more common 16- or 18-carbon PCs.
-
Decreased Membrane Fluidity: The tight packing of the long, saturated acyl chains drastically reduces the lateral mobility of lipids within the membrane. This leads to a significant decrease in membrane fluidity, which can be quantified by an increase in fluorescence anisotropy of membrane probes like 1,6-diphenyl-1,3,5-hexatriene (DPH).[6][7][8]
-
Contribution to Lipid Rafts: Lipid rafts are specialized membrane microdomains enriched in saturated lipids and cholesterol that are thought to be important for signal transduction and protein trafficking.[9][10] Due to its high melting temperature and preference for an ordered state, this compound is a potent promoter of the formation of such liquid-ordered domains within a more fluid bilayer.[9]
Functional Consequences of this compound Incorporation
The structural changes induced by this compound have significant functional implications:
-
Modulation of Membrane Protein Function: The thickness and fluidity of the lipid bilayer can influence the conformation, activity, and clustering of transmembrane proteins.[11] The increased thickness of this compound-containing membranes can lead to hydrophobic mismatch with transmembrane domains of proteins, potentially altering their function. For instance, the enzymatic activity of intramembrane proteases like γ-secretase can be modulated by the membrane's lipid composition, including the presence of very-long-chain fatty acids.[12]
-
Impact on Cellular Signaling: By influencing the localization and activity of membrane-bound receptors and enzymes, this compound can indirectly modulate cellular signaling pathways. The formation of lipid rafts, promoted by this compound, can facilitate the assembly of signaling complexes. Conversely, accumulation of very-long-chain fatty acids, as seen in diseases like X-linked Adrenoleukodystrophy (X-ALD), can disrupt signaling pathways, including insulin and inflammatory signaling.[13][14] The accumulation of these lipids can lead to membrane disruption and cellular stress.[15]
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of liposomes containing this compound.
Preparation of this compound-Containing Liposomes
Due to the high Tm of this compound, special attention must be paid to temperature during the preparation process.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Other lipids as required (e.g., POPC, cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Water bath sonicator or bath sonicator
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Protocol:
-
Lipid Film Formation:
-
Dissolve the desired amounts of this compound and other lipids in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure. The water bath temperature should be well above the Tm of all lipid components (for this compound, >80°C).
-
A thin, uniform lipid film should form on the wall of the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tm of this compound (e.g., 80-85°C).
-
Add the warm hydration buffer to the flask containing the lipid film.
-
Agitate the flask gently to suspend the lipids, forming multilamellar vesicles (MLVs). This should be done in the heated water bath to maintain the temperature above the Tm.
-
-
Vesicle Sizing (Extrusion):
-
Assemble the liposome extruder, pre-heated to >80°C.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the lipid suspension through a polycarbonate membrane with the desired pore size (e.g., 100 nm) back and forth for an odd number of passes (e.g., 21 times). This process creates large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
The resulting liposome solution should be stored above its Tm if to be used immediately, or can be stored at 4°C for short periods. For long-term storage, flash-freezing in liquid nitrogen is recommended.
-
Characterization of this compound Liposomes
2.2.1. Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material.[16][17][18][19]
Protocol:
-
Prepare a concentrated suspension of this compound liposomes (e.g., 5-10 mg/mL).
-
Load a precise volume of the liposome suspension into a DSC sample pan. Use the same volume of hydration buffer as a reference.
-
Seal the pans hermetically.
-
Place the sample and reference pans in the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a temperature well above the Tm (e.g., 90°C).
-
The peak of the endothermic transition in the heat flow curve corresponds to the main phase transition temperature (Tm).
2.2.2. Measurement of Membrane Fluidity by DPH Fluorescence Anisotropy
This technique measures the rotational mobility of the fluorescent probe DPH embedded in the lipid bilayer.[6][8][20][21] Higher anisotropy values correspond to lower membrane fluidity.
Protocol:
-
Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran) at approximately 2 mM.
-
Dilute the liposome suspension to the desired lipid concentration (e.g., 0.1-0.5 mM) in the hydration buffer.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final probe-to-lipid ratio of approximately 1:500.
-
Incubate the mixture in the dark at a temperature above the Tm of this compound for at least 30 minutes to ensure complete incorporation of the probe.
-
Measure the fluorescence anisotropy using a fluorometer equipped with polarizers. The excitation wavelength is typically around 358 nm, and the emission is measured at around 430 nm.
-
The anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with the emission polarizer oriented parallel and perpendicular to the excitation polarizer, respectively, and G is the grating correction factor.
2.2.3. Determination of Bilayer Structure by Small-Angle X-ray Scattering (SAXS)
SAXS provides information on the nanoscale structure of materials, including the thickness of lipid bilayers.[4][22][23][24][25]
Protocol:
-
Prepare a concentrated and monodisperse sample of this compound liposomes.
-
Load the sample into a temperature-controlled sample holder (a quartz capillary is often used). The temperature should be controlled according to the desired phase of the lipid.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
The scattering data is radially averaged to produce a 1D scattering profile of intensity versus the scattering vector, q.
-
The resulting scattering curve can be modeled to extract structural parameters, such as the electron density profile across the bilayer, from which the bilayer thickness can be determined.
Visualizations: Pathways and Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key concepts related to the study and function of this compound.
Conclusion
22:0 Phosphatidylcholine is a unique phospholipid whose very-long-chain saturated acyl groups confer a high degree of order, thickness, and rigidity to cellular membranes. These properties are fundamental to its role in influencing the function of membrane proteins, the formation of lipid rafts, and the modulation of cellular signaling pathways. The accumulation of lipids containing very-long-chain fatty acids is associated with severe pathologies, highlighting the importance of maintaining a balanced lipid composition for cellular health. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate the multifaceted role of this compound in membrane biology and its potential as a target in drug development.
References
- 1. wjgnet.com [wjgnet.com]
- 2. Synthesis of saturated phosphatidylcholine and phosphatidylglycerol by freshly isolated rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Physical properties of phosphatidylcholine-phosphatidylinositol liposomes in relation to a calcium effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. lipotype.com [lipotype.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photo-controlled delivery of very long chain fatty acids to cell membranes and modulation of membrane protein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-linked adrenoleukodystrophy (X-ALD): clinical presentation and guidelines for diagnosis, follow-up and management - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Revisiting the Pathogenesis of X-Linked Adrenoleukodystrophy | Semantic Scholar [semanticscholar.org]
- 15. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucm.es [ucm.es]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Determination of the Main Phase Transition Temperature of Phospholipids by Oscillatory Rheology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of Lipid Composition on the Interaction of Liposomes with THP-1-Derived Macrophages [jstage.jst.go.jp]
- 21. mpikg.mpg.de [mpikg.mpg.de]
- 22. journals.iucr.org [journals.iucr.org]
- 23. journals.iucr.org [journals.iucr.org]
- 24. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermal Phase Behavior of Fully Saturated 22:0 PC Bilayers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal phase behavior of fully saturated 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC) bilayers. Understanding the thermotropic properties of this long-chain phospholipid is critical for its application in drug delivery systems, model membrane research, and various biophysical studies. This document synthesizes key quantitative data, details experimental protocols, and presents visual representations of the underlying molecular processes.
Introduction to the Phase Behavior of this compound
Fully saturated phosphatidylcholines (PCs) like this compound exhibit distinct temperature-dependent phase transitions when hydrated, transforming between well-defined structural states. These transitions are fundamental to the physical properties of the lipid bilayer, including its fluidity, permeability, and thickness. The primary phases observed for saturated PCs are the lamellar gel (Lβ'), ripple (Pβ'), and liquid crystalline (Lα) phases. The transitions between these phases are characterized by specific temperatures and enthalpy changes, which are crucial parameters for characterizing the lipid's behavior.
Quantitative Thermodynamic Data
The thermal phase transitions of this compound bilayers have been characterized primarily by differential scanning calorimetry (DSC). The key thermodynamic parameters are summarized in the table below.
| Transition | Parameter | Value | Reference |
| Main Transition | Transition Temperature (Tm) | 75 °C | [1][2] |
| Enthalpy of Transition (ΔHm) | ~14.8 kcal/mol (predicted) | [3] | |
| Pre-transition | Transition Temperature (Tp) | Not experimentally reported | |
| Enthalpy of Transition (ΔHp) | Not experimentally reported |
Description of Thermal Phases
The phase transitions of this compound bilayers involve significant changes in the organization and dynamics of the lipid molecules.
-
Lamellar Gel Phase (Lβ'): At temperatures below the pre-transition, the lipid acyl chains are in a highly ordered, all-trans conformation and are tilted with respect to the bilayer normal. The lipid molecules are packed in a two-dimensional crystalline lattice, resulting in a rigid, relatively impermeable bilayer.[4]
-
Ripple Phase (Pβ'): Upon heating through the pre-transition, the bilayer enters the ripple phase, which is characterized by a periodic, wave-like undulation of the membrane surface. This phase is thought to involve a mixture of ordered and disordered chain domains.
-
Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains "melt" and become conformationally disordered with a high degree of rotational and lateral mobility. The bilayer is thinner and more fluid in this state, which is the physiologically relevant phase for most biological membranes.
Visualizing Thermal Phase Transitions
The sequence of phase transitions in a fully saturated PC bilayer upon heating can be visualized as a progression from a highly ordered to a disordered state.
References
Navigating the Solubility of 22:0 Phosphatidylcholine: A Technical Guide for Researchers
An In-depth Exploration of the Solubility Characteristics of Docosanoyl-sn-glycero-3-phosphocholine in Chloroform and Other Organic Solvents for Application in Research and Drug Development.
Docosanoyl-sn-glycero-3-phosphocholine (22:0 PC), a phosphatidylcholine containing two saturated 22-carbon acyl chains, is a key lipid in various research and pharmaceutical applications. Its long, saturated acyl chains give it unique physicochemical properties that influence its behavior in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, offering valuable insights for its handling, formulation, and application in experimental settings.
Understanding the Solubility of Phosphatidylcholines
Phosphatidylcholines (PCs) are amphiphilic molecules, possessing a hydrophilic phosphocholine headgroup and two hydrophobic acyl chains. This dual nature governs their solubility in various solvents. While the polar headgroup interacts favorably with polar solvents, the nonpolar acyl chains dictate the solubility in organic solvents. The length and saturation of these acyl chains are critical determinants of the overall solubility profile.
Long-chain saturated phosphatidylcholines, such as this compound, generally exhibit lower solubility in highly polar solvents compared to their unsaturated or shorter-chain counterparts. Conversely, they are more soluble in nonpolar organic solvents and chlorinated solvents like chloroform.
Qualitative Solubility of Phosphatidylcholines in Common Organic Solvents
| Solvent | General PC Solubility | Considerations for this compound |
| Chloroform | Generally soluble. Often used as a primary solvent for phospholipids. | Expected to be soluble. However, very long saturated chains might necessitate the addition of a co-solvent like methanol to achieve higher concentrations. |
| Methanol | Soluble. Often used in combination with chloroform for lipid extractions. | Expected to be soluble. |
| Ethanol | Generally soluble. | Expected to be soluble. |
| Hexane | Soluble, particularly for PCs with longer acyl chains. | Expected to be soluble. |
| Acetone | Generally insoluble. This property is often used to precipitate phospholipids from lipid extracts. | Expected to be insoluble. |
| Dimethyl Sulfoxide (DMSO) | Generally insoluble. | Expected to be insoluble. |
| Water | Insoluble. Forms micelles or liposomes. | Expected to be insoluble and will form stable bilayer structures. |
It is important to note that factors such as temperature and the presence of impurities can influence the solubility of this compound. Some long-chain, saturated lipids may precipitate from organic solutions at lower temperatures and may require gentle warming to redissolve.
Experimental Protocol for Determining Phospholipid Solubility
For researchers requiring precise solubility data for this compound in a specific solvent system, the following general experimental protocol can be adapted. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (docosanoyl-sn-glycero-3-phosphocholine)
-
Solvent of interest (e.g., chloroform)
-
Vials with Teflon-lined caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a glass vial. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Phase Separation: Centrifuge the vial at a high speed to pellet the undissolved this compound. This step is crucial to separate the saturated supernatant from any solid material.
-
Supernatant Collection: Carefully collect a known volume of the clear supernatant without disturbing the pellet.
-
Quantification:
-
HPLC Method: Dilute the supernatant with a suitable solvent and inject it into an HPLC system. Use a calibration curve prepared with known concentrations of this compound to determine the concentration in the supernatant.
-
Gravimetric Method: Transfer the collected supernatant to a pre-weighed vial. Evaporate the solvent under a stream of inert gas (e.g., nitrogen) and then place the vial under a high vacuum to remove any residual solvent. Weigh the vial containing the dried lipid residue. The difference in weight will give the mass of the dissolved this compound.
-
-
Calculation: Calculate the solubility as the mass of dissolved this compound per unit volume of the solvent (e.g., mg/mL).
Experimental Workflow for Solubility Determination
The logical flow of the experimental protocol for determining the solubility of a phospholipid can be visualized as follows:
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential knowledge regarding the solubility of this compound. By understanding its behavior in different organic solvents and employing a robust experimental protocol for solubility determination, users can effectively handle and formulate this important phospholipid for their specific research and development needs.
The Enigmatic Role of 22:0 Phosphatidylcholine in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Docosanoyl phosphatidylcholine (22:0 PC), a glycerophospholipid incorporating the very-long-chain saturated fatty acid behenic acid, is a constituent of cellular membranes whose specific roles in signal transduction are beginning to be unraveled. While direct signaling functions remain largely uncharacterized, emerging evidence suggests that this compound indirectly modulates cellular signaling pathways through its influence on membrane biophysical properties, its participation in the formation of specialized membrane microdomains, and as a potential precursor for bioactive lipid mediators. This technical guide provides a comprehensive overview of the current understanding of this compound's function, detailing its structural impact on membranes, its potential involvement in signaling platforms, and methodologies for its investigation.
Introduction: The Structural Significance of this compound in Cellular Membranes
Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, contributing to the structural integrity of the lipid bilayer.[1] The fatty acid composition of PCs is a critical determinant of membrane properties.[2] this compound is distinguished by the presence of two 22-carbon saturated fatty acyl chains (behenic acid). This feature imparts distinct biophysical characteristics to the membrane regions where it is incorporated.
The long, saturated nature of the docosanoyl chains in this compound promotes a more ordered and less fluid membrane state. This is in contrast to PCs containing shorter or unsaturated fatty acids, which increase membrane fluidity. The incorporation of very-long-chain fatty acids (VLSFAs) into phospholipids can significantly impact membrane thickness and curvature, which in turn can influence the localization and function of membrane-associated proteins.[3][4]
Indirect Modulation of Cellular Signaling by this compound
While a direct role for this compound as a signaling molecule has not been established, its influence on the membrane environment provides several avenues for the indirect modulation of signal transduction pathways.
Influence on Lipid Raft Organization and Signaling Platforms
Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules.[3] The presence of lipids with long, saturated acyl chains, such as those in very-long-chain sphingolipids, is crucial for the formation and stability of these domains.[5][6] Although less studied in this context than sphingolipids, it is plausible that this compound, with its very-long-chain saturated fatty acids, contributes to the formation or stabilization of lipid rafts or other ordered membrane domains. By influencing the lipid environment, this compound could modulate the activity of raft-associated signaling proteins, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.
Modulation of Membrane Protein Function
The biophysical properties of the lipid bilayer directly impact the conformation and function of integral and membrane-associated proteins.[2][7] The increased thickness and reduced fluidity of membranes containing this compound could influence the activity of signaling proteins in several ways:
-
Conformational Changes: The hydrophobic matching between the transmembrane domains of a protein and the thickness of the lipid bilayer can affect protein conformation and, consequently, its activity.[4]
-
Lateral Mobility and Interactions: A less fluid membrane environment can restrict the lateral diffusion of membrane proteins, potentially influencing the formation of signaling complexes.
-
Enzyme Activity: The activity of membrane-bound enzymes can be sensitive to the physical state of the surrounding lipid bilayer.
This compound as a Precursor for Bioactive Lipid Mediators
Phosphatidylcholines can be metabolized by phospholipases to generate a variety of second messengers. While specific data for this compound is limited, the general pathways of PC metabolism suggest potential roles in generating signaling molecules.
-
Phospholipase A2 (PLA2): PLA2 hydrolyzes the fatty acid at the sn-2 position of phospholipids, generating a lysophospholipid and a free fatty acid. The hydrolysis of this compound would yield lyso-PC (with a 22:0 acyl chain) and behenic acid. Lysophospholipids themselves can act as signaling molecules.
-
Phospholipase C (PLC): PLC cleaves the phosphocholine headgroup, producing diacylglycerol (DAG), a well-known activator of Protein Kinase C (PKC).
-
Phospholipase D (PLD): PLD removes the choline headgroup, leaving phosphatidic acid (PA), another important lipid second messenger.
Quantitative Data Summary
Direct quantitative data on the specific effects of this compound on cellular signaling pathways is currently scarce in the scientific literature. Research has primarily focused on the broader categories of phosphatidylcholines or very-long-chain saturated fatty acids. The following table summarizes the types of quantitative data that are needed to elucidate the function of this compound.
| Parameter to Measure | Potential Experimental System | Expected Outcome if this compound has a Signaling Role |
| Membrane Fluidity | Fluorescence Anisotropy with probes like DPH | Decrease in membrane fluidity with increasing this compound concentration. |
| Lipid Raft Association | Detergent Resistant Membrane (DRM) Isolation & Proteomics | Enrichment of specific signaling proteins in DRMs upon this compound incorporation. |
| GPCR Activity | Radioligand Binding Assays, FRET-based sensors | Altered ligand binding affinity or conformational changes in the presence of this compound. |
| Protein Kinase Activity | In vitro Kinase Assays | Modulation of the activity of membrane-associated kinases like PKC or Akt. |
| Second Messenger Levels | Mass Spectrometry-based Lipidomics | Changes in the cellular levels of DAG, PA, or Lyso-PC upon this compound treatment. |
Experimental Protocols
Investigating the function of this compound requires a combination of biochemical, biophysical, and cell-based assays.
Preparation and Cellular Delivery of this compound
Objective: To introduce exogenous this compound into cultured cells to study its effects.
Methodology:
-
Vesicle Preparation:
-
Dissolve this compound (commercially available) in chloroform.
-
Dry the lipid to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film with a suitable buffer (e.g., PBS or cell culture medium) to the desired concentration.
-
Create small unilamellar vesicles (SUVs) by probe sonication or extrusion through polycarbonate membranes (e.g., 100 nm pore size).
-
-
Cellular Delivery:
-
Incubate cultured cells with the prepared this compound vesicles. The concentration and incubation time should be optimized for the specific cell type and experiment.
-
Alternatively, cyclodextrin-mediated delivery can be used for more efficient transfer of the phospholipid to the cell membrane.[8]
-
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Editorial: Effects of Membrane Lipids on Protein Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipids containing very long-chain fatty acids regulate Ypt7 function during the tethering stage of vacuole fusion - PMC [pmc.ncbi.nlm.nih.gov]
22:0 Phosphatidylcholine: A Potential Biomarker in Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Metabolic diseases, including obesity, type 2 diabetes (T2D), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The identification of reliable biomarkers is crucial for early diagnosis, patient stratification, and the development of targeted therapies. Among the myriad of molecules under investigation, lipids, and particularly specific phosphatidylcholine (PC) species, have emerged as promising candidates. This technical guide focuses on 22:0 phosphatidylcholine (PC), also known as docosanoyl-sn-glycero-3-phosphocholine, a very-long-chain saturated fatty acid-containing phospholipid, and explores its potential as a biomarker in metabolic diseases. This document provides a comprehensive overview of the current state of knowledge, including quantitative data, experimental protocols, and relevant signaling pathways.
Data Presentation: Quantitative Insights into 22:0 PC in Metabolic Diseases
The following tables summarize the available quantitative data regarding the levels of phosphatidylcholines, with a focus on species containing 22:0 fatty acids, in various metabolic diseases compared to healthy controls. It is important to note that while data on total PC or lysophosphatidylcholine (LPC) classes are more abundant, specific quantification of this compound is still an emerging area of research.
Table 1: Phosphatidylcholine Alterations in Obesity
| Lipid Species | Condition | Tissue/Fluid | Change vs. Lean Controls | Reference(s) |
| Total Phosphatidylcholines (PC) | Obesity | Adiposomes | Significantly Lower | [1] |
| Total Lysophosphatidylcholines (LPC) | Obesity | Adiposomes | Significantly Lower | [1] |
| PC(15:0/0:0) | Obesity | Plasma | Significantly Down-regulated | [2][3] |
| PI(14:0/22:2) | Obesity | Plasma | Significantly Down-regulated | [2][3] |
Table 2: Phosphatidylcholine Alterations in Type 2 Diabetes
| Lipid Species | Condition | Tissue/Fluid | Change vs. Healthy Controls | Reference(s) |
| Total Phosphatidylcholines (PC) | Type 2 Diabetes | Serum | Lower | [4] |
| Total Lysophosphatidylcholines (LPC) | Type 2 Diabetes | Serum | Lower | [4] |
Table 3: Phosphatidylcholine Alterations in Non-Alcoholic Fatty Liver Disease (NAFLD)
| Lipid Species | Condition | Tissue/Fluid | Change vs. Control/NAFL | Reference(s) |
| PC(22:0/18:1) | NASH vs. NAFL | Liver Tissue | Higher | [5] |
| Total Phosphatidylcholines (PC) | NASH | Hepatocytes | 1.4 to 5.9-fold increase | [6] |
Experimental Protocols
The accurate quantification of this compound requires robust and validated analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for lipidomic analysis. Below are detailed methodologies for the analysis of this compound in biological samples.
Protocol 1: Lipid Extraction from Plasma/Serum
This protocol is adapted from established methods for lipid extraction from plasma and serum samples.[2][7]
Materials:
-
Plasma or serum sample
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE, LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution: A mixture of deuterated or odd-chain lipid standards, including a PC standard like PC(17:0/17:0), dissolved in methanol.
-
1.5 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 20 µL of the plasma/serum sample.
-
Add 225 µL of cold methanol containing the internal standard mixture.
-
Vortex the mixture vigorously for 10 seconds.
-
Add 750 µL of cold MTBE.
-
Vortex for 10 seconds, followed by shaking for 6 minutes at 4°C.
-
Add 188 µL of LC-MS grade water to induce phase separation.
-
Vortex for 20 seconds and then centrifuge at 14,000 rpm for 2 minutes.
-
Carefully collect the upper organic phase (approximately 750 µL) and transfer it to a new tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the LC-MS mobile phase, typically a mixture of isopropanol:acetonitrile:water.
Protocol 2: Absolute Quantification of this compound by LC-MS/MS
This protocol outlines the steps for creating a calibration curve for the absolute quantification of this compound.
Materials:
-
Synthetic this compound standard (e.g., 1,2-didocosanoyl-sn-glycero-3-phosphocholine)
-
Internal Standard (IS): A suitable non-endogenous PC species, such as PC(17:0/17:0) or a deuterated this compound.
-
Solvent for standard preparation (e.g., chloroform/methanol mixture)
-
LC-MS/MS system with a suitable column (e.g., C18 reversed-phase)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL) in a chloroform/methanol (2:1, v/v) mixture.
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by serial dilution of the this compound stock solution to cover the expected concentration range in the samples.
-
Spike a constant amount of the internal standard into each calibration standard.
-
-
LC-MS/MS Analysis:
-
Inject the prepared calibration standards and the extracted biological samples onto the LC-MS/MS system.
-
Use a reversed-phase column (e.g., C18) with a gradient elution of mobile phases, such as a mixture of water, acetonitrile, and isopropanol containing ammonium formate or acetate.
-
Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound is its [M+H]+ adduct, and a characteristic product ion is the phosphocholine headgroup fragment at m/z 184.
-
-
Data Analysis:
-
Integrate the peak areas for the this compound and the internal standard in each chromatogram.
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of this compound.
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Signaling Pathways and Biological Relevance
While the direct signaling roles of this compound are still under investigation, its presence within the broader context of phosphatidylcholine metabolism and its alterations in metabolic diseases suggest its involvement in key cellular processes.
Phosphatidylcholine Biosynthesis: The Kennedy Pathway
The primary route for phosphatidylcholine synthesis in mammalian cells is the Kennedy pathway.[8][9] This pathway involves a series of enzymatic reactions that ultimately lead to the formation of PC from choline.
Adipose Tissue Inflammation in Obesity
In obesity, hypertrophied adipocytes can become stressed and release pro-inflammatory signals. This leads to the recruitment of immune cells, particularly macrophages, creating a state of chronic low-grade inflammation in adipose tissue. This inflammation is a key contributor to the development of insulin resistance.[10][11]
Conclusion
22:0 Phosphatidylcholine is emerging as a molecule of interest in the context of metabolic diseases. While specific quantitative data directly linking this compound to obesity and type 2 diabetes in large cohorts are still limited, preliminary findings in NAFLD suggest its potential as a biomarker for disease severity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to accurately quantify this compound and further investigate its role. The signaling pathways outlined, though not directly implicating this compound as a signaling molecule itself, provide the biological context in which its altered levels may contribute to the pathophysiology of metabolic diseases. Further research is warranted to fully elucidate the diagnostic and therapeutic potential of this compound in obesity, type 2 diabetes, and NAFLD. This technical guide serves as a foundational resource to stimulate and support these future investigations.
References
- 1. JCI Insight - Lipidomic profiling of human adiposomes identifies specific lipid shifts linked to obesity and cardiometabolic risk [insight.jci.org]
- 2. Lipidomic profiling reveals distinct differences in plasma lipid composition in overweight or obese adolescent students | springermedizin.de [springermedizin.de]
- 3. Lipidomic profiling reveals distinct differences in plasma lipid composition in overweight or obese adolescent students - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Hepatic Lipid Markers Associated with Nonalcoholic Steatohepatitis and Fibrosis in Morbid Obesity Patients [mdpi.com]
- 6. Lipidomics Profiles in Hepatocytes from Nonalcoholic Steatohepatitis Patients Differ Markedly from In Vitro-Induced Steatotic Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of isobaric phosphatidylcholine species in human plasma using a hybrid quadrupole linear ion-trap mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 9. From yeast to humans - roles of the Kennedy pathway for phosphatidylcholine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adipose tissue inflammation and metabolic dysfunction in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chronic Adipose Tissue Inflammation Linking Obesity to Insulin Resistance and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
The Interplay of Behenoyl-Phosphatidylcholine (22:0 PC) and Cholesterol in Lipid Rafts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate interactions between 22:0 Phosphatidylcholine (PC), a very-long-chain saturated phospholipid, and cholesterol within the specialized membrane microdomains known as lipid rafts. Understanding this relationship is pivotal for elucidating the biophysical properties of cell membranes and their profound implications for cellular signaling and the development of novel therapeutic strategies. While direct experimental data on 22:0 PC remains an emerging field of study, this guide synthesizes current knowledge from molecular dynamics simulations and extrapolates from studies on other long-chain saturated phospholipids to provide a comprehensive overview.
Biophysical Properties of this compound and Cholesterol Interactions
The incorporation of cholesterol into a bilayer composed of very-long-chain saturated phospholipids like this compound induces significant changes in the membrane's physical state. At physiological temperatures, these long, saturated acyl chains would typically exist in a highly ordered, gel-like state. Cholesterol, with its rigid steroid ring structure, disrupts this tight packing, leading to the formation of a liquid-ordered (lo) phase. This phase is characterized by a high degree of acyl chain order, similar to the gel phase, but with lateral mobility akin to the liquid-disordered (ld) phase. This unique combination of properties is a hallmark of lipid rafts.
Molecular dynamics simulations provide valuable quantitative insights into the biophysical parameters of this compound and cholesterol mixtures. These computational studies help to predict how these molecules arrange themselves and the resulting properties of the membrane.
| Parameter | Value | Experimental Context | Reference |
| Excess Cholesterol Area | 26-29 Ų | In gel-phase bilayers of this compound, cholesterol does not induce a significant condensing effect, resulting in a large excess area. This is in contrast to its effect on liquid-crystalline phase lipids where it reduces the area per lipid. | [1] |
| Bilayer Thickness | Increased | The presence of very-long-chain fatty acids in sphingolipids, which are structurally similar to this compound in terms of chain length, is known to increase membrane thickness and promote interdigitation, a phenomenon likely to be influenced by cholesterol. | [2] |
| Acyl Chain Order | Decreased (relative to pure gel phase) | In gel-phase 20:0 PC bilayers, the addition of cholesterol leads to a decrease in the order parameters of the lipid tails, indicating a fluidizing effect on the highly ordered state. A similar effect is expected for this compound. | [1] |
Experimental Protocols for Studying this compound-Cholesterol Interactions in Lipid Rafts
Investigating the specific interactions between this compound and cholesterol requires a combination of biophysical and cell biology techniques. The following are detailed methodologies adapted for the study of model membranes containing this very-long-chain phospholipid.
Preparation of Large Unilamellar Vesicles (LUVs)
Objective: To create model membrane vesicles for biophysical characterization.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound)
-
Cholesterol
-
Chloroform
-
Argon or Nitrogen gas
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Dissolve the desired molar ratio of this compound and cholesterol in chloroform in a round-bottom flask.
-
Evaporate the solvent under a gentle stream of argon or nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at a temperature above the phase transition temperature of this compound. Repeat the extrusion process 11-21 times to obtain a homogenous population of LUVs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperature (Tm) and thermodynamic properties of this compound-cholesterol mixtures.
Protocol:
-
Prepare MLVs of varying this compound to cholesterol molar ratios as described above.
-
Transfer a precise amount of the vesicle suspension to the DSC sample pan. Use the corresponding buffer as a reference.
-
Scan the samples over a relevant temperature range (e.g., 20°C to 90°C) at a controlled scan rate (e.g., 1°C/min).
-
Analyze the resulting thermograms to determine the Tm and the enthalpy of the transition (ΔH). The broadening and eventual disappearance of the phase transition peak with increasing cholesterol concentration is indicative of the formation of the liquid-ordered phase.
Fluorescence Spectroscopy
Objective: To assess membrane fluidity and domain formation using fluorescent probes.
Materials:
-
LUVs composed of this compound, cholesterol, and a fluorescent probe (e.g., Laurdan, DPH).
-
Fluorometer.
Protocol:
-
Incorporate a fluorescent probe into the lipid mixture during LUV preparation. The choice of probe depends on the property to be measured (e.g., Laurdan for membrane polarity/fluidity, DPH for rotational mobility).
-
Measure the fluorescence emission spectrum or anisotropy of the probe as a function of temperature or cholesterol concentration.
-
For Laurdan, calculate the Generalized Polarization (GP) value to quantify changes in membrane water content and lipid packing.
-
For DPH, measure the fluorescence anisotropy to determine changes in the rotational freedom of the probe within the bilayer, which reflects membrane fluidity.
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for LUV Characterization
The following diagram illustrates the general workflow for preparing and characterizing LUVs to study the biophysical properties of this compound and cholesterol interactions.
Caption: Workflow for LUV preparation and biophysical analysis.
Hypothetical Role of this compound in a Lipid Raft-Dependent Signaling Pathway
Very-long-chain fatty acids are known to be crucial for the function of certain signaling proteins by modulating the properties of lipid rafts.[3] The following diagram depicts a hypothetical signaling pathway where the presence of this compound in lipid rafts could influence the activity of a receptor tyrosine kinase (RTK).
Caption: Hypothetical RTK signaling pathway modulated by lipid rafts.
In this model, the thicker and more ordered membrane environment created by the presence of this compound and cholesterol in the lipid raft is hypothesized to stabilize the dimeric, active conformation of the receptor. This would lead to enhanced kinase activity and more robust downstream signaling. The very long acyl chains of this compound could also create a unique hydrophobic environment that favors the recruitment of specific adaptor proteins, thereby fine-tuning the cellular response.
Conclusion and Future Directions
The interaction between this compound and cholesterol is a critical determinant of the structure and function of lipid rafts. While direct experimental data is still limited, molecular dynamics simulations and extrapolations from related lipid systems provide a strong foundation for understanding their biophysical properties. The very long saturated acyl chains of this compound, in concert with cholesterol, are predicted to form highly ordered and thick membrane domains that can serve as platforms for the spatial and temporal regulation of cellular signaling.
Future research should focus on direct experimental characterization of this compound-containing model membranes using the techniques outlined in this guide. Furthermore, investigating the impact of incorporating this compound into the membranes of living cells will be crucial for validating the proposed roles in signaling pathways. A deeper understanding of these interactions will undoubtedly open new avenues for the development of therapeutics that target lipid raft-dependent cellular processes.
References
- 1. Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees - Soft Matter (RSC Publishing) DOI:10.1039/C8SM01937A [pubs.rsc.org]
- 2. Sphingolipids Containing Very-Long-Chain Fatty Acids Define a Secretory Pathway for Specific Polar Plasma Membrane Protein Targeting in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
An In-depth Technical Guide to the Synthesis and Purification of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), a saturated phospholipid of significant interest in pharmaceutical sciences for its application in drug delivery systems, particularly in the formation of liposomes and other lipid-based nanoparticles.
Introduction
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) is a synthetic phospholipid characterized by a glycerol backbone, a phosphocholine head group, and two saturated behenic acid (C22:0) acyl chains at the sn-1 and sn-2 positions. Its fully saturated nature and long acyl chains impart a high phase transition temperature (Tm), making it a valuable component in the design of stable liposomal formulations. This stability is crucial for controlling drug release profiles and enhancing the in vivo performance of encapsulated therapeutics.
This document outlines a robust method for the synthesis of DBPC via the acylation of sn-glycero-3-phosphocholine (GPC) with behenic anhydride, followed by a detailed purification protocol involving column chromatography to achieve high purity.
Synthesis of 1,2-dibehenoyl-sn-glycero-3-phosphocholine
The synthesis of DBPC is typically achieved through the esterification of the free hydroxyl groups of sn-glycero-3-phosphocholine (GPC) with a suitable behenic acid derivative. A common and effective method involves the use of behenic anhydride in the presence of a catalyst.
Synthesis Workflow
An In-depth Technical Guide to 22:0 Phosphatidylcholine: Natural Sources, Abundance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylcholines (PCs) are a class of phospholipids that are major components of biological membranes. The specific fatty acid composition of these molecules can significantly influence membrane properties and cellular signaling. This technical guide focuses on 22:0 phosphatidylcholine, also known as behenoyl-phosphatidylcholine, which contains two behenic acid (22:0) acyl chains. While phosphatidylcholines with more common fatty acids are well-studied, specific quantitative data on the natural abundance of 22:0 phosphatidylcholine is sparse in publicly available literature. Its primary mention in scientific research is as a non-naturally occurring internal standard for lipidomics analysis due to its rare appearance in most biological samples.[1][2][3][4][5]
This guide provides a comprehensive overview of the current knowledge on 22:0 phosphatidylcholine, with a focus on its limited known natural occurrences, detailed experimental protocols for its quantification, and the broader context of very-long-chain fatty acid (VLCFA) metabolism and potential signaling pathways.
Natural Sources and Abundance of 22:0 Phosphatidylcholine
Direct quantitative data for 22:0 phosphatidylcholine in various natural sources is not widely reported. Its presence is generally noted to be very low in most mammalian tissues and fluids. The Human Metabolome Database (HMDB) lists PC(22:0/22:0) and indicates that the behenic acid moieties can be derived from sources like groundnut oil. However, this does not confirm the natural existence of the intact PC(22:0/22:0) molecule in these sources in significant amounts.
The use of PC(22:0/22:0) as an internal standard in numerous lipidomics studies on human plasma, serum, and various tissues further suggests its absence or presence at very low, often undetectable, levels in these samples.[1][2][3][4][5]
While comprehensive data is lacking, the table below summarizes the qualitative information available.
| Source Category | Specific Source | Abundance of 22:0 Phosphatidylcholine | Citation |
| General | Not specified in detail | Used as a non-naturally occurring internal standard, implying low to no natural abundance in commonly studied samples. | [1][2][3][4][5] |
| Plant-derived | Groundnut oil (source of behenic acid) | The presence of behenic acid is noted, but the abundance of intact PC(22:0/22:0) is not specified. | |
| Bovine-derived | Commercial Cow's Milk | PC(22:0/24:1(15Z)) has been identified, indicating the presence of 22:0 acyl chains in bovine milk PCs. | [6] |
Experimental Protocols for the Analysis of 22:0 Phosphatidylcholine
The quantification of specific phosphatidylcholine species such as 22:0 PC requires sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies adapted from various lipidomics studies.
Lipid Extraction
A robust lipid extraction is the first critical step for accurate quantification. The Bligh and Dyer method, or variations thereof, is commonly employed.[3][4]
Protocol: Modified Bligh and Dyer Extraction
-
Sample Preparation: Homogenize tissue samples (e.g., 15 mg of frozen tissue) or use a specific volume of biofluid (e.g., 50 μL of serum).
-
Internal Standard Spiking: Prior to extraction, add a known amount of a non-naturally occurring internal standard mixture, which often includes PC(22:0/22:0), to the sample. This allows for correction of extraction efficiency and instrument response variability.
-
Solvent Addition:
-
Add 1 mL of a cold methanol:water (1:1, v/v) solution to the sample.
-
Vortex thoroughly for 1 minute.
-
Add 1 mL of cold chloroform.
-
Vortex again for 1 minute.
-
-
Phase Separation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
Re-extraction (Optional but Recommended): Add another 1 mL of chloroform to the remaining aqueous phase, vortex, centrifuge, and collect the lower organic phase again, combining it with the first extract.
-
Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent for LC-MS analysis (e.g., methanol:chloroform 3:1, v/v, containing 10 mM ammonium acetate).[5]
Liquid Chromatography (LC) Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating phospholipid classes, while Reverse Phase (RP) chromatography is used for separation based on acyl chain length and saturation.
| Parameter | HILIC Method | Reverse Phase (RP-C18) Method |
| Column | ACQUITY UPLC BEH HILIC (1.7 µm, 2.1 x 100 mm) | ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Acetonitrile:Isopropanol (99:1, v/v) with 2.5 mM Ammonium Acetate | Water with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile:Water (1:1, v/v) with 2.5 mM Ammonium Acetate | Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate |
| Flow Rate | 0.7 mL/min | 0.4 mL/min |
| Column Temperature | 45°C | 55°C |
| Injection Volume | 5 µL | 2 µL |
| Gradient | A typical gradient starts with a high percentage of organic solvent (e.g., 98% A) and gradually increases the aqueous component (B) to elute the more polar lipids. | A typical gradient starts with a higher aqueous percentage and increases the organic content to elute lipids based on their hydrophobicity. |
Tandem Mass Spectrometry (MS/MS) Detection and Quantification
A triple quadrupole or Q-TOF mass spectrometer is commonly used for the detection and quantification of phosphatidylcholines.
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is used for PC analysis.
-
Detection Method: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive method for quantification. For PCs, a precursor ion scan for m/z 184.0739 (the phosphocholine headgroup) is characteristic.
-
MRM Transition for PC(22:0/22:0):
-
Precursor Ion (Q1): m/z 902.75 (the [M+H]⁺ ion of PC(22:0/22:0))
-
Product Ion (Q3): m/z 184.07 (the phosphocholine headgroup fragment)
-
-
Quantification: The peak area of the endogenous this compound (if detected) is compared to the peak area of the known concentration of the spiked internal standard (often a deuterated or ¹³C-labeled version of the analyte, or in this case, a non-endogenous PC like PC(17:0/17:0)) to calculate its concentration in the original sample.
Potential Roles and Signaling Pathways of Very-Long-Chain Fatty Acid (VLCFA) Containing Phospholipids
While specific signaling pathways for this compound have not been elucidated, the broader roles of VLCFAs provide a framework for its potential functions. VLCFAs are fatty acids with 22 or more carbon atoms.[7] They are known to be crucial components of certain biological membranes and are involved in various cellular processes.[8]
Key Aspects of VLCFA Metabolism and Function:
-
Membrane Structure and Function: The incorporation of VLCFAs into phospholipids can significantly alter membrane thickness, fluidity, and the formation of lipid rafts. These changes can, in turn, affect the function of membrane-bound proteins.[8]
-
Sphingolipid Synthesis: VLCFAs are essential precursors for the synthesis of sphingolipids, which are critical signaling molecules involved in cell growth, differentiation, and apoptosis.
-
Energy Metabolism: VLCFAs can be a source of energy through peroxisomal β-oxidation.
-
Cellular Stress Response: An imbalance in VLCFA metabolism can lead to endoplasmic reticulum (ER) stress and trigger the unfolded protein response (UPR).[9]
-
Plant Defense: In plants, VLCFAs and their derivatives are involved in forming the cuticle, which acts as a protective barrier, and they also play a role in signaling during pathogen interactions.[10]
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of elongation steps catalyzed by ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes. These VLCFAs are then activated to VLCFA-CoA and can be incorporated into various lipid classes, including phosphatidylcholines.
Caption: Generalized pathway of VLCFA metabolism and incorporation into phospholipids.
Experimental Workflow for Phosphatidylcholine Analysis
The following diagram outlines a typical workflow for the targeted quantitative analysis of phosphatidylcholines from biological samples.
Caption: A typical experimental workflow for the quantitative analysis of phosphatidylcholines.
Conclusion
22:0 phosphatidylcholine is a very-long-chain phospholipid whose natural abundance appears to be very low in most commonly studied biological systems, leading to its frequent use as an internal standard in lipidomics. While direct quantitative data remains scarce, the analytical methods for its detection and quantification are well-established, relying on sensitive LC-MS/MS techniques. The biological significance of this compound is likely tied to the broader roles of VLCFAs in maintaining membrane structure, participating in signaling pathways through sphingolipid metabolism, and influencing cellular stress responses. Further targeted lipidomics research on a wider variety of organisms and specific tissues may yet reveal unique biological niches where 22:0 phosphatidylcholine plays a more prominent role.
References
- 1. atsjournals.org [atsjournals.org]
- 2. Quantitative Lipidomic Analysis of Takotsubo Syndrome Patients' Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative Lipidomic Analysis of Takotsubo Syndrome Patients' Serum [frontiersin.org]
- 4. Quantification of bulk lipid species in human platelets and their thrombin-induced release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Milk Composition Database: Showing metabocard for PC(22:0/24:1(15Z)) (BMDB0008553) [mcdb.ca]
- 7. scispace.com [scispace.com]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Creating Stable Artificial Lipid Bilayers Using 22:0 PC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC) in the creation of stable artificial lipid bilayers. This document covers the intrinsic properties of this compound, detailed protocols for forming liposomes and planar bilayers, and methods for their characterization.
Introduction to this compound
1,2-dibehenoyl-sn-glycero-3-phosphocholine is a saturated phosphatidylcholine with two 22-carbon acyl chains. Its long, saturated chains confer a high degree of molecular order and a high gel-to-liquid crystalline phase transition temperature (T_m_). These properties make this compound an excellent candidate for forming highly stable, low-permeability model membranes, which are particularly useful for studying membrane-associated processes where bilayer stability is paramount. The high T_m_ also allows for the creation of solid-phase domains in mixed-lipid systems.
Key Properties of this compound Bilayers
A thorough understanding of the physicochemical properties of this compound is essential for designing and interpreting experiments.
| Property | Value | Notes |
| Phase Transition Temperature (T_m_) | 75 °C | This high T_m_ means that at physiological temperatures (e.g., 37 °C), pure this compound bilayers exist in a highly ordered gel phase. |
| Bilayer Thickness (Phosphate-to-Phosphate) | 53.9 Å (in gel phase at 25 °C)[1] | The long, fully extended 22-carbon chains result in a significantly thicker bilayer compared to common phospholipids like POPC or DPPC. |
| Area per Lipid (Gel Phase) | ~40-48 Ų | While specific experimental values for pure this compound are not readily available, this is an estimated range for long-chain saturated PCs in the gel phase. The area per lipid is smaller in the gel phase due to tight packing. |
| Area per Lipid (Liquid Phase) | ~60-70 Ų | This is an estimated range for long-chain saturated PCs in the liquid crystalline phase, above the T_m_. The increased molecular motion leads to a larger area per lipid. |
| Water Permeability | Very Low (in gel phase) | The highly ordered gel phase of this compound bilayers significantly restricts the passive diffusion of water molecules. |
| Ion Permeability | Extremely Low (in gel phase) | The dense packing of the long saturated acyl chains creates a substantial energetic barrier for the translocation of ions across the bilayer. |
Experimental Protocols
Protocol 1: Preparation of this compound Unilamellar Vesicles (Liposomes) by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size. Due to the high T_m_ of this compound, all hydration and extrusion steps must be performed at a temperature significantly above 75 °C.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Chloroform
-
Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or Argon gas
-
Vacuum desiccator
-
Water bath or heating block capable of maintaining >80 °C
-
Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes for extrusion
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound powder in chloroform in a clean, glass round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask. Ensure the water bath temperature is well below the decomposition temperature of the lipid. c. Further dry the lipid film under a gentle stream of nitrogen or argon gas, followed by desiccation under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Pre-heat the desired aqueous buffer to a temperature above the T_m_ of this compound (e.g., 80-85 °C). b. Add the pre-heated buffer to the flask containing the dry lipid film. c. Hydrate the lipid film by gentle agitation (e.g., vortexing or swirling) in the water bath maintained at 80-85 °C for 30-60 minutes. This will form multilamellar vesicles (MLVs).
-
Extrusion: a. Assemble the lipid extruder with the desired pore size polycarbonate membrane (e.g., 100 nm). Pre-heat the extruder block to 80-85 °C. b. Load the MLV suspension into one of the pre-heated glass syringes. c. Pass the lipid suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles. d. The resulting solution contains this compound LUVs. Store the liposomes at a temperature above the T_m_ if they are to be used immediately in their liquid crystalline state, or cool them to room temperature for studies in the gel phase. Note that liposomes may aggregate or fuse upon cooling below the T_m_.
Protocol 2: Formation of a Supported Lipid Bilayer (SLB) with this compound
This protocol is adapted for high-T_m_ lipids and involves vesicle fusion onto a solid support like mica or silica.
Materials:
-
This compound LUVs (prepared as in Protocol 1)
-
Substrate (e.g., freshly cleaved mica or cleaned silica wafer)
-
Buffer solution (e.g., Tris buffer with CaCl₂)
-
Hot plate or other temperature-controlled stage
Procedure:
-
Substrate Preparation: a. For mica, cleave the surface with tape immediately before use to expose a fresh, atomically flat surface. b. For silica, clean the substrate thoroughly (e.g., with piranha solution or UV/ozone treatment) to create a hydrophilic surface.
-
Vesicle Fusion: a. Place the substrate in a suitable chamber and add a small volume of buffer. b. Heat the substrate and buffer to a temperature above the T_m_ of this compound (e.g., 80-85 °C). c. Add the pre-heated this compound LUV suspension to the chamber. The presence of divalent cations like Ca²⁺ (2-5 mM) can facilitate vesicle fusion. d. Incubate for 30-60 minutes at 80-85 °C to allow for vesicle rupture and fusion into a continuous bilayer.
-
Washing and Cooling: a. While maintaining the temperature, gently rinse the surface with pre-heated buffer to remove excess, unfused vesicles. b. Slowly cool the system down to the desired experimental temperature.
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the phase transition temperature (T_m_) and the enthalpy of the transition.
Materials:
-
This compound liposome suspension (from Protocol 1)
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: a. Accurately pipette a known amount of the liposome suspension into a hermetic aluminum pan. b. Prepare a reference pan containing the same volume of buffer used for liposome preparation. c. Seal both pans.
-
DSC Measurement: a. Place the sample and reference pans in the DSC instrument. b. Equilibrate the system at a temperature well below the expected T_m_ (e.g., 30 °C). c. Heat the sample at a controlled rate (e.g., 1-2 °C/min) to a temperature well above the T_m_ (e.g., 90 °C). d. Record the heat flow as a function of temperature. The peak of the endothermic transition corresponds to the T_m_. e. A subsequent cooling scan can also be performed to assess the reversibility of the transition.
Applications in Research and Drug Development
-
Model for Highly Ordered Membranes: Pure this compound bilayers serve as an excellent model for studying the properties of biological membranes in the gel state or for mimicking the highly ordered lipid domains found in cell membranes.
-
Drug-Membrane Interaction Studies: The low permeability of this compound bilayers makes them ideal for studying the partitioning and translocation of drugs across a highly ordered lipid environment.
-
Membrane Protein Reconstitution: While challenging due to the high T_m_, reconstituting membrane proteins into this compound bilayers can provide insights into how a rigid membrane environment affects protein structure and function.
-
Controlled Release Systems: In drug delivery, this compound can be incorporated into liposomal formulations to decrease drug leakage and enhance stability, particularly for thermosensitive liposomes designed to release their payload at elevated temperatures.
Signaling Pathways
While this compound itself is not a direct signaling molecule, its constituent fatty acid, behenic acid (22:0), is a very-long-chain fatty acid (VLCFA). VLCFAs are precursors for various complex lipids, including certain species of ceramides and sphingolipids.[2][3][4]
-
Ceramide and Sphingolipid Metabolism: Ceramides containing VLCFAs, including C22, have been implicated in various signaling pathways, particularly those related to apoptosis (programmed cell death) and cellular stress responses.[5][6][7][8][9][10][11][12][13][14] The acyl chain length of ceramides can influence their biophysical properties and their ability to form signaling platforms within membranes.
By using this compound to create artificial bilayers, researchers can model membranes enriched in very-long-chain saturated acyl chains and investigate how this specific lipid environment influences the formation of signaling domains and the activity of membrane-associated proteins involved in these pathways.
References
- 1. Density fluctuations in saturated phospholipid bilayers increase as the acyl-chain length decreases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Determinants of Water Permeability through the Lipid Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid bilayer phase behavior - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceramide-Activated Phosphatase Mediates Fatty Acid–Induced Endothelial VEGF Resistance and Impaired Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Fatty Acids in Ceramide Pathways and Their Influence on Hypothalamic Regulation of Energy Balance: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Sphingolipid-mediated apoptotic signaling pathways] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingolipids and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Protocol for the Incorporation of 22:0 Phosphatidylcholine into Nanodiscs
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanodiscs have emerged as a powerful tool for the solubilization and functional study of membrane proteins in a native-like lipid bilayer environment. Comprising a phospholipid bilayer encircled by a "belt" of amphipathic helical proteins known as Membrane Scaffold Proteins (MSPs), nanodiscs offer a stable, soluble, and monodisperse system. This protocol provides a detailed methodology for the incorporation of 22:0 phosphatidylcholine (PC), also known as docosanoyl-sn-glycero-3-phosphocholine, into nanodiscs. With a high phase transition temperature (Tm) of 75°C, 22:0 PC allows for the creation of highly stable nanodiscs suitable for a variety of biophysical and structural studies. This document outlines the necessary materials, step-by-step procedures, and key considerations for the successful assembly of this compound nanodiscs.
Data Presentation
Successful formation of nanodiscs is critically dependent on the stoichiometry of the lipid to the Membrane Scaffold Protein (MSP). The following table provides recommended starting molar ratios for the assembly of nanodiscs with different MSP variants and this compound. It is important to note that these are starting points, and empirical optimization is crucial for achieving a monodisperse sample.[1]
| MSP Variant | MSP:this compound Molar Ratio (Starting Recommendation) | Expected Nanodisc Diameter (nm) |
| MSP1D1 | 1:50 - 1:70 | ~9.7 |
| MSP1E3D1 | 1:90 - 1:120 | ~12.9 |
| MSP2N2 | 1:150 - 1:200 | ~16.4 |
Note: The optimal ratio may vary depending on the specific experimental conditions and the presence of a target membrane protein.
Experimental Protocols
This section details the step-by-step protocol for the formation of "empty" this compound nanodiscs. The incorporation of a membrane protein follows a similar procedure, with the protein being added to the lipid-MSP mixture before detergent removal.
Materials
-
22:0 Phosphatidylcholine (docosanoyl-sn-glycero-3-phosphocholine)
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1, MSP1E3D1, or MSP2N2
-
Sodium Cholate
-
Reconstitution Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.4)
-
Bio-Beads™ SM-2 Adsorbents or equivalent for detergent removal
-
Chloroform
-
Nitrogen gas
-
Water bath or heat block capable of maintaining 75°C
-
Size Exclusion Chromatography (SEC) system
Protocol Steps
-
Lipid Film Preparation:
-
In a glass vial, dissolve the desired amount of this compound in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial under a high vacuum for at least 2 hours.
-
-
Lipid Solubilization:
-
Prepare a stock solution of sodium cholate (e.g., 10% w/v) in the reconstitution buffer.
-
Resuspend the dried lipid film in the reconstitution buffer containing sodium cholate to achieve a final lipid concentration of 50 mM and a cholate-to-lipid molar ratio of 2:1.
-
Incubate the mixture at room temperature with occasional vortexing until the lipid film is completely dissolved and the solution is clear.
-
-
Nanodisc Assembly:
-
In a microcentrifuge tube, combine the solubilized this compound with the chosen MSP at the desired molar ratio (refer to the data table for starting points).
-
Add reconstitution buffer to reach the final desired volume. The final concentration of cholate should be above its critical micelle concentration (CMC), typically around 12-20 mM.
-
Incubate the mixture at 75°C for 1 hour. This temperature is crucial as it is the phase transition temperature of this compound, facilitating the incorporation of the lipid into the nanodiscs.[2][3]
-
-
Detergent Removal and Nanodisc Formation:
-
Prepare the Bio-Beads by washing them extensively with methanol and then with water to remove any preservatives.
-
Add the washed Bio-Beads to the assembly mixture at a ratio of approximately 0.8 g of beads per ml of the mixture.
-
Incubate the mixture with gentle rocking or rotation at 75°C for 4 hours to overnight. This step removes the detergent, leading to the spontaneous self-assembly of the nanodiscs.
-
-
Purification and Characterization:
-
Carefully remove the solution from the Bio-Beads.
-
Purify the assembled nanodiscs from empty MSP and lipid aggregates using size exclusion chromatography (SEC). A Superdex 200 or similar column is suitable for this purpose.
-
Monitor the elution profile at 280 nm. The nanodiscs will typically elute as a monodisperse peak.
-
Analyze the peak fractions by SDS-PAGE to confirm the presence of both MSP and the incorporated membrane protein (if applicable).
-
The size and homogeneity of the nanodiscs can be further characterized by dynamic light scattering (DLS) or negative-stain electron microscopy.
-
Mandatory Visualization
Experimental Workflow for this compound Nanodisc Assembly
Caption: Workflow for this compound nanodisc formation.
Logical Relationship of Nanodisc Components
References
Application Note: 22:0 Lyso PC as an Internal Standard for Lipidomics Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative lipidomics aims to accurately measure the abundance of lipid species within a biological system. Due to the complexity of lipidomes and the variability inherent in sample preparation and mass spectrometry (MS) analysis, the use of internal standards is crucial for reliable quantification. An ideal internal standard is a molecule that is chemically similar to the analytes of interest but is not naturally present in the sample. 1-docosahexaenoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC), a lysophosphatidylcholine with a 22-carbon saturated acyl chain, serves as an excellent internal standard for the quantification of various lysophosphatidylcholine (LPC) species and other phospholipid classes in mass spectrometry-based lipidomics. Its long, saturated chain ensures it does not co-elute with most endogenous unsaturated LPCs in liquid chromatography (LC)-MS methods and provides a distinct mass-to-charge ratio (m/z) for clear identification.
Lysophosphatidylcholines are bioactive lipids involved in numerous signaling pathways and are implicated in various diseases, including atherosclerosis, cancer, and inflammatory conditions.[1] Accurate quantification of LPCs is therefore critical for understanding disease mechanisms and for biomarker discovery. This document provides detailed protocols and data for the application of 22:0 Lyso PC as an internal standard in lipidomics workflows.
Experimental Protocols
Preparation of 22:0 Lyso PC Internal Standard Stock Solution
A precise stock solution of the internal standard is fundamental for accurate quantification.
Materials:
-
22:0 Lysophosphatidylcholine (e.g., from Avanti Polar Lipids)
-
High-purity methanol/chloroform (1:1, v/v)
-
Glass vials with PTFE-lined caps
Protocol:
-
Allow the powdered 22:0 Lyso PC to equilibrate to room temperature.
-
Accurately weigh a specific amount of the lipid.
-
Dissolve the lipid in a methanol/chloroform (1:1, v/v) solution to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in glass vials.
Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This is a widely used liquid-liquid extraction method for recovering lipids from biological matrices.[2]
Materials:
-
Biological sample (e.g., plasma, cell pellet, tissue homogenate)
-
22:0 Lyso PC internal standard working solution (e.g., 10 µg/mL in methanol/chloroform)
-
Chloroform
-
Methanol
-
Ultrapure water
-
Centrifuge tubes
Protocol:
-
To a known amount of sample (e.g., 100 µL of plasma), add the 22:0 Lyso PC internal standard. The amount added should be appropriate for the expected concentration range of the endogenous lipids.
-
Add chloroform and methanol to the sample to achieve a final single-phase solvent ratio of chloroform:methanol:water of 1:2:0.8 (v/v/v).
-
Vortex the mixture vigorously for 1 minute and incubate at room temperature for 20-30 minutes.
-
Induce phase separation by adding chloroform and water to achieve a final solvent ratio of 2:2:1.8 (v/v/v).
-
Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in an appropriate solvent for MS analysis (e.g., methanol/chloroform 1:1 or isopropanol/acetonitrile/water mixtures).
Data Presentation
Quantitative Parameters for LPC Analysis
The following table summarizes typical parameters for the quantification of LPCs using 22:0 Lyso PC as an internal standard. Calibration curves are typically generated by spiking a range of known concentrations of LPC standards (e.g., LPC 16:0, LPC 18:0) along with a fixed concentration of the 22:0 Lyso PC internal standard into a representative matrix.[3][4]
| Parameter | Typical Value/Range | Reference |
| Internal Standard | 22:0 Lyso PC | [4] |
| Calibration Range | 0 - 100 µmol/L | [3][4] |
| Linearity (R²) for Calibrators | > 0.99 | [3] |
| Limit of Detection (LOD) | < 1 µmol/L | [3][4] |
| Within-run Imprecision (CV) | 3% for major species, 12% for minor species | [3][4] |
| Total Imprecision (CV) | ~12% for major species, ~25% for minor species | [3][4] |
Mass Spectrometry Parameters
For the analysis of lysophosphatidylcholines, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly employed. LPCs, including 22:0 Lyso PC, are typically detected in positive ion mode by scanning for the characteristic precursor of the phosphocholine headgroup at m/z 184.[3][4][5]
| MS Parameter | Setting | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5] |
| Scan Type | Precursor Ion Scan (for m/z 184) or Multiple Reaction Monitoring (MRM) | [3] |
| Capillary Voltage | 3.5 kV | [4] |
| Cone Voltage | 41 V | [4] |
| Collision Energy | 24 V | [4] |
| Collision Gas | Argon | [4] |
| Flow Rate (Direct Infusion) | 75 µL/min | [4] |
Visualizations
Experimental Workflow for Lipidomics Analysis
The following diagram illustrates the general workflow for a lipidomics experiment utilizing an internal standard.
Caption: General workflow for quantitative lipidomics using an internal standard.
Lysophosphatidylcholine in Cellular Signaling
Lysophosphatidylcholines are not merely metabolic intermediates but also act as signaling molecules, often through G protein-coupled receptors (GPCRs).
Caption: Simplified signaling pathway initiated by lysophosphatidylcholine.
Conclusion
22:0 Lyso PC is a robust internal standard for the quantification of lysophosphatidylcholines and other phospholipid classes in lipidomics research. Its use, in conjunction with validated extraction protocols and optimized mass spectrometry methods, enables accurate and reproducible measurements of lipid species. This is essential for advancing our understanding of the roles of lipids in health and disease and for the development of novel diagnostic and therapeutic strategies.
References
Application of 22:0 PC in Studying Membrane Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The lipid bilayer is a dynamic environment that critically influences the structure and function of embedded membrane proteins. The physical properties of the bilayer, such as thickness, fluidity, and curvature, are dictated by its lipid composition. 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), a saturated phosphatidylcholine with two 22-carbon acyl chains, provides a unique tool for investigating membrane protein interactions due to its ability to form significantly thicker and more rigid bilayers compared to lipids with shorter or unsaturated acyl chains. This application note details the use of this compound in studying membrane protein interactions, providing protocols for membrane reconstitution and summarizing the impact of this lipid on protein function.
The principle of hydrophobic matching is central to understanding the utility of this compound. This concept posits that for optimal stability and function, the hydrophobic length of a transmembrane protein segment should match the hydrophobic thickness of the surrounding lipid bilayer. A mismatch between these dimensions can induce conformational changes in the protein, affect its activity, and influence its lateral organization within the membrane. By creating bilayers of defined, increased thickness, this compound allows researchers to probe the sensitivity of membrane proteins to their hydrophobic environment.
Key Applications of this compound in Membrane Protein Studies
-
Investigating the Effects of Membrane Thickness and Rigidity: The long, saturated acyl chains of this compound result in a high phase transition temperature (Tm) and a significantly thicker lipid bilayer. This allows for the systematic study of how increased membrane thickness and decreased fluidity impact protein conformation, stability, and function.
-
Probing Hydrophobic Mismatch: By reconstituting membrane proteins into liposomes of varying acyl chain lengths, including this compound, researchers can create conditions of positive or negative hydrophobic mismatch and observe the resulting effects on protein activity and oligomerization.
-
Modulating Ion Channel and Transporter Activity: The activity of ion channels and transporters is often sensitive to the physical properties of the surrounding membrane. This compound can be used to modulate these properties and assess the impact on transport kinetics and gating mechanisms.
-
Influencing G-Protein Coupled Receptor (GPCR) Function: The conformational landscape and signaling activity of GPCRs are influenced by the lipid environment. While direct studies with this compound are emerging, its ability to alter membrane thickness and stiffness provides a tool to investigate the allosteric regulation of GPCRs by the bilayer.[1][2][3]
-
Creating Thermostable Proteoliposomes: The high Tm of this compound can be leveraged to create more stable proteoliposomes for certain biophysical studies that require elevated temperatures.
Quantitative Data Summary
The following table summarizes quantitative data on the effects of lipid acyl chain length, including lipids similar to this compound, on the function of various membrane proteins. This data highlights the significant impact of membrane thickness on protein activity.
| Membrane Protein | Lipid Composition | Observed Effect | Quantitative Change | Reference |
| Na+/K+-ATPase | Reconstituted in PC with varying acyl chain lengths | Optimal activity observed in bilayers with specific thickness. In the absence of cholesterol, maximal activity was found at an acyl chain length of ≥ 22 carbons. | Activity in 22:1 PC was significantly higher than in 18:1 PC in the absence of cholesterol. | [4] |
| Ca2+-ATPase | Reconstituted in PC with varying acyl chain lengths | ATP hydrolysis rate is sensitive to bilayer thickness. | Reduced rate of phosphorylation or dephosphorylation in "thinner" or "thicker" membranes compared to the optimal 18:1 PC. | [4] |
| Rhodopsin | Reconstituted in PC bilayers of varying thickness | Formation of the active MII state is modulated by hydrophobic mismatch. | Up- or down-regulation of MII formation depending on the degree of mismatch with the surrounding bilayer. | [3] |
| Mechanosensitive Ion Channel (MscL) | Reconstituted in liposomes | Channel gating is influenced by changes in membrane lateral pressure. | Stepwise opening of the channel with increasing concentrations of lysophosphatidylcholine (LPC), which alters membrane properties. | [5] |
| Inwardly Rectifying Potassium (Kir) Channel | Studied in planar lipid bilayers with cholesterol | Cholesterol's effect (up- or down-regulation) is dependent on the lipid environment. | Cholesterol increased the open probability of the wild-type channel but decreased the conductance of a mutant. | [6] |
Experimental Protocols
Protocol 1: Reconstitution of Membrane Proteins into this compound Liposomes
This protocol is adapted for lipids with high phase transition temperatures, such as this compound (Tm ~75°C). All steps involving lipid handling should be performed at a temperature above the Tm to ensure the lipid is in a fluid state.
Materials:
-
This compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine) in chloroform
-
Purified membrane protein of interest, solubilized in a suitable detergent (e.g., DDM, OG)
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent removal system (e.g., Bio-Beads SM-2)
-
Water bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath capable of maintaining temperatures >75°C
Procedure:
-
Lipid Film Preparation:
-
In a glass vial, add the desired amount of this compound in chloroform.
-
Dry the lipid to a thin film under a gentle stream of nitrogen gas.
-
To ensure complete removal of the solvent, place the vial under high vacuum for at least 2 hours.
-
-
Hydration and Liposome Formation:
-
Pre-heat the reconstitution buffer to a temperature above the Tm of this compound (e.g., 80°C).
-
Add the pre-heated buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).
-
Incubate the mixture at 80°C for 1 hour with intermittent vortexing to hydrate the lipid film. This will form multilamellar vesicles (MLVs).
-
-
Liposome Sizing (Extrusion):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder assembly to 80°C.
-
Pass the MLV suspension through the extruder at least 11 times to form large unilamellar vesicles (LUVs). Maintain the temperature above the Tm throughout this process.
-
-
Detergent Solubilization of Liposomes (Optional but Recommended):
-
Cool the LUV suspension to room temperature.
-
Add detergent (e.g., Triton X-100 or DDM) to the liposome suspension to the point of saturation, but not complete solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.[7]
-
Incubate at room temperature with gentle mixing.
-
-
Reconstitution:
-
Add the purified, detergent-solubilized membrane protein to the detergent-saturated liposomes at the desired protein-to-lipid ratio.
-
Incubate the mixture for 1 hour at a temperature slightly above the Tm of the lipid (e.g., 80°C) with gentle agitation.[2] This allows for the insertion of the protein into the lipid bilayer.
-
-
Detergent Removal:
-
Gradual removal of the detergent is crucial to allow for the formation of proteoliposomes.
-
Add pre-washed Bio-Beads to the reconstitution mixture at a ratio of approximately 20 mg of beads per mg of detergent.
-
Incubate at a temperature above the Tm (e.g., 80°C) with gentle rocking for 2 hours.
-
Replace the Bio-Beads with a fresh batch and repeat the incubation. Perform several changes of Bio-Beads to ensure complete detergent removal. The rate of detergent removal can be controlled by the amount of Bio-Beads and the incubation time.[4][8]
-
-
Characterization of Proteoliposomes:
-
Separate the proteoliposomes from the Bio-Beads.
-
Determine the protein incorporation efficiency using methods like SDS-PAGE and protein quantification assays.
-
Analyze the size and homogeneity of the proteoliposomes using dynamic light scattering (DLS).
-
Assess the functionality of the reconstituted protein using an appropriate activity assay.
-
Protocol 2: Studying Hydrophobic Mismatch Effects on Protein Activity
This protocol outlines a general workflow to investigate how varying membrane thickness using this compound affects the function of a membrane protein.
Procedure:
-
Prepare Liposomes of Varying Thickness:
-
Prepare liposomes using different phosphatidylcholines with varying acyl chain lengths (e.g., 14:0 PC, 16:0 PC, 18:0 PC, 20:0 PC, this compound).
-
Follow Protocol 1 for the preparation of each type of liposome, ensuring that the handling temperature is always above the respective Tm of each lipid.
-
-
Reconstitute the Membrane Protein:
-
Reconstitute your protein of interest into each set of liposomes at a constant protein-to-lipid ratio.
-
-
Perform Functional Assays:
-
Conduct activity assays for the protein reconstituted in each lipid environment. For example:
-
Ion Channels: Measure ion flux using fluorescent probes or electrophysiological techniques like patch-clamping of giant unilamellar vesicles (GUVs).
-
Transporters: Measure substrate transport rates using radiolabeled substrates or fluorescently tagged substrates.
-
GPCRs: Measure ligand binding affinity, G-protein activation (e.g., GTPγS binding assay), or downstream signaling events.
-
-
-
Data Analysis:
-
Plot the measured protein activity as a function of the hydrophobic thickness of the bilayer for each lipid composition.
-
This will reveal the optimal membrane thickness for protein function and the extent to which hydrophobic mismatch (both positive and negative) affects its activity.
-
Visualizations
Signaling Pathway: Generic GPCR Activation
Caption: Generic G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflow: Membrane Protein Reconstitution
Caption: Workflow for reconstituting membrane proteins into this compound liposomes.
Conclusion
This compound is a valuable tool for researchers studying membrane protein interactions. Its ability to form thick, rigid bilayers allows for the systematic investigation of how the physical properties of the membrane modulate protein structure and function. The protocols provided herein offer a starting point for the successful reconstitution of membrane proteins into this compound-containing liposomes. By carefully controlling experimental conditions, particularly temperature, researchers can create well-defined model systems to dissect the intricate relationship between membrane proteins and their lipid environment, ultimately providing insights that are crucial for basic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and Dynamics of GPCRs in Lipid Membranes: Physical Principles and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological changes in bilayer thickness induced by cholesterol control GPCR rhodopsin function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In situ, Reversible Gating of a Mechanosensitive Ion Channel through Protein-Lipid Interactions [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. publications.aston.ac.uk [publications.aston.ac.uk]
- 8. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 22:0 PC Vesicles for Biophysical Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and biophysical characterization of vesicles composed of 1,2-didocosanoyl-sn-glycero-3-phosphocholine (22:0 PC or DC22PC). Given its long, saturated acyl chains, this compound exhibits a high phase transition temperature (Tm), which necessitates specific considerations during vesicle preparation to ensure the formation of stable, unilamellar vesicles suitable for various biophysical assays.
Introduction to this compound
1,2-didocosanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid featuring two 22-carbon saturated acyl chains. Its high degree of saturation and considerable chain length result in a lipid bilayer with a high main phase transition temperature (Tm). This property makes this compound an excellent model for studying lipid packing, membrane rigidity, and the behavior of lipid domains in membranes. Vesicles prepared from this compound are particularly useful in studies requiring stable, low-permeability membranes.
Biophysical Properties of this compound
A summary of the key biophysical properties of this compound is presented in the table below. This data is essential for designing and executing experiments involving this compound vesicles.
| Property | Value | Reference |
| Molecular Weight | 902.358 g/mol | [1][2] |
| Main Phase Transition Temperature (Tm) | 75 °C | [2] |
| Chemical Formula | C₅₂H₁₀₄NO₈P | [1] |
Experimental Workflow for this compound Vesicle Preparation
The following diagram outlines the key steps for the preparation of this compound vesicles. Due to the high Tm of this lipid, it is crucial to maintain the temperature of all solutions and equipment above 75°C during the hydration and extrusion steps.
Caption: Workflow for the preparation of this compound vesicles.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Extrusion
This protocol describes the formation of unilamellar vesicles with a defined size.
Materials:
-
1,2-didocosanoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Chloroform, HPLC grade
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas source
-
Vacuum pump
-
Water bath or heating block capable of maintaining >75°C
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Weigh the desired amount of this compound powder and dissolve it in chloroform in a round-bottom flask or glass vial.
-
Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas while rotating the vessel.
-
To ensure complete removal of the solvent, place the lipid film under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature approximately 10-15°C above the Tm of this compound (i.e., 85-90°C).
-
Add the pre-heated buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 1-10 mg/mL).
-
Immediately vortex the mixture vigorously for several minutes until the lipid film is fully suspended, forming a milky suspension of multilamellar vesicles (MLVs).
-
Maintain the temperature of the lipid suspension above 75°C throughout this process.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Pre-heat the extruder assembly to 85-90°C.
-
Draw the MLV suspension into a gas-tight syringe and place it in the extruder.
-
Pass the lipid suspension through the membrane a minimum of 11 times. This process should be conducted while maintaining the temperature of the extruder above 75°C.
-
The resulting vesicle solution should appear more translucent than the initial MLV suspension.
-
-
Storage:
-
Store the prepared vesicles at a temperature above the Tm (e.g., 80°C) for short-term use or they can be stored at room temperature after preparation, noting that they will be in a gel state. For long-term storage, vesicles can be stored at 4°C, but must be heated above their Tm before use.
-
Biophysical Characterization Workflow
The following diagram illustrates the logical flow for the biophysical characterization of the prepared this compound vesicles.
Caption: Logical flow for biophysical characterization of vesicles.
Protocol 2: Vesicle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of vesicles in suspension.
Materials:
-
Prepared this compound vesicle suspension
-
Dynamic Light Scattering instrument
-
Cuvettes
Procedure:
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension with pre-filtered buffer to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to avoid multiple scattering effects.
-
Ensure the measurements are performed at a temperature above the Tm of this compound (e.g., 80°C) to characterize the vesicles in their fluid phase.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the cuvette containing the diluted vesicle sample into the instrument.
-
Perform the measurement according to the instrument's software instructions. Typically, this involves multiple runs that are averaged.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the mean hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse population of vesicles.
-
Protocol 3: Phase Transition Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermotropic properties of the lipid vesicles, most notably the main phase transition temperature (Tm).
Materials:
-
Prepared this compound vesicle suspension
-
Differential Scanning Calorimeter
-
DSC pans
Procedure:
-
Sample Preparation:
-
Accurately pipette a known amount of the vesicle suspension (typically 10-20 µL) into a DSC sample pan.
-
Seal the pan hermetically.
-
Prepare a reference pan containing the same volume of buffer.
-
-
DSC Measurement:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm (e.g., 25°C).
-
Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the Tm (e.g., 90°C).
-
Perform a cooling scan at the same rate back to the starting temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
-
The area under the peak can be integrated to determine the enthalpy of the transition (ΔH).
-
Protocol 4: Vesicle Morphology by Cryo-Transmission Electron Microscopy (Cryo-TEM)
Cryo-TEM provides direct visualization of the vesicles in their hydrated state, allowing for the assessment of their morphology, size, and lamellarity.
Materials:
-
Prepared this compound vesicle suspension
-
Cryo-TEM grid (e.g., lacey carbon)
-
Vitrification apparatus (e.g., Vitrobot)
-
Liquid ethane and liquid nitrogen
-
Cryo-transmission electron microscope
Procedure:
-
Sample Preparation and Vitrification:
-
Apply a small volume (3-4 µL) of the vesicle suspension to a glow-discharged cryo-TEM grid.
-
Blot the grid to create a thin film of the suspension.
-
Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This process vitrifies the sample, preserving the vesicle structure.
-
-
Cryo-TEM Imaging:
-
Transfer the vitrified grid to a cryo-holder and insert it into the cryo-TEM.
-
Image the vesicles under low-dose conditions to minimize electron beam damage.
-
Acquire images at various magnifications to assess the overall vesicle population and individual vesicle morphology.
-
-
Image Analysis:
-
Analyze the images to determine the size, shape, and lamellarity (number of lipid bilayers) of the vesicles. The majority of vesicles should be unilamellar following successful extrusion.
-
References
Measuring the Fluidity of Membranes Containing 22:0 Phosphatidylcholine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluidity of cellular membranes is a critical parameter that governs a multitude of biological processes, including signal transduction, membrane trafficking, and the function of membrane-bound proteins. For drug development professionals, understanding and quantifying the effects of novel therapeutic agents on membrane fluidity is paramount, as alterations in this property can significantly impact drug efficacy and toxicity. This document provides detailed application notes and protocols for measuring the fluidity of lipid membranes containing 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC), a very-long-chain saturated phospholipid. Due to its long, saturated acyl chains, this compound forms highly ordered and rigid membrane domains.[1] The high phase transition temperature (Tm) of this compound, which is 75°C, means that at physiological temperatures, these membranes are in a gel state, exhibiting very low fluidity.
This characteristic makes this compound-containing membranes an interesting model system for studying highly ordered membrane domains and for assessing the ability of compounds to disrupt such structures. Herein, we detail three widely used biophysical techniques for quantifying membrane fluidity: Laurdan Generalized Polarization (GP) Spectroscopy, Fluorescence Recovery After Photobleaching (FRAP), and Electron Spin Resonance (ESR) Spectroscopy.
Key Biophysical Techniques for Measuring Membrane Fluidity
Laurdan Generalized Polarization (GP) Spectroscopy
Laurdan is a fluorescent probe that exhibits a spectral shift in response to the polarity of its environment within the lipid bilayer. This sensitivity to local water content allows for the quantification of lipid packing and, consequently, membrane fluidity. In more ordered, gel-phase membranes, water penetration is limited, and Laurdan emits at shorter wavelengths. Conversely, in more fluid, liquid-crystalline phase membranes, increased water penetration leads to a red shift in the emission spectrum. The Generalized Polarization (GP) value is a ratiometric measure of this spectral shift and provides a quantitative measure of membrane fluidity.
Experimental Protocol: Laurdan GP Spectroscopy
-
Liposome Preparation:
-
Prepare a lipid solution of this compound (and any other lipids of interest) in chloroform or a chloroform/methanol mixture.
-
To this, add Laurdan from a stock solution to achieve a final probe-to-lipid molar ratio of 1:500.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer (e.g., PBS, HEPES-buffered saline) by vortexing at a temperature above the Tm of all lipid components (for pure this compound, this would be >75°C).
-
To produce unilamellar vesicles, the hydrated lipid suspension can be subjected to several freeze-thaw cycles followed by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension to a final lipid concentration of 100-200 µM in a quartz cuvette.
-
Place the cuvette in a temperature-controlled spectrofluorometer.
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at 440 nm (I_440) and 490 nm (I_490).
-
Acquire measurements at a range of temperatures, ensuring equilibration at each temperature point before recording. For this compound, measurements should span below and above its 75°C Tm to capture the phase transition.
-
-
Data Analysis:
-
Calculate the GP value using the formula: GP = (I_440 - I_490) / (I_440 + I_490) .
-
Plot GP as a function of temperature. A sharp decrease in GP indicates the phase transition from the gel to the liquid-crystalline state.
-
Data Presentation: Laurdan GP Values for Saturated Phosphatidylcholines
| Phospholipid (Acyl Chain) | Temperature (°C) | Generalized Polarization (GP) Value (Approximate) | Membrane Phase |
| DPPC (16:0) | 25 | ~0.6 | Gel |
| DPPC (16:0) | 50 | ~ -0.2 | Liquid-Crystalline |
| DSPC (18:0) | 25 | ~0.7 | Gel |
| DSPC (18:0) | 60 | ~ -0.1 | Liquid-Crystalline |
| This compound (DBPC) | 25 | > 0.7 (estimated) | Gel |
| This compound (DBPC) | 80 | < 0 (estimated) | Liquid-Crystalline |
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique that measures the lateral diffusion of fluorescently labeled molecules within a membrane. A small region of the membrane is photobleached with a high-intensity laser, and the rate at which fluorescent probes from the surrounding area diffuse back into the bleached spot is monitored over time. The rate of fluorescence recovery is directly related to the diffusion coefficient of the probe, which is a measure of membrane fluidity.
Experimental Protocol: FRAP
-
Liposome Preparation for Supported Lipid Bilayers (SLBs):
-
Prepare liposomes containing this compound and a small mole fraction (0.1-1%) of a fluorescently labeled lipid probe (e.g., NBD-PE, Atto-DOPE).
-
Clean a glass coverslip thoroughly (e.g., with piranha solution or plasma cleaning).
-
Deposit the liposome solution onto the cleaned glass surface to allow for vesicle fusion and the formation of a supported lipid bilayer. This should be done at a temperature above the Tm of the lipid mixture.
-
-
FRAP Measurement:
-
Mount the SLB on a confocal laser scanning microscope equipped with a temperature-controlled stage.
-
Identify a uniform area of the bilayer for measurement.
-
Acquire a few pre-bleach images at low laser power.
-
Use a high-intensity laser beam to photobleach a defined region of interest (ROI).
-
Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the fluorescence recovery into the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for photobleaching during image acquisition by monitoring the fluorescence intensity in a non-bleached region.
-
Normalize the recovery data.
-
Fit the normalized recovery curve to an appropriate diffusion model to extract the diffusion coefficient (D) and the mobile fraction (Mf).
-
Data Presentation: Diffusion Coefficients for Various Phospholipids
| Phospholipid | Temperature (°C) | Diffusion Coefficient (D) (μm²/s) (Approximate) |
| DOPC (18:1) | 23 | 1-5 |
| DPPC (16:0) | 50 | 5-10 |
| This compound (DBPC) | 25 | < 0.1 (very slow to immobile) |
| This compound (DBPC) | 80 | 1-5 (estimated) |
Note: The diffusion coefficient of this compound in the gel phase is expected to be extremely low. The value in the liquid-crystalline phase is an estimation based on the behavior of other saturated PCs above their Tm.
Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy, when used with spin-labeled lipids, provides detailed information about the rotational motion and ordering of acyl chains within a membrane. A lipid molecule is labeled with a stable nitroxide radical (spin label), which is then incorporated into the membrane. The ESR spectrum of the spin label is sensitive to its rotational mobility. In a fluid membrane, the rapid tumbling of the spin label results in a sharp, well-resolved spectrum. In a more rigid, gel-like membrane, the restricted motion leads to a broad, anisotropic spectrum.
Experimental Protocol: ESR Spectroscopy
-
Sample Preparation:
-
Prepare a lipid solution of this compound in chloroform.
-
Add a spin-labeled lipid analog (e.g., 5-DOXYL-stearic acid or 16-DOXYL-stearic acid) to the lipid solution at a molar ratio of approximately 1:100 (spin label:lipid).
-
Create a thin lipid film by evaporating the solvent under nitrogen and then under vacuum.
-
Hydrate the film with buffer at a temperature above the Tm to form multilamellar vesicles (MLVs).
-
Centrifuge the MLV suspension to form a pellet.
-
-
ESR Measurement:
-
Transfer the lipid pellet to a quartz capillary tube.
-
Place the capillary tube in the ESR spectrometer.
-
Record the ESR spectrum at various temperatures, controlled by a temperature regulation unit.
-
-
Data Analysis:
-
From the ESR spectrum, determine the outer (2A_∥) and inner (2A_⊥) hyperfine splitting values.
-
Calculate the order parameter (S), which ranges from 0 (isotropic motion, high fluidity) to 1 (no motion relative to the membrane normal, high order). The order parameter is calculated using the formula: S = (A_∥ - A_⊥) / (A_zz - A_xx) , where A_zz and A_xx are the principal values of the hyperfine tensor for the nitroxide radical in a crystal.
-
Data Presentation: Order Parameters for Saturated Phospholipids
| Phospholipid (Acyl Chain) | Temperature (°C) | Spin Label Position | Order Parameter (S) (Approximate) |
| DPPC (16:0) | 25 | 5-DOXYL | ~0.8-0.9 |
| DPPC (16:0) | 50 | 5-DOXYL | ~0.4-0.5 |
| DSPC (18:0) | 25 | 5-DOXYL | ~0.9 |
| DSPC (18:0) | 60 | 5-DOXYL | ~0.4 |
| This compound (DBPC) | 25 | 5-DOXYL | > 0.9 (estimated) |
| This compound (DBPC) | 80 | 5-DOXYL | ~0.4 (estimated) |
Note: The order parameter for this compound in the gel phase is expected to be very close to 1, indicating a highly ordered state. The value in the liquid-crystalline phase is an estimation based on the behavior of other saturated PCs.
Conclusion
The choice of technique for measuring the fluidity of this compound-containing membranes will depend on the specific research question and available instrumentation. Laurdan GP spectroscopy offers a convenient method for monitoring phase transitions and overall membrane packing. FRAP provides direct measurement of lateral diffusion, which is a key aspect of fluidity. ESR spectroscopy gives detailed insights into the molecular ordering and dynamics of the lipid acyl chains. Due to the very high Tm of this compound, it is crucial to perform these measurements over a wide temperature range that encompasses the phase transition to fully characterize the fluidity profile of these unique and highly ordered membranes. The protocols and comparative data provided here serve as a comprehensive guide for researchers and drug development professionals investigating the biophysical properties of membranes containing very-long-chain saturated phospholipids.
References
Application Notes and Protocols for Investigating Membrane Properties Using 22:0 Phosphatidylcholine
Introduction
The lipid composition of cellular membranes is a critical determinant of their biophysical properties, including fluidity, thickness, and permeability. These properties, in turn, profoundly influence the function of membrane-associated proteins and signaling pathways. The degree of saturation of phospholipid acyl chains is a key factor in modulating these characteristics. Long-chain, fully saturated phospholipids, such as 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC), are invaluable tools for researchers seeking to understand the impact of a highly ordered and thick membrane environment.
This document provides detailed application notes and experimental protocols for employing this compound to investigate the effects of lipid saturation on membrane properties. This compound is a synthetic phospholipid featuring two 22-carbon saturated acyl chains, which results in membranes with a high gel-to-liquid crystalline phase transition temperature, reduced fluidity, and increased thickness compared to membranes composed of shorter-chain or unsaturated phospholipids. These characteristics make this compound an excellent model for studying biological processes that are sensitive to membrane order and hydrophobic thickness.
Effects of this compound on Membrane Properties: A Quantitative Overview
Incorporating this compound into model membranes allows for the systematic investigation of the effects of high lipid saturation. The long, straight acyl chains of this compound pack tightly, leading to a more ordered, gel-phase-like bilayer at physiological temperatures. This tight packing significantly alters key membrane parameters.
| Membrane Property | Lipid Composition | Method | Quantitative Value | Key Observations |
| Membrane Thickness | 100% this compound (gel phase) | X-ray Diffraction | 53.9 Å (phosphate-to-phosphate distance at 25°C)[1] | The extended 22-carbon chains result in a significantly thicker bilayer compared to common unsaturated lipids like 18:1 PC (DOPC). |
| 100% 18:0 PC (gel phase) | X-ray Diffraction | 47.0 Å (phosphate-to-phosphate distance at 25°C)[1] | Demonstrates the direct correlation between saturated acyl chain length and membrane thickness. | |
| Membrane Fluidity | Saturated Phospholipids | Fluorescence Anisotropy | High anisotropy (qualitative) | Long-chain saturated lipids like this compound create highly ordered (less fluid) membranes, restricting the rotational motion of embedded probes.[2][3][4] |
| Unsaturated Phospholipids | Fluorescence Anisotropy | Low anisotropy (qualitative) | The kinks in unsaturated acyl chains disrupt tight packing, leading to more fluid membranes. | |
| Membrane Permeability | Saturated Phospholipids | Permeability Assays | Low permeability (qualitative) | The increased thickness and reduced free volume in tightly packed saturated lipid bilayers create a more significant barrier to the passive diffusion of molecules.[5][6] |
| Unsaturated Phospholipids | Permeability Assays | High permeability (qualitative) | More fluid and thinner membranes composed of unsaturated lipids are generally more permeable to water and small solutes.[6] |
Experimental Protocols
Preparation of this compound-Containing Liposomes
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the lipid film hydration and extrusion method.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) powder
-
Other lipids as required for mixed-lipid studies (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC; cholesterol)
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes with desired pore size (e.g., 100 nm)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen or argon gas stream
-
Water bath or heating block capable of reaching 80°C
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound and any other lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Pre-heat the hydration buffer to 80°C. This temperature is crucial as it is above the high phase transition temperature of this compound, ensuring proper hydration.
-
Add the pre-heated buffer to the flask containing the lipid film.
-
Agitate the flask gently at 80°C for 1-2 hours to allow the lipid film to hydrate and form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and the 80°C water bath. This step helps to increase the encapsulation efficiency for entrapped solutes and promotes the formation of unilamellar vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with the 100 nm polycarbonate membranes, ensuring all components are pre-heated to 80°C to prevent the lipids from solidifying.
-
Load the hydrated MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This process results in a homogenous population of LUVs with a diameter close to the membrane's pore size.
-
-
Storage:
-
Store the resulting liposome suspension at a temperature above the phase transition of the lipid mixture, or use immediately. For this compound-containing liposomes, storage at room temperature may lead to aggregation and fusion over time.
-
Figure 1. Workflow for the preparation of this compound-containing liposomes.
Membrane Fluidity Measurement using Fluorescence Anisotropy
This protocol outlines the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity. DPH's fluorescence anisotropy is sensitive to the rotational mobility of the probe within the hydrophobic core of the lipid bilayer.
Materials:
-
This compound-containing liposome suspension (prepared as above)
-
DPH stock solution in tetrahydrofuran (THF) or methanol
-
Spectrofluorometer equipped with polarizers
-
Temperature-controlled cuvette holder
Procedure:
-
Probe Incorporation:
-
Dilute the liposome suspension to the desired concentration (e.g., 0.1-0.5 mM lipid) in the hydration buffer.
-
Add the DPH stock solution to the liposome suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition (e.g., 80°C for this compound) for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.
-
-
Fluorescence Anisotropy Measurement:
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.[3]
-
Equilibrate the sample in the temperature-controlled cuvette holder to the desired measurement temperature.
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Measure the G-factor (instrumental correction factor) by setting the excitation polarizer to the horizontal position and measuring the emission intensities with the emission polarizer in the vertical (I_HV) and horizontal (I_HH) positions. The G-factor is calculated as G = I_HV / I_HH.[2]
-
-
Calculation of Anisotropy (r):
-
Calculate the steady-state fluorescence anisotropy using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)[2]
-
Expected Results: Membranes containing this compound will exhibit a high fluorescence anisotropy value, indicative of low membrane fluidity, as the tightly packed saturated acyl chains restrict the rotational motion of the DPH probe.[4] In contrast, liposomes made from unsaturated phospholipids like DOPC will show lower anisotropy values.
Membrane Permeability Assay (Calcein Leakage Assay)
This protocol measures the permeability of a liposome membrane to a small, water-soluble fluorescent dye, calcein. The release of calcein from the liposomes into the external buffer results in an increase in fluorescence.
Materials:
-
This compound-containing liposomes prepared with encapsulated calcein
-
Calcein
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Spectrofluorometer
-
Triton X-100 or other suitable detergent
Procedure:
-
Preparation of Calcein-Containing Liposomes:
-
During the hydration step of the liposome preparation protocol, use a solution of 50-100 mM calcein in the hydration buffer. The high concentration of calcein results in self-quenching of its fluorescence inside the liposomes.
-
After extrusion, separate the calcein-loaded liposomes from the unencapsulated calcein by passing the suspension through a size-exclusion chromatography column, eluting with the hydration buffer.
-
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the hydration buffer in a cuvette.
-
Monitor the fluorescence intensity over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm. A stable baseline indicates intact liposomes.
-
To measure induced leakage, an agent of interest can be added at this point. For measuring passive permeability, monitor the baseline fluorescence increase over an extended period.
-
-
Determination of 100% Leakage:
-
At the end of the experiment, add a small amount of Triton X-100 (to a final concentration of ~0.1%) to the cuvette to completely disrupt the liposomes and release all encapsulated calcein.
-
Record the maximum fluorescence intensity (F_max).
-
-
Calculation of Percent Leakage:
-
Calculate the percentage of calcein leakage at any given time point (t) using the following formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.
-
Expected Results: Liposomes composed of this compound are expected to show very low rates of calcein leakage due to the low permeability of the thick, highly ordered membrane.[5] This can be compared to the faster leakage rates observed from more fluid, unsaturated lipid membranes.
Application in Signaling Pathway Investigation
Changes in membrane lipid saturation can directly impact the function of transmembrane proteins and entire signaling cascades. This compound can be used to create model membranes that mimic highly saturated and ordered membrane domains to study these effects.
The Unfolded Protein Response (UPR)
Recent studies have shown that increased lipid saturation in the endoplasmic reticulum (ER) membrane can directly activate the UPR stress sensors IRE1α and PERK, independent of the luminal unfolded protein load.[7] This suggests that these proteins can sense changes in the biophysical properties of the membrane itself.
Experimental Approach: By reconstituting IRE1α or PERK into liposomes of varying lipid compositions (e.g., pure this compound vs. pure DOPC), researchers can investigate how membrane saturation affects the kinase and/or RNase activity of these proteins in vitro. This allows for the direct assessment of the lipid bilayer's role in UPR activation.
Figure 2. Activation of the UPR by increased lipid saturation.
Na,K-ATPase Activity
The function of the Na,K-ATPase, a crucial ion pump in the plasma membrane, is highly sensitive to the surrounding lipid environment. The thickness and fluidity of the membrane affect the conformational changes required for its pumping cycle.
Experimental Approach: The activity of purified Na,K-ATPase can be measured after reconstitution into liposomes of defined lipid compositions. Studies have shown that the optimal acyl chain length for Na,K-ATPase activity is dependent on the presence of cholesterol. In the absence of cholesterol, longer monounsaturated acyl chains (around 22 carbons) support maximum activity, suggesting that a thicker membrane is preferred.[8][9][10] By using this compound, researchers can create a thick, ordered environment to probe the specific requirements of the enzyme and how hydrophobic matching between the protein and the bilayer modulates its function.[8][9]
References
- 1. Overview on solubilization and lipid reconstitution of Na,K-ATPase: enzyme kinetic and biophysical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jasco-global.com [jasco-global.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Membrane physical properties influence transmembrane helix formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Membrane lipid saturation activates endoplasmic reticulum unfolded protein response transducers through their transmembrane domains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modulation of Na,K-ATPase and Na-ATPase activity by phospholipids and cholesterol. I. Steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Formation of Stable 22:0 PC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the formation of stable 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming stable this compound liposomes?
A1: The primary challenges stem from the very high phase transition temperature (Tm) of this compound, which is approximately 75°C.[1] This high Tm leads to several difficulties:
-
Incomplete Hydration: The lipid film requires hydration at a temperature significantly above its Tm (around 80°C) to ensure proper lipid mobility and formation of vesicles.[2][3]
-
Difficult Extrusion: The high rigidity of the saturated 22:0 acyl chains makes it challenging to extrude the liposomes to a uniform size. Extrusion must be performed at a temperature above the Tm to ensure the lipid bilayers are in a fluid state.[2][3]
-
Tendency for Aggregation: Liposomes made from long-chain saturated PCs can be prone to aggregation and fusion, especially during storage.[4]
-
Uneven Size Distribution: this compound liposomes may exhibit an uneven size distribution, with a tendency to form larger vesicles due to the high energy required to form the high curvature of small liposomes.[5]
-
Faceted Morphology: The rigid nature of the this compound bilayer can lead to the formation of faceted or non-spherical liposomes, particularly when encapsulating certain drugs.[5][6]
Q2: Why is the processing temperature so critical for this compound liposomes?
A2: The processing temperature, including for hydration and extrusion, must be kept above the phase transition temperature (Tm) of this compound (75°C).[1] Below the Tm, the lipid bilayers are in a gel-like, ordered state, making them rigid and resistant to hydration and size reduction.[7] Processing above the Tm ensures the lipids are in a more fluid, liquid-crystalline state, which is essential for the formation of uniform and stable vesicles.[8] Insufficient temperature during these steps can lead to incomplete hydration, blockage of extruder membranes, and a heterogeneous population of liposomes.[8]
Q3: What is the role of cholesterol in this compound liposome formulations?
A3: Cholesterol is a critical component for modulating the stability of liposome membranes.[9] For long-chain saturated PCs like this compound, cholesterol can:
-
Increase Membrane Fluidity (at temperatures below Tm): While this compound is very rigid, cholesterol can disrupt the tight packing of the saturated acyl chains, making the membrane less ordered.
-
Decrease Membrane Fluidity (at temperatures above Tm): Above the Tm, cholesterol can fill the gaps between the phospholipid molecules, reducing the membrane's fluidity and permeability, which can enhance drug retention.[10]
-
Improve Stability: By modulating membrane rigidity, cholesterol can help prevent aggregation and fusion of liposomes, thereby increasing their shelf-life.[11] The optimal concentration of cholesterol typically needs to be determined experimentally for a specific application, but often ranges from 30-50 mol%.[10][12]
Q4: What is a typical size and polydispersity index (PDI) for this compound liposomes?
A4: The size of this compound liposomes can be controlled by the extrusion process. When extruded through 100 nm polycarbonate membranes, the mean hydrodynamic radius (Rh) has been reported to be around 35 nm.[5] However, this compound liposomes can have a broader and more asymmetric size distribution compared to liposomes made from shorter-chain PCs.[5] A polydispersity index (PDI) below 0.2 is generally considered acceptable for drug delivery applications, indicating a relatively homogenous population of liposomes.[13] Achieving a low PDI with this compound can be challenging due to its inherent rigidity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lipid film does not hydrate properly / White clumps are visible after hydration. | 1. Inadequate Hydration Temperature: The hydration buffer temperature is below the Tm of this compound (75°C).2. Incomplete Solvent Removal: Residual organic solvent in the lipid film is inhibiting hydration.3. Uneven Lipid Film: A thick or uneven lipid film prevents uniform contact with the hydration buffer. | 1. Ensure the hydration buffer is pre-heated to at least 80°C and that the hydration process is carried out in a heated water bath.[2][3]2. Dry the lipid film under high vacuum for an extended period (at least 2 hours, or overnight) to ensure complete removal of any residual solvent.[14][15]3. Rotate the flask during solvent evaporation to create a thin, even lipid film.[16] |
| Extrusion is very difficult or impossible / The extruder leaks. | 1. Extrusion Temperature is too Low: The temperature of the extruder and the liposome suspension is below the Tm of this compound.2. Clogged Membrane: The polycarbonate membrane is clogged with unhydrated lipid aggregates.3. High Lipid Concentration: The lipid concentration is too high, leading to high viscosity. | 1. Pre-heat the extruder and the liposome suspension to a temperature above the Tm of this compound (e.g., 80°C).[2][3]2. Ensure complete hydration of the lipid film before extrusion. Consider a freeze-thaw step to break up larger multilamellar vesicles (MLVs).[2][3] If the problem persists, try sequential extrusion through membranes with progressively smaller pore sizes (e.g., 400 nm then 100 nm).3. Try diluting the liposome suspension. |
| Liposomes show a high Polydispersity Index (PDI) after preparation. | 1. Insufficient Extrusion Cycles: The liposome suspension was not passed through the extruder a sufficient number of times.2. Inadequate Hydration: Incomplete hydration leads to a heterogeneous population of vesicles.3. Aggregation: The liposomes are aggregating after formation. | 1. Increase the number of extrusion cycles. Typically, 11-21 passes are recommended for a homogenous size distribution.[2][3]2. Optimize the hydration step as described above.3. If aggregation is suspected, consider including a charged lipid (to increase electrostatic repulsion) or a PEGylated lipid (for steric hindrance) in the formulation.[17] |
| Liposomes aggregate or show a significant increase in size over time. | 1. Insufficient Surface Charge: The liposomes have a near-neutral surface charge, leading to a lack of electrostatic repulsion.2. Improper Storage Temperature: Storage at temperatures near the Tm can promote fusion and aggregation.3. High Liposome Concentration: Concentrated suspensions are more prone to aggregation. | 1. Incorporate a small percentage of a charged lipid (e.g., a cationic or anionic lipid) into the formulation to increase the zeta potential.[17]2. Store the liposomes well below their Tm, typically at 4°C.[18]3. Store the liposomes at a lower concentration and dilute further before use if necessary. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Common Name | Dibehenoylphosphatidylcholine | |
| Abbreviation | This compound | |
| Molecular Weight | 902.358 g/mol | [19] |
| Phase Transition Temperature (Tm) | 75°C | [1][19] |
Table 2: Representative Size Distribution of Saturated PC Liposomes
| Lipid Composition | Mean Hydrodynamic Radius (Rh) | Size Distribution Characteristics | Reference |
| 18:0 PC/Cholesterol/DSPE-PEG2000 | 37 nm | Relatively narrow distribution | [5] |
| 20:0 PC/Cholesterol/DSPE-PEG2000 | 43 nm | Broad size distribution | [5] |
| This compound/Cholesterol/DSPE-PEG2000 | 35 nm | Asymmetric distribution with a tail to the high-Rh side | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound-containing liposomes with a defined size.
Materials:
-
This compound (1,2-dibehenoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG2000 (optional, for steric stability)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Liquid nitrogen
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amounts of this compound, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask. A typical molar ratio is 45:50:5 (this compound:Cholesterol:DSPE-PEG2000).[2][3] b. Attach the flask to a rotary evaporator. c. Evaporate the chloroform under reduced pressure at a temperature of approximately 50°C. d. Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of the solvent, place the flask under a high vacuum for at least 2 hours or overnight.[2][3]
-
Hydration: a. Pre-heat the hydration buffer to 80°C.[2][3] b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by hand or on a vortex mixer at 80°C until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: a. Subject the MLV suspension to at least ten freeze-thaw cycles by alternating between liquid nitrogen and a 60°C water bath.[2] This step helps to increase the lamellarity and encapsulation efficiency.
-
Extrusion: a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Equilibrate the extruder to 80°C.[2][3] c. Load the MLV suspension into one of the extruder syringes. d. Pass the suspension through the membrane 21 times to ensure a homogenous size distribution.[2] e. The resulting suspension should be a translucent solution of unilamellar liposomes.
Protocol 2: Characterization of Liposome Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for determining the size distribution and polydispersity index (PDI) of the prepared liposomes.
Materials:
-
Liposome suspension
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
Procedure:
-
Sample Preparation: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to a suitable concentration for DLS analysis. The optimal concentration should be determined to avoid multiple scattering effects.
-
Instrument Setup: a. Set the measurement temperature, typically to 25°C. b. Enter the viscosity and refractive index of the solvent (hydration buffer) into the instrument software.
-
Measurement: a. Transfer the diluted sample to a clean cuvette. b. Place the cuvette in the DLS instrument. c. Perform the measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.
-
Data Analysis: a. The instrument software will analyze the data to provide the average hydrodynamic diameter (or radius) and the polydispersity index (PDI) of the liposome population.
Protocol 3: Visualization of Liposome Morphology by Cryo-Electron Microscopy (Cryo-EM)
This protocol provides a general workflow for preparing vitrified samples of liposomes for imaging with a cryo-transmission electron microscope.
Materials:
-
Liposome suspension
-
Cryo-TEM grid (e.g., holey carbon grid)
-
Vitrification device (e.g., Vitrobot)
-
Liquid ethane
-
Liquid nitrogen
-
Cryo-transmission electron microscope
Procedure:
-
Grid Preparation: a. Glow-discharge the cryo-TEM grid to make the surface hydrophilic.
-
Sample Application and Vitrification: a. In a controlled environment (e.g., a Vitrobot set to a specific temperature and humidity), apply a small volume (typically 3-4 µL) of the liposome suspension to the prepared grid. b. Blot away excess liquid with filter paper to create a thin film of the suspension across the grid holes. c. Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the sample, preserving the liposomes in a near-native state.
-
Imaging: a. Transfer the vitrified grid to a cryo-holder under liquid nitrogen. b. Insert the cryo-holder into the cryo-transmission electron microscope. c. Acquire images of the liposomes under low-dose conditions to minimize radiation damage.
Visualizations
Caption: Workflow for the preparation of this compound liposomes.
Caption: Troubleshooting logic for this compound liposome formation.
References
- 1. scispace.com [scispace.com]
- 2. img.antpedia.com [img.antpedia.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Effects of lipid bilayer encapsulation and lipid composition on the catalytic activity and colloidal stability of hydrophobic palladium nanoparticles ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03974E [pubs.rsc.org]
- 5. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. news-medical.net [news-medical.net]
- 10. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scialert.net [scialert.net]
- 12. scispace.com [scispace.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophosphatidylcholine binds α-synuclein and prevents its pathological aggregation - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of 22:0 PC vesicles in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) vesicles in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why are its vesicles prone to aggregation?
A1: this compound, or Dibehenoylphosphatidylcholine, is a synthetic phospholipid with two fully saturated 22-carbon acyl chains. Its long, saturated chains lead to a high phase transition temperature (Tm) of 75°C, resulting in a rigid, ordered lipid bilayer at typical experimental temperatures.[1][2][3] This rigidity and the lack of electrostatic repulsion in neutral vesicles can lead to strong van der Waals forces between vesicles, causing them to aggregate.
Q2: What is the phase transition temperature (Tm) of this compound and why is it important?
A2: The phase transition temperature (Tm) of this compound is 75°C.[1][2] This is the temperature at which the lipid bilayer transitions from a rigid gel state to a more fluid liquid-crystalline state.[3] For stable vesicle preparation, all processing steps, especially hydration and extrusion, should be performed at a temperature significantly above the Tm to ensure the formation of uniform, unilamellar vesicles and prevent aggregation.[4]
Q3: How can I prevent my this compound vesicles from aggregating?
A3: Several strategies can be employed to prevent aggregation:
-
Incorporate Cholesterol: Cholesterol can be included in the lipid formulation to increase the fluidity of the bilayer and act as a spacer between vesicles, thereby reducing aggregation.[5][6]
-
Add PEGylated Lipids: Including a small percentage of PEG-derivatized lipids (e.g., DSPE-PEG) in your formulation creates a hydrophilic polymer brush on the vesicle surface, which provides a steric barrier that prevents close contact and aggregation between vesicles.[7][8][9]
-
Introduce Charged Lipids: The inclusion of a small molar percentage of a charged lipid (e.g., phosphatidylglycerol for a negative charge) can increase electrostatic repulsion between vesicles, thus preventing aggregation.[4]
-
Optimize Buffer Conditions: Maintain a suitable pH (typically 5.5-7.5 for PC lipids) and low ionic strength in your buffer to avoid charge screening effects that can lead to aggregation.[4]
-
Proper Preparation Technique: Utilize methods like thin-film hydration followed by extrusion above the lipid Tm to produce vesicles with a controlled and uniform size distribution.[4]
Q4: What is the recommended temperature for preparing and handling this compound vesicles?
A4: Due to the high Tm of 75°C for this compound, it is crucial to perform all hydration and extrusion steps at a temperature well above this, for instance, at 80-85°C.[1][2] Storage temperature should be carefully considered; while refrigeration is common for many liposome formulations, for high-Tm lipids, storage at room temperature might be preferable to avoid passing through the phase transition, which can induce aggregation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible aggregates or precipitation in the vesicle solution. | 1. Suboptimal Processing Temperature: Hydration or extrusion was performed below the 75°C Tm of this compound. | Ensure all preparation steps are conducted at a temperature of at least 80-85°C. Use a temperature-controlled extruder. |
| 2. Insufficient Steric or Electrostatic Stabilization: The formulation lacks components to prevent vesicle-vesicle interactions. | Incorporate 5-10 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) for steric stabilization.[8][9] Alternatively, add 5-10 mol% of a charged lipid like DPPG to induce electrostatic repulsion. | |
| 3. High Ionic Strength of the Buffer: High salt concentrations are screening the surface charge of the vesicles. | Reduce the salt concentration of the hydration and storage buffer. Use buffers with low ionic strength, such as 10 mM HEPES with 150 mM NaCl, and assess vesicle stability. | |
| Vesicle size increases over time during storage. | 1. Vesicle Fusion or Aggregation: The vesicles are not stable in the storage conditions. | Include cholesterol (30-50 mol%) in the formulation to enhance membrane rigidity and stability.[5][6] Store the vesicles at a temperature that does not cycle through the Tm. |
| 2. Inappropriate pH: The pH of the buffer is causing lipid hydrolysis or affecting surface charge. | Ensure the buffer pH is maintained between 5.5 and 7.5.[4] | |
| Low yield of vesicles after extrusion. | 1. Clogging of the Extrusion Membrane: The lipid suspension is not properly hydrated or is too concentrated. | Ensure the lipid film is thoroughly hydrated above the Tm before extrusion. You may need to decrease the total lipid concentration. |
| 2. Incorrect Extrusion Temperature: Extruding below the Tm can lead to membrane rupture and inefficient vesicle formation. | Maintain the extruder and lipid suspension at a temperature of 80-85°C throughout the extrusion process. |
Quantitative Data Summary
Table 1: Phase Transition Temperatures (Tm) of Saturated Phosphatidylcholines
| Phosphatidylcholine (PC) | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) |
| DMPC | 14:0/14:0 | 24 |
| DPPC | 16:0/16:0 | 41 |
| DSPC | 18:0/18:0 | 55 |
| 20:0 PC | 20:0/20:0 | 66 |
| This compound | 22:0/22:0 | 75 |
| 24:0 PC | 24:0/24:0 | 80.3 |
| Data sourced from Avanti Polar Lipids.[2] |
Table 2: Effect of Stabilizers on Vesicle Properties
| Lipid Composition | Stabilizer (mol%) | Average Vesicle Diameter (nm) | Stability Observation |
| 100% POPC | None | Varies | Prone to aggregation in high ionic strength solutions.[9] |
| POPC | 5% DSPE-PEG | ~120 | Increased stability and reduced aggregation.[9] |
| POPC | 20% DSPE-PEG | ~130 | Significantly higher stability compared to non-PEGylated vesicles.[8] |
| DOPC/DOPG (9:1) | 10% DOPG | ~100 | Stable due to electrostatic repulsion.[4] |
| PC/Cholesterol | 30-50% Cholesterol | Varies | Increased membrane rigidity and stability.[5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Dissolve this compound and any stabilizing lipids (e.g., cholesterol, DSPE-PEG2000) in chloroform in a round-bottom flask.[10][11]
-
Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[10]
-
-
Hydration:
-
Pre-heat the hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4) to 85°C.
-
Add the pre-heated buffer to the lipid film and hydrate for 1-2 hours at 85°C with gentle agitation. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder assembly to 85°C.
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce large unilamellar vesicles (LUVs) with a more uniform size distribution.
-
-
Characterization:
-
Determine the vesicle size distribution and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Assess the stability of the vesicles by monitoring their size over time at the intended storage temperature.
-
Visualizations
Caption: Workflow for this compound vesicle preparation.
Caption: Troubleshooting logic for vesicle aggregation.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Liposome Phase Behavior Analysis - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Modulation of lipid vesicle–membrane interactions by cholesterol - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00693F [pubs.rsc.org]
- 6. Effects of cholesterol on the size distribution and bending modulus of lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term Stable Liposome Modified by PEG-Lipid in Natural Seawater - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Part 1: Preparation of lipid films for phospholipid liposomes [protocols.io]
Technical Support Center: Optimizing the Extrusion of 22:0 PC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preparing 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) liposomes via extrusion. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges associated with this high-transition-temperature phospholipid.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol details the preparation of unilamellar this compound liposomes. Due to the high phase transition temperature (Tc) of this compound (approximately 75-80°C), it is crucial to maintain the temperature of the lipid suspension and extrusion apparatus above this Tc.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound)
-
Chloroform or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Mini-extruder with a heating block
-
Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm, 400 nm)
-
Gas-tight syringes
-
Round-bottom flask
-
Rotary evaporator
-
Water bath or heating block
Procedure:
-
Lipid Dissolution:
-
Weigh the desired amount of this compound powder and transfer it to a round-bottom flask.
-
Dissolve the lipid in a suitable volume of chloroform (or chloroform:methanol) to ensure complete dissolution. For example, a concentration of 10-20 mg/mL can be used.[1] Gently swirl the flask to aid dissolution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature below the lipid's Tc (e.g., 40-50°C).
-
Rotate the flask and apply a vacuum to evaporate the organic solvent, leaving a thin, uniform lipid film on the inner surface of the flask.
-
Continue to apply the vacuum for at least one hour after the film appears dry to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of this compound. A temperature of 80°C is recommended.[2]
-
Add the pre-heated buffer to the round-bottom flask containing the lipid film. The final lipid concentration can be varied, but a common starting point is 10-20 mg/mL.
-
Agitate the flask by gentle swirling or vortexing to hydrate the lipid film. This will result in the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
To improve hydration and facilitate extrusion, it is recommended to subject the MLV suspension to several freeze-thaw cycles. This involves freezing the suspension in liquid nitrogen and thawing it in a water bath set above the Tc.[1][2]
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane pore size (e.g., 100 nm), following the manufacturer's instructions.
-
Pre-heat the extruder's heating block to the desired extrusion temperature (e.g., 80°C).[2] Allow the extruder to equilibrate at this temperature for at least 10-15 minutes.
-
Draw the MLV suspension into one of the gas-tight syringes and place it in the extruder. Place an empty syringe in the opposing port.
-
Manually and steadily push the plunger of the filled syringe to pass the lipid suspension through the membrane to the empty syringe. This constitutes one pass.
-
Repeat the extrusion for a recommended number of passes. For this compound, 21 passes have been shown to be effective.[2] Generally, 11-51 passes are considered optimal for achieving a narrow size distribution.
-
-
Characterization:
-
After extrusion, the resulting unilamellar liposome suspension should be characterized for size, polydispersity index (PDI), and concentration. Dynamic Light Scattering (DLS) is a common technique for measuring size and PDI.
-
Protocol 2: Characterization by Dynamic Light Scattering (DLS)
Procedure:
-
Allow the extruded liposome suspension to cool to room temperature.
-
Dilute a small aliquot of the liposome suspension with the hydration buffer to an appropriate concentration for DLS measurement to avoid multiple scattering effects.
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C) in the DLS instrument.
-
Perform the DLS measurement to obtain the intensity-weighted size distribution, Z-average diameter, and PDI. A PDI value below 0.2 is generally indicative of a monodisperse population.
Data Presentation
The following tables summarize key parameters and expected outcomes for the extrusion of this compound liposomes based on available literature.
Table 1: Recommended Extrusion Parameters for this compound Liposomes
| Parameter | Recommended Value | Rationale & Notes |
| Extrusion Temperature | 80°C - 100°C | Must be above the Tc of this compound to ensure the lipid is in a fluid state for successful extrusion and to prevent membrane clogging.[2] |
| Number of Passes | 21 passes | A specific protocol for this compound used 21 passes.[2] Generally, 11-51 passes are optimal for achieving a stable size and low PDI. |
| Lipid Concentration | 10 - 25 mM | Higher concentrations may increase back pressure and be more difficult to extrude. Starting with a lower concentration is recommended. |
Table 2: Influence of Extrusion Pressure on Liposome Size (General Guidance)
| Membrane Pore Size | Recommended Pressure | Expected Outcome |
| 400 nm | ~25 psi | Slower extrusion rate allows for the formation of larger, more homogeneous vesicles.[3] |
| 100 nm | ~125 psi | A steady flow is achieved, suitable for producing vesicles around this size.[3] |
| < 100 nm | 400 - 500 psi | Higher pressure is needed for rapid extrusion to improve trapping efficiency and size homogeneity for smaller vesicles.[3] |
Table 3: Expected Liposome Characteristics after Extrusion
| Membrane Pore Size | Expected Z-Average Diameter | Expected PDI | Notes |
| 100 nm | ~110 - 140 nm | < 0.2 | The final liposome size is typically slightly larger than the membrane pore size.[3] |
| 200 nm | ~210 - 250 nm | < 0.2 | A low PDI indicates a narrow size distribution. |
| 400 nm | ~410 - 460 nm | < 0.2 | Characterization is essential to confirm the final size and PDI. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Liposome Preparation.
Troubleshooting Decision Tree
Caption: Troubleshooting Guide for this compound Liposome Extrusion.
Troubleshooting and FAQs
Q1: Why is it so difficult to extrude my this compound liposome suspension? I'm experiencing very high back pressure.
A1: The most likely reason is that the extrusion temperature is too low. This compound has a high phase transition temperature (Tc) of approximately 75-80°C. If you attempt to extrude below this temperature, the lipid bilayers are in a gel state, making them rigid and unable to pass through the membrane pores.[1] This leads to high back pressure and potential clogging of the membrane.
-
Solution: Ensure that your extruder's heating block and the liposome suspension are maintained at a temperature of at least 80°C, and preferably slightly higher, throughout the entire extrusion process.[2] Allow the equipment to pre-heat thoroughly before starting.
Q2: My final liposome population has a large size and a high polydispersity index (PDI). How can I improve this?
A2: A high PDI and large-than-expected size can result from several factors:
-
Insufficient Number of Passes: A low number of extrusion passes may not be enough to fully homogenize the liposome suspension. Studies suggest that for many lipid formulations, the optimal number of passes is between 11 and 51 to achieve a stable, narrow size distribution. A specific protocol for this compound found 21 passes to be effective.[2]
-
Incomplete Hydration: If the initial lipid film is not fully hydrated, large, non-uniform MLVs will be present, which are difficult to downsize effectively.
-
Extrusion Temperature: As mentioned, a temperature below the Tc can lead to inefficient extrusion and a heterogeneous population of liposomes.
-
Solutions:
-
Increase the number of extrusion passes to at least 21.
-
Ensure the lipid film is thin and evenly distributed before hydration. Improve hydration by vigorous vortexing and performing several freeze-thaw cycles.
-
Confirm that the extrusion temperature is consistently above 80°C.
-
Q3: I seem to be losing a significant amount of my lipid sample during extrusion. What could be the cause?
A3: Sample loss during extrusion can be due to:
-
Leakage from the Extruder: Improper assembly of the mini-extruder, such as misaligned filter supports or O-rings, can cause the sample to leak.
-
Membrane Clogging: If the extrusion temperature is too low, lipids can solidify on the membrane, leading to clogging and loss of sample that cannot be pushed through.
-
"Dead Volume" in the Extruder: The internal components of the extruder will retain a small amount of the sample.
-
Solutions:
-
Carefully assemble the extruder according to the manufacturer's instructions, ensuring all parts are correctly seated and tightened.
-
Before adding your lipid suspension, you can prime the extruder by passing a small amount of buffer through it. This can help to wet the internal surfaces and reduce sample loss due to adhesion.
-
As with other issues, ensure the extrusion temperature is sufficiently high to prevent clogging.
-
Q4: Can I use a lower extrusion temperature if I include cholesterol in my this compound formulation?
A4: Including cholesterol in a lipid formulation can modulate membrane fluidity. However, for a lipid with a very high Tc like this compound, it is still recommended to perform the extrusion at a temperature above the Tc of the primary lipid. While cholesterol can disrupt the tight packing of saturated lipids, it may not lower the overall transition temperature of the mixture enough to allow for efficient extrusion at a significantly lower temperature. It is always best to perform extrusion above the highest transition temperature of any lipid component in the mixture.
Q5: How long are my extruded this compound liposomes stable?
A5: The stability of liposomes depends on various factors, including the storage temperature and the composition of the hydration buffer. Due to the saturated nature of the acyl chains, this compound liposomes are chemically stable against oxidation. However, they may be prone to aggregation and fusion over time, especially if stored at temperatures below their Tc. For short-term storage (1-2 days), it is recommended to keep them at 4°C. For longer-term storage, the stability would need to be empirically determined.
References
- 1. Liposome Preparation - Avanti Research™ [sigmaaldrich.com]
- 2. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 22:0 PC (Dibehenoyl Phosphatidylcholine)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) during experimental setup.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers at room temperature?
A1: this compound, a long-chain saturated phosphatidylcholine, has a high phase transition temperature (Tm) of 75°C.[1] Below this temperature, its long, saturated acyl chains pack tightly, making it very poorly soluble in aqueous solutions. To facilitate hydration and formation of liposomes, it is crucial to work at temperatures above the Tm. For instance, hydrating a this compound lipid film to form liposomes requires a temperature of 80°C.[2][3]
Q2: What is the recommended organic solvent for dissolving this compound?
A2: Chloroform is a commonly used solvent to initially dissolve this compound, particularly for creating lipid films for liposome preparation.[2][4] Ethanol can also be used, but may require heating and sonication to achieve dissolution.[4] For some long-chain lipids, a co-solvent system, such as chloroform with a small amount of methanol, can improve solubility.
Q3: I've dissolved my this compound in chloroform, but it crashed out of solution after I added it to my aqueous phase. What should I do?
A3: This is expected behavior. The standard procedure is not to mix the chloroform solution directly with the aqueous phase. Instead, the chloroform is evaporated to create a thin lipid film, which is then hydrated with the aqueous buffer at a temperature above the lipid's transition temperature (80°C for this compound).[2][3]
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication is often recommended, especially when dissolving this compound in solvents like ethanol.[4] For aqueous dispersions (liposome formation), sonication or extrusion after hydration helps to create a uniform suspension of unilamellar vesicles.
Troubleshooting Guide
Issue: this compound powder is not dissolving.
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a suitable organic solvent such as chloroform or ethanol. This compound is practically insoluble in aqueous buffers alone. |
| Low Temperature | For solubilization in ethanol, warming the mixture is necessary.[4] For hydration of a lipid film, the aqueous buffer must be heated to above the transition temperature of 75°C (e.g., 80°C).[2][3] |
| Insufficient Agitation | Vortex or sonicate the lipid-solvent mixture to facilitate dissolution.[4] |
| Precipitation from Stock Solution | If a stock solution has been stored at a low temperature, precipitates may form. Warm and sonicate the solution to redissolve the lipid before use. |
Issue: The hydrated this compound solution is cloudy and contains aggregates.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydration | Ensure the hydration of the lipid film was performed above the transition temperature (80°C) for an adequate amount of time with gentle agitation. |
| Formation of Multilamellar Vesicles (MLVs) | The initial hydration of a lipid film typically results in large, multilamellar vesicles. To obtain a clear suspension of small, unilamellar vesicles (SUVs), further processing like sonication or extrusion through a membrane with a defined pore size is required.[2][3] |
| Lipid Concentration is Too High | If the concentration of this compound in the aqueous buffer is too high, it may not fully hydrate and disperse. Consider diluting the sample. |
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Concentration | Temperature | Notes |
| Ethanol | 25 mg/mL | Room Temperature | Requires ultrasonication and warming to achieve dissolution.[4] |
| Chloroform | Widely Soluble | Room Temperature | Commonly used for creating lipid films.[2][4] |
| Aqueous Buffer | Insoluble | Room Temperature | Hydration into liposomes is possible above the transition temperature (75°C).[1][2][3] |
Experimental Protocols
Protocol 1: Solubilization of this compound in Chloroform for Lipid Film Formation
-
Weighing: Accurately weigh the desired amount of this compound powder in a glass test tube or round-bottom flask.[4]
-
Dissolution: In a fume hood, add a sufficient volume of chloroform to dissolve the lipid. For example, approximately 200 μL of chloroform can be used for 1.65 mg of lipid.[4]
-
Mixing: Gently vortex the mixture until the lipid is fully dissolved, resulting in a clear solution.
-
Evaporation: Use a rotary evaporator or a gentle stream of nitrogen to evaporate the chloroform. This will leave a thin lipid film on the wall of the vessel.
-
Drying: Place the vessel under a high vacuum for at least one hour to remove any residual solvent.[2]
Protocol 2: Hydration of this compound Lipid Film to Form Liposomes
-
Preparation: Start with a pre-formed thin lipid film of this compound in a glass vessel, prepared as described in Protocol 1.
-
Hydration: Add the desired volume of your aqueous buffer (e.g., 250 mM ammonium sulfate solution) to the vessel.[2]
-
Heating: Heat the suspension to 80°C, which is above the 75°C transition temperature of this compound.[1][2][3]
-
Agitation: Gently agitate the vessel to facilitate the hydration of the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane at 80°C.[2][3]
Visualizations
Caption: Diagram of a phosphatidylcholine molecule.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Controlling the Phase Transition of 22:0 PC Membranes
This technical support center provides researchers, scientists, and drug development professionals with essential information for controlling the main phase transition temperature (Tc) of 1,2-didocosanoyl-sn-glycero-3-phosphocholine (22:0 PC) membranes.
Frequently Asked Questions (FAQs)
Q1: What is the main phase transition temperature (Tc) of a pure this compound lipid bilayer?
The main phase transition temperature (Tc) for pure 1,2-didocosanoyl-sn-glycero-3-phosphocholine (this compound) is 75°C.[1][2] At this temperature, the lipid bilayer transitions from a tightly packed, ordered gel phase (Lβ') to a disordered and fluid liquid crystalline phase (Lα).[3]
Q2: What are the primary factors that influence the Tc of a phosphatidylcholine (PC) membrane?
Several factors can significantly alter the Tc of a PC membrane. These include:
-
Acyl Chain Length: Longer acyl chains result in stronger van der Waals interactions between adjacent lipid molecules, which requires more energy to disrupt the ordered gel phase, thus increasing the Tc.[3][4]
-
Acyl Chain Unsaturation: The presence of double bonds, particularly in a cis configuration, introduces kinks in the acyl chains. This disruption of regular packing reduces the energy required for the phase transition, thereby lowering the Tc.[3]
-
Cholesterol Concentration: Cholesterol does not have a simple effect on Tc. Instead, it broadens or even eliminates the sharp phase transition by inducing a "liquid-ordered" (Lo) phase, which is intermediate between the gel and liquid-crystalline phases.[5][6]
-
Ionic Strength and Type of Ions: The surrounding aqueous environment, including the concentration and type of ions, can influence membrane properties. Cations can bind to the PC headgroups, and both cations and anions can alter the membrane's dipole potential and hydration, which may affect the Tc.[7][8][9]
-
Other Additives: Molecules such as alcohols can incorporate into the bilayer and alter its phase behavior.[10]
Q3: How does cholesterol specifically affect a this compound membrane, which is in the gel phase at physiological temperatures?
For saturated lipids like this compound that are in a gel phase at a given temperature, the addition of a high concentration of cholesterol has an opposite effect to its ordering effect on fluid-phase lipids.[5] It disrupts the tight packing of the acyl chains, changing the membrane's state to a more fluid, yet still ordered, "liquid-ordered" (Lo) phase.[5] This effectively eliminates the sharp, cooperative main phase transition seen in pure this compound bilayers.
Q4: What experimental techniques are commonly used to determine the phase transition temperature?
Several biophysical techniques can be employed to measure the Tc of lipid membranes:
-
Differential Scanning Calorimetry (DSC): This is a primary technique that measures the heat absorbed by the lipid sample as the temperature is increased. The Tc is identified as the peak of the endothermic transition.[4][11]
-
Fluorescence Spectroscopy: Using probes whose fluorescence properties (like anisotropy or emission wavelength) are sensitive to the membrane's local environment, one can monitor the change in fluidity as the temperature is varied.[12]
-
Light Scattering: Dynamic Light Scattering (DLS) can detect changes in vesicle size and structure that occur during the phase transition.[12]
-
Atomic Force Microscopy (AFM): Temperature-controlled AFM can be used to visualize phase transitions and measure changes in the mechanical properties of the bilayer, such as the force required to puncture the membrane.[13]
-
Vibrational Sum Frequency Spectroscopy (VSFS): This technique is sensitive to the conformational order of the lipid acyl chains and can precisely determine the Tc.[14]
Troubleshooting Guide
Problem: My experimentally measured Tc for pure this compound is significantly lower/higher than the reported 75°C.
-
Possible Cause 1: Purity of the Lipid. The presence of impurities, such as lipids with shorter chains or unsaturated acyl chains, can significantly lower and broaden the phase transition.
-
Solution: Verify the purity of your this compound sample using techniques like chromatography. Ensure proper storage conditions (e.g., low temperature, inert atmosphere) to prevent degradation or oxidation.
-
-
Possible Cause 2: Solvent or Buffer Composition. The ionic strength and pH of the hydration buffer can influence lipid headgroup interactions and thus the Tc. The presence of organic solvents, even at trace levels, can also affect the transition.
-
Solution: Ensure your hydration buffer is consistent and well-defined. If using organic solvents for initial lipid dissolution, ensure they are thoroughly removed by evaporation and/or lyophilization before hydration.
-
-
Possible Cause 3: Instrumental Calibration. Incorrect temperature calibration of your measurement device (e.g., DSC) will lead to inaccurate Tc readings.
-
Solution: Regularly calibrate your instrument using known standards according to the manufacturer's protocol.
-
Problem: I need to lower the phase transition temperature of my this compound-based formulation.
-
Solution 1: Incorporate Unsaturated Lipids. Mix this compound with a phosphatidylcholine containing unsaturated acyl chains, such as 18:1 PC (DOPC). The kinks in the unsaturated chains will disrupt the packing of the this compound, leading to a lower Tc for the mixed membrane.[3] The final Tc will depend on the molar ratio of the components.
-
Solution 2: Incorporate Shorter-Chain Lipids. Create a mixed lipid system with a shorter-chain saturated PC, like 16:0 PC (DPPC) or 14:0 PC (DMPC). The resulting membrane will have an intermediate Tc between that of the pure components.
-
Solution 3: Add Cholesterol. While this will not result in a sharp, lower Tc, adding sufficient cholesterol (e.g., 30-50 mol%) will eliminate the gel phase at lower temperatures and induce a fluid liquid-ordered state, which may be suitable for your application.[5]
Problem: My mixed lipid membrane containing this compound shows a very broad phase transition.
-
Possible Cause: Phase Separation. This is common in mixtures of lipids with very different chain lengths or saturation levels (e.g., this compound and 14:0 PC). The broad transition may indicate the coexistence of distinct lipid domains, each with its own melting characteristics.
-
Solution: This may be an inherent property of your chosen lipid mixture. Techniques like fluorescence microscopy can be used to visualize domains. If a sharp transition is required, consider using lipids with more similar physical properties. The presence of cholesterol also broadens the phase transition.[11]
-
Data Presentation
Table 1: Phase Transition Temperatures (Tc) of Saturated di-Acyl Phosphatidylcholines
This table illustrates the direct relationship between acyl chain length and the main phase transition temperature.
| Lipid | Abbreviation | Acyl Chain Composition | Tc (°C) |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 24 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55 |
| 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0/20:0 | 66 |
| 1,2-Didocosanoyl-sn-glycero-3-phosphocholine | DBPC | 22:0/22:0 | 75 |
| 1,2-Dilignoceroyl-sn-glycero-3-phosphocholine | DLPC | 24:0/24:0 | 80.3 |
(Data sourced from Avanti Polar Lipids)[2]
Table 2: Qualitative Effects of Additives on this compound Membrane Properties
| Additive | Concentration Range | Primary Effect on Phase Behavior |
| Cholesterol | 10-50 mol% | Eliminates the sharp gel-to-liquid crystalline transition; induces a liquid-ordered (Lo) phase; increases mechanical stability.[5][13] |
| Monovalent Cations (e.g., Na+, K+) | Physiological concentrations | Can bind to PC headgroups and increase lateral interactions, potentially increasing membrane stability. Effects are generally subtle on pure PC bilayers but can be significant.[7][8] |
| Anions (Hofmeister series) | Varies | Can adsorb to the membrane interface and alter the dipole potential, which may influence packing and Tc. The effect follows the Hofmeister series (e.g., SCN- > I- > Br- > Cl-).[9] |
| Unsaturated Lipids (e.g., DOPC) | Varies | Lowers the Tc of the mixture by disrupting the ordered packing of the saturated chains.[3] |
Experimental Protocols
Protocol: Determination of Tc using Differential Scanning Calorimetry (DSC)
This protocol provides a general workflow for measuring the phase transition temperature of a this compound liposome suspension.
1. Materials and Equipment:
-
This compound lipid powder
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Chloroform or a suitable organic solvent
-
Rotary evaporator or nitrogen/argon gas stream
-
Water bath or heating block
-
Bath sonicator or extruder with polycarbonate membranes
-
Differential Scanning Calorimeter (DSC) with appropriate sample pans
2. Procedure:
-
Step 1: Lipid Film Preparation
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Remove the solvent using a rotary evaporator or a gentle stream of inert gas to form a thin, uniform lipid film on the flask wall.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Step 2: Hydration
-
Pre-heat the hydration buffer to a temperature significantly above the Tc of this compound (e.g., 80-85°C).[15]
-
Add the warm buffer to the lipid film to achieve the desired final lipid concentration (e.g., 10-20 mg/mL).
-
Agitate the flask in the warm water bath to hydrate the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Step 3: Vesicle Sizing (Optional, but Recommended)
-
To create vesicles of a more uniform size (large unilamellar vesicles, LUVs), the MLV suspension can be sonicated or extruded.
-
For extrusion, maintain the extruder assembly and the lipid suspension at a temperature above the Tc (e.g., 80-85°C). Pass the suspension through a polycarbonate membrane (e.g., 100 nm pore size) 11-21 times.[15]
-
-
Step 4: DSC Sample Preparation
-
Carefully transfer a precise volume (e.g., 10-20 µL) of the liposome suspension into a DSC sample pan.
-
Transfer an identical volume of the pure hydration buffer into a reference pan.
-
Hermetically seal both pans.
-
-
Step 5: DSC Measurement
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature well below the expected Tc (e.g., 40°C).
-
Scan the temperature upwards at a controlled rate (e.g., 1-2°C/min) to a final temperature well above the Tc (e.g., 90°C).
-
Record the differential heat flow as a function of temperature.
-
-
Step 6: Data Analysis
-
The resulting thermogram will show an endothermic peak.
-
The temperature at the maximum of this peak is taken as the main phase transition temperature (Tc). The onset temperature and the width of the peak provide additional information about the cooperativity of the transition.
-
Visualizations
Experimental Workflow for Tc Determination
Caption: Workflow for determining membrane Tc using DSC.
Factors Influencing Membrane Phase Transition Temperature (Tc)
Caption: Key factors that modulate membrane phase transition temperature.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees - Soft Matter (RSC Publishing) DOI:10.1039/C8SM01937A [pubs.rsc.org]
- 6. Gradual Change or Phase Transition: Characterizing Fluid Lipid-Cholesterol Membranes on the Basis of Thermal Volume Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The influence of ion species on phosphatidylcholine bilayer structure and packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Ion-Binding and Chemical Phospholipid Structure on the Nanomechanics of Lipid Bilayers Studied by Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influence of anions and cations on the dipole potential of phosphatidylcholine vesicles: a basis for the Hofmeister effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio21.bas.bg [bio21.bas.bg]
- 11. Thermotropic Phase Behavior of Hydrogenated Soybean Phosphatidylcholine–Cholesterol Binary Liposome Membrane [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tsapps.nist.gov [tsapps.nist.gov]
- 15. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Encapsulation in 22:0 PC Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of drugs in 22:0 PC (Dibehenoylphosphatidylcholine) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are this compound liposomes and why are they used?
This compound, or Dibehenoylphosphatidylcholine, is a saturated phospholipid with two 22-carbon acyl chains. Liposomes formulated with this compound have a high phase transition temperature (Tm) of approximately 75°C, which results in a highly rigid and stable lipid bilayer at physiological temperatures. This rigidity can lead to reduced drug leakage and prolonged circulation times, making them a subject of interest for controlled drug delivery applications.
Q2: Which drug loading methods are most effective for this compound liposomes?
For hydrophilic and ionizable drugs, active (or remote) loading methods are significantly more effective than passive loading techniques. Active loading, which utilizes a transmembrane pH or ion gradient, can achieve encapsulation efficiencies of over 90%.[1] Passive loading, where the drug is encapsulated during the formation of the liposomes, generally results in much lower and often less reproducible encapsulation efficiencies.[2][3]
Q3: What is the optimal temperature for hydrating the this compound lipid film?
The hydration of the lipid film must be performed at a temperature well above the phase transition temperature (Tm) of the primary lipid to ensure the bilayer is in a fluid state, which facilitates proper vesicle formation. For this compound, with a Tm of ~75°C, a hydration temperature of 80°C is recommended.[4]
Q4: How does cholesterol affect encapsulation efficiency in this compound liposomes?
Cholesterol is often included in liposomal formulations to modulate membrane fluidity, stability, and permeability. For rigid, high-Tm lipids like this compound, the inclusion of cholesterol can sometimes lead to lower encapsulation efficiency for hydrophobic drugs that compete for space within the bilayer. However, it can also enhance the stability of the liposomal membrane. The optimal phospholipid-to-cholesterol ratio needs to be determined empirically for each specific drug and formulation.[5][6]
Q5: What is a typical drug-to-lipid ratio to start with for this compound liposomes?
The drug-to-lipid (D/L) ratio is a critical parameter that influences encapsulation efficiency and the stability of the final formulation.[7][8] For active loading of drugs like doxorubicin, initial D/L molar ratios of 1:10 to 1:20 are often used.[6] For passive loading, a lower ratio is typically required. It is advisable to perform experiments with varying D/L ratios to find the optimal condition that maximizes encapsulation without compromising liposome stability.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and drug loading of this compound liposomes.
Issue 1: Low Encapsulation Efficiency (<50%)
| Potential Cause | Recommended Solution |
| Inadequate Hydration Temperature | The hydration temperature must be above the Tm of this compound (~75°C). Ensure the water bath and all solutions are maintained at 80°C throughout the hydration process.[4] |
| Inefficient Loading Method | For hydrophilic or ionizable drugs, passive loading is often inefficient. Switch to an active (remote) loading method using a pH gradient (e.g., ammonium sulfate).[1][2] |
| Suboptimal Drug-to-Lipid Ratio | The liposomes may be saturated. Decrease the initial drug-to-lipid ratio and perform a titration to find the optimal loading capacity.[6][7] |
| Incorrect pH of External Buffer (Active Loading) | For active loading of weakly basic drugs, the external buffer pH must be neutral or slightly basic to ensure the drug is uncharged and can cross the lipid bilayer. |
| Drug Precipitation Before Encapsulation | Ensure the drug is fully dissolved in the hydration buffer (for passive loading) or the external buffer (for active loading) at the working temperature. |
| Ineffective Removal of Unencapsulated Drug | Use a reliable method like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis with an appropriate molecular weight cutoff to separate free drug from liposomes. |
Issue 2: Liposome Aggregation and Instability
| Potential Cause | Recommended Solution |
| Temperature Fluctuation During Extrusion | Maintain the temperature of the extruder and liposome suspension above the Tm (i.e., at 80°C) throughout the extrusion process to prevent the lipids from transitioning to the gel phase, which can cause aggregation.[4] |
| High Liposome Concentration | Highly concentrated liposome suspensions are more prone to aggregation. Consider diluting the formulation, especially during storage. |
| Inappropriate Buffer Conditions | The pH and ionic strength of the buffer can impact liposome stability. Ensure the buffer is optimized for the formulation and remains stable during storage. |
| Freeze-Thaw Cycles | Avoid freezing this compound liposomes unless a validated cryoprotectant (e.g., sucrose, trehalose) is included in the formulation, as freeze-thaw cycles can disrupt the liposome structure. |
| Insufficiently Charged Surface | For certain formulations, incorporating a small percentage (1-5 mol%) of a charged lipid (e.g., DSPG) can increase electrostatic repulsion between vesicles and reduce aggregation. |
Quantitative Data on Encapsulation Efficiency
The following tables summarize encapsulation efficiency data from various studies. Note that direct comparisons should be made with caution due to differing lipid compositions, drug types, and experimental conditions.
Table 1: Encapsulation of Doxorubicin in High Tm Liposomes using Active Loading
| Phospholipid | Other Lipids | Drug | Loading Method | Drug-to-Lipid Ratio (w/w) | Encapsulation Efficiency (%) | Reference |
| HSPC | Cholesterol, DSPE-PEG | Doxorubicin | Ammonium Sulfate Gradient | 1:5 | >90% | [1] |
| 18:0 PC | Cholesterol, DSPE-PEG2000 | Doxorubicin | Ammonium Sulfate Gradient | 1:10 | Not specified, but successful encapsulation confirmed | [4][9] |
| This compound | Cholesterol, DSPE-PEG2000 | Doxorubicin | Ammonium Sulfate Gradient | 1:10 | Not specified, but successful encapsulation confirmed | [4][9] |
Table 2: General Comparison of Passive vs. Active Loading for Hydrophilic Drugs
| Loading Method | Typical Encapsulation Efficiency (%) | Key Considerations |
| Passive Loading | Generally < 10% for small molecules | Simple method, but inefficient. Efficiency depends on trapped volume and drug concentration. |
| Active (Remote) Loading | Often > 90% | Requires an ionizable drug and the establishment of a transmembrane gradient. More complex but highly efficient.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol is adapted for a standard laboratory scale.
Materials:
-
This compound (Dibehenoylphosphatidylcholine)
-
Cholesterol (optional)
-
DSPE-PEG2000 (optional, for creating "stealth" liposomes)
-
Chloroform
-
Hydration Buffer (e.g., 250 mM Ammonium Sulfate for active loading, or Phosphate-Buffered Saline (PBS) for passive loading)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block for extruder
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components (e.g., cholesterol, DSPE-PEG2000) in chloroform in a round-bottom flask. A typical molar ratio might be 55:40:5 (this compound:Chol:DSPE-PEG2000).
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 50-60°C.
-
Rotate the flask to create a thin, uniform lipid film on the inner surface while removing the chloroform under reduced pressure.
-
Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
-
Hydration:
-
Pre-heat the hydration buffer to 80°C.[4]
-
Add the pre-heated buffer to the flask containing the dry lipid film.
-
Continue to rotate the flask in the 80°C water bath for 1 hour to hydrate the film, leading to the formation of multilamellar vesicles (MLVs). The suspension will appear milky.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve encapsulation efficiency and create more unilamellar vesicles, subject the MLV suspension to 5-10 freeze-thaw cycles.
-
Freeze the suspension in liquid nitrogen until solid, then thaw in the 80°C water bath. This process helps to break down multilamellar structures.
-
-
Extrusion:
-
Set up the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Pre-heat the extruder heating block to 80°C.[4]
-
Load the hydrated liposome suspension into one of the gas-tight syringes.
-
Assemble the extruder and place it in the heating block. Allow it to equilibrate to 80°C.
-
Extrude the liposome suspension by passing it back and forth through the membranes 11-21 times. This process reduces the size and lamellarity of the vesicles, resulting in a more uniform population of large unilamellar vesicles (LUVs). The final suspension should be less opaque, possibly translucent.
-
-
Purification:
-
Remove unencapsulated material by running the liposome suspension through a size exclusion column (e.g., Sephadex G-50) pre-equilibrated with the desired external buffer (e.g., PBS or HEPES-buffered saline).
-
Protocol 2: Remote Loading of a Weakly Basic Drug (e.g., Doxorubicin) into this compound Liposomes
Procedure:
-
Prepare Liposomes:
-
Prepare this compound liposomes according to Protocol 1, using 250 mM ammonium sulfate as the hydration buffer.
-
-
Create pH Gradient:
-
After extrusion, remove the external ammonium sulfate by passing the liposome suspension through a size exclusion column or by dialysis against a buffer with a neutral pH (e.g., HEPES-buffered saline, pH 7.4). This creates a situation where the interior of the liposome is acidic (due to entrapped ammonium sulfate) and the exterior is neutral.
-
-
Drug Loading:
-
Prepare a concentrated solution of the drug (e.g., doxorubicin) in the external buffer (e.g., HBS, pH 7.4).
-
Add the drug solution to the purified liposome suspension at a predetermined drug-to-lipid ratio (e.g., 1:10 w/w).
-
Incubate the mixture at a temperature above the Tm of the lipid (e.g., 60-65°C) for 30-60 minutes with gentle stirring. During this time, the neutral drug will cross the lipid bilayer into the acidic core, where it becomes protonated and trapped.
-
-
Final Purification:
-
Remove any unencapsulated (free) drug from the final preparation using a second size exclusion column or dialysis.
-
Visualizations
Experimental Workflow for Liposome Preparation and Active Loading
Caption: Workflow for preparing this compound liposomes and subsequent active drug loading.
Troubleshooting Logic for Low Encapsulation Efficiency
References
- 1. An improved method of encapsulation of doxorubicin in liposomes: pharmacological, toxicological and therapeutic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active drug encapsulation and release kinetics from hydrogel-in-liposome nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passive loading technique: Significance and symbolism [wisdomlib.org]
- 4. Changes of the lipid membrane structures caused by chain-length-dependent doxorubicin embedment in PEGylated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. The significance of drug-to-lipid ratio to the development of optimized liposomal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of 22:0 PC Bilayers in Reconstitution Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-didocosanoyl-sn-glycero-3-phosphocholine (22:0 PC) bilayers in reconstitution experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges posed by the inherent rigidity of these long-chain, saturated phospholipid bilayers.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-based liposomes aggregating and precipitating at room temperature?
A1: this compound has a very high gel-to-liquid crystalline phase transition temperature (Tm) of 75°C.[1] Below this temperature, the lipid bilayers are in a rigid gel state, which promotes aggregation and fusion of vesicles. It is crucial to maintain the liposome suspension above the Tm of the lipid throughout the experiment to ensure vesicle stability.[2]
Q2: I'm struggling to efficiently reconstitute my membrane protein into this compound vesicles. What could be the issue?
A2: The rigidity of the this compound bilayer below its Tm is the most likely culprit. Successful protein reconstitution requires the lipid bilayer to be in a more fluid, liquid-crystalline state to allow for the insertion of the protein. Attempting reconstitution below 75°C will be largely unsuccessful as the rigid membrane will resist protein incorporation.[2] All steps of the reconstitution process, including hydration of the lipid film and detergent removal, should be performed at a temperature above the Tm.[2][3]
Q3: Can I use standard detergents to solubilize this compound lipids?
A3: Yes, standard non-ionic or zwitterionic detergents like n-Dodecyl-β-D-Maltopyranoside (DDM), n-Octyl-β-D-glucopyranoside (OG), or 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) can be used. However, due to the strong intermolecular interactions in the rigid this compound, you might need to use slightly higher detergent-to-lipid ratios and ensure the solubilization is performed well above the Tm to achieve complete micellization.
Q4: How does the thickness of a this compound bilayer compare to other common lipids, and how might this affect my protein?
A4: Bilayers composed of long-chain saturated phospholipids like this compound are significantly thicker than those made from shorter-chain or unsaturated lipids. This increased hydrophobic thickness can lead to a hydrophobic mismatch with the transmembrane domains of your protein, potentially altering its conformation and function.[4][5] It is important to consider the native lipid environment of your protein of interest when choosing a reconstitution system.
Troubleshooting Guides
Issue 1: Inefficient Liposome Formation and Extrusion
Symptoms:
-
Difficulty in hydrating the this compound lipid film.
-
Clogging of the extruder membrane.
-
Formation of large, multilamellar vesicles instead of unilamellar ones.
-
Low yield of extruded liposomes.
Root Cause: The primary reason for these issues is performing the hydration and extrusion steps below the phase transition temperature (Tm = 75°C) of this compound. In its gel state, the lipid is highly rigid and does not readily form the fluid structures necessary for efficient hydration and passage through the extruder pores.[2]
Solutions:
-
Work Above the Tm: Ensure that all buffers and equipment that come into contact with the lipids are pre-heated to and maintained at a temperature above 75°C throughout the entire process.[2][6] This includes the hydration buffer, syringes, and the extruder assembly.[6][7]
-
Incorporate Cholesterol: The addition of cholesterol can disrupt the tight packing of the saturated acyl chains of this compound, increasing membrane fluidity and potentially lowering the effective temperature required for successful extrusion.[8][9] However, it's important to note that high concentrations of cholesterol can also increase bilayer rigidity.[8][9]
-
Use a High-Pressure Extruder: For very rigid lipids, a high-pressure extrusion apparatus may be more effective than a mini-extruder.
-
Freeze-Thaw Cycles: Subjecting the hydrated lipid suspension to several freeze-thaw cycles before extrusion can help to break down large multilamellar structures and improve the efficiency of unilamellar vesicle formation.[2][7]
Issue 2: Poor Protein Reconstitution Efficiency and Aggregation
Symptoms:
-
Low incorporation of the target protein into the liposomes or nanodiscs.
-
Precipitation of the protein during or after the reconstitution process.
-
Formation of "empty" vesicles or nanodiscs lacking the protein of interest.
Root Cause: The rigidity of the this compound bilayer can hinder the insertion of the membrane protein. Additionally, if the protein is not stable at the high temperatures required for reconstitution, it may denature and aggregate.
Solutions:
-
Optimize Reconstitution Temperature: The reconstitution must be performed above the 75°C Tm of this compound.[3] However, if your protein is not stable at this temperature, consider using a lipid mixture with a lower Tm.
-
Lipid Mixture Modification: Incorporate lipids with shorter acyl chains or unsaturated bonds (e.g., DOPC, POPC) into your this compound mixture. This will lower the overall Tm of the bilayer, allowing for reconstitution at a more protein-friendly temperature.
-
Choice of Reconstitution Method:
-
Detergent-Mediated Reconstitution: This is the most common method. Ensure complete solubilization of both the lipid and the protein in detergent micelles before slow removal of the detergent. The choice of detergent and the rate of its removal are critical.
-
Nanodiscs: For some proteins, reconstitution into nanodiscs can offer a more stable and soluble system. The assembly of nanodiscs also needs to be performed at a temperature close to the lipid's Tm.[3][10]
-
-
Prevent Protein Aggregation:
-
Maintain a low protein concentration during purification and reconstitution.
-
Optimize the buffer conditions (pH, ionic strength).
-
Include stabilizing additives such as glycerol or specific ligands in the buffer.
-
Quantitative Data Summary
The following tables provide a summary of key physical properties of this compound and other relevant phospholipids for comparison.
Table 1: Phase Transition Temperatures (Tm) of Common Phosphatidylcholines
| Phospholipid | Abbreviation | Acyl Chain Composition | Tm (°C) |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine | DMPC | 14:0/14:0 | 24 |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41 |
| 1,2-distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55 |
| 1,2-diarachidoyl-sn-glycero-3-phosphocholine | DAPC | 20:0/20:0 | 66 |
| 1,2-didocosanoyl-sn-glycero-3-phosphocholine | This compound | 22:0/22:0 | 75 |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | 16:0/18:1 | -2 |
| 1,2-dioleoyl-sn-glycero-3-phosphocholine | DOPC | 18:1/18:1 | -17 |
Data sourced from Avanti Polar Lipids.[1]
Table 2: Physical Properties of Saturated PC Bilayers
| Property | 16:0 PC (DPPC) | 18:0 PC (DSPC) | This compound | Notes |
| Bilayer Thickness (Å) | ~45 | ~48 | ~54 | Increases with acyl chain length.[11] |
| Bending Modulus (kBT) | ~25 | ~30 | >30 | Increases with chain length and saturation, indicating higher rigidity.[12][13] |
| Permeability to Water | Low | Very Low | Extremely Low | Decreases significantly with increased chain length and packing. |
Note: Exact values for bending modulus and permeability can vary depending on the experimental method and conditions. The values for this compound are extrapolated based on trends observed for other saturated PCs.
Experimental Protocols
Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
Materials:
-
This compound lipid powder
-
Chloroform or a suitable organic solvent
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Heating block or water bath capable of maintaining >75°C
-
Rotary evaporator or nitrogen stream
Procedure:
-
Lipid Film Preparation: Dissolve the this compound powder in chloroform in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Pre-heating: Pre-heat the hydration buffer, syringes, and the extruder assembly to at least 80°C.
-
Hydration: Add the pre-heated hydration buffer to the lipid film. The temperature of the lipid suspension must be maintained above 75°C.[2] Vortex the flask vigorously to disperse the lipid, forming multilamellar vesicles (MLVs). This may take longer for this compound due to its rigidity. An incubation period of 30-60 minutes above the Tm with intermittent vortexing is recommended.
-
Freeze-Thaw Cycles (Optional): To improve the homogeneity of the final vesicle suspension, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (>75°C).[2][7]
-
Extrusion: a. Assemble the mini-extruder with the polycarbonate membrane while it is hot. b. Load the MLV suspension into one of the pre-heated syringes. c. Place the loaded syringe and an empty syringe into the extruder. d. Maintain the extruder assembly at a temperature above 75°C using a heating block.[6] e. Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times).[6] This ensures that the final extruded sample is in the opposite syringe.[7]
-
Storage: Store the resulting LUV suspension above its Tm to prevent aggregation. For long-term storage, flash-freeze in liquid nitrogen and store at -80°C, but be aware that some fusion may occur upon thawing.
Protocol 2: Reconstitution of a Membrane Protein into this compound Nanodiscs
Materials:
-
Purified membrane protein in a suitable detergent (e.g., DDM)
-
This compound lipid
-
Membrane Scaffold Protein (MSP), e.g., MSP1D1 or MSP1E3D1
-
Sodium cholate
-
Bio-Beads for detergent removal
-
Reconstitution buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 0.5 mM EDTA, pH 7.5)
Procedure:
-
Lipid Preparation: Prepare a stock solution of this compound in chloroform. In a glass vial, add the required amount of lipid stock and evaporate the solvent under a stream of nitrogen, followed by vacuum drying to form a thin film.
-
Solubilization: Resuspend the dried lipid film in reconstitution buffer containing sodium cholate to a final concentration well above the critical micelle concentration (CMC) of the detergent. This step must be performed at a temperature above 75°C with vigorous vortexing to ensure complete solubilization of the rigid lipid.
-
Assembly Mixture: a. In a microcentrifuge tube, combine the solubilized this compound, the purified membrane protein, and the MSP at a specific molar ratio (this needs to be optimized for each protein). A common starting point is a Protein:MSP:Lipid ratio of 1:2:130. b. The final concentration of sodium cholate should be sufficient to maintain all components in a soluble state.
-
Incubation: Incubate the assembly mixture at a temperature close to the Tm of this compound (e.g., 70-75°C) for 1 hour to allow for equilibration.[3]
-
Detergent Removal: a. Add prepared Bio-Beads to the assembly mixture to initiate the self-assembly of nanodiscs by removing the detergent. b. Perform the detergent removal step at a temperature that is optimal for the stability of the target protein, which may be lower than the Tm of the pure lipid. However, the initial assembly requires the higher temperature. A gradual cooling process during detergent removal can be beneficial.
-
Purification: After detergent removal, purify the reconstituted nanodiscs from empty nanodiscs and aggregated protein using size exclusion chromatography (SEC). The SEC buffer should be chosen to maintain the stability of the protein-loaded nanodiscs.
Visualizations
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 脂质体制备 - Avanti® Polar Lipids [sigmaaldrich.com]
- 3. Reconstitution of Membrane Proteins in Phospholipid Bilayer Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How bilayer properties influence membrane protein folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the impact of the membrane thickness on the function of the intramembrane protease GlpG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. High cholesterol/low cholesterol: Effects in biological membranes Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Membrane Protein Assembly into Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. On Calculating the Bending Modulus of Lipid Bilayer Membranes from Buckling Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cholesterol's Impact on 22:0 PC Membrane Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving 22:0 PC (1,2-dibehenoyl-sn-glycero-3-phosphocholine) and cholesterol.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preparation and analysis of this compound and cholesterol membrane systems.
Q1: My this compound / cholesterol lipid film is difficult to hydrate, and I'm seeing poor liposome formation. What's going wrong?
A1: This is a common issue due to the exceptionally high phase transition temperature (Tm) of this compound, which is significantly higher than more common lipids like DPPC (16:0 PC).
-
Insufficient Hydration Temperature: The hydration buffer must be heated to a temperature well above the Tm of this compound. For lipids with very long saturated chains, this can be in the range of 70-80°C or higher. Hydrating below the Tm will result in incomplete lipid sheet formation and inefficient vesicle creation.[1][2]
-
Inadequate Agitation: Vigorous agitation (e.g., vortexing or using a rotary evaporator without vacuum) is necessary during hydration to ensure the lipid film properly disperses and forms multilamellar vesicles (LMVs).[2]
-
Poor Film Quality: Ensure the initial lipid film is thin and evenly distributed. A thick or patchy film will hydrate poorly. If necessary, dissolve the lipids in a larger volume of organic solvent before evaporation.[3]
Q2: My liposome suspension shows a high Polydispersity Index (PDI) and large aggregates. How can I achieve a more uniform size distribution?
A2: A high PDI indicates a non-uniform liposome population, often caused by aggregation or insufficient sizing.[1]
-
Extrusion Temperature: Extrusion must be performed at a temperature above the lipid mixture's Tm. Attempting to extrude a gel-phase membrane will lead to membrane fouling and unsuccessful sizing.[2]
-
Insufficient Extrusion Passes: For rigid membranes like those containing high concentrations of this compound and cholesterol, increasing the number of passes (e.g., >15) through the extruder membrane is often necessary to achieve a narrow size distribution.[1]
-
Cholesterol Crystallization: At high molar fractions (approaching 50 mol% and above), cholesterol can phase-separate and form its own anhydrous crystals, which can disrupt the bilayer and promote aggregation.[4] Consider working at lower cholesterol concentrations or using techniques to ensure its proper incorporation.
Q3: I'm not observing the expected "condensing effect" of cholesterol in my this compound membrane. Why might this be?
A3: While cholesterol generally orders and condenses saturated lipid chains, the extreme length of the 22:0 acyl chains introduces a significant mismatch with the much shorter, rigid cholesterol molecule.
-
Hydrophobic Mismatch: The ~27Å length of a cholesterol molecule is significantly shorter than two fully extended 22-carbon chains. To accommodate cholesterol, the long phospholipid chains must deform or kink, which can lead to packing defects rather than a simple condensation.[5] This may result in a less pronounced decrease in area per lipid than observed with shorter-chain PCs.
-
Formation of Ordered Domains: Rather than a uniform condensation, cholesterol is likely to induce the formation of highly rigid, liquid-ordered (l_o) domains.[6][7] This phase separation can be difficult to measure with bulk techniques and may require more specialized methods like atomic force microscopy (AFM) or fluorescence lifetime imaging microscopy (FLIM).
Q4: My drug encapsulation efficiency is lower than expected in this compound / cholesterol liposomes. What factors could be at play?
A4: The highly ordered and rigid nature of these membranes can present a significant barrier to drug encapsulation.
-
Membrane Rigidity: The addition of cholesterol to an already rigid this compound membrane increases stiffness and reduces permeability.[6][8] This makes it more difficult for molecules to be passively entrapped during hydration.
-
Drug-to-Lipid Ratio: There is a saturation point for how much of a compound can be incorporated. An excessively high drug-to-lipid ratio can lead to poor encapsulation and precipitation of the free drug.[3]
-
Hydrophobic Mismatch Effects: The packing defects and domain boundaries created by the this compound and cholesterol mismatch could create preferential leakage pathways for encapsulated molecules.
Quantitative Data Summary
Direct experimental data for this compound is limited. The following tables provide expected trends based on data from other long-chain saturated phosphatidylcholines (e.g., DPPC, DSPC) and established principles of cholesterol-lipid interactions.[5][6][7][9]
Table 1: Expected Effect of Cholesterol on the Main Phase Transition Temperature (Tm) of this compound Membranes
| Cholesterol (mol%) | Expected Tm (°C) | Expected Phase Behavior |
| 0 | High (e.g., >75°C) | Sharp gel (Lβ) to liquid-disordered (Lα) transition |
| 10 | Broadened Transition | Coexistence of gel and liquid-ordered (Lo) phases |
| 20 | Broadened Transition | Increased proportion of Lo phase |
| 30 | Very Broad / Abolished | Predominantly Lo phase |
| 40 | Abolished | Single Lo phase |
Table 2: Predicted Impact of Cholesterol on this compound Membrane Physical Properties
| Property | 0 mol% Cholesterol | 30 mol% Cholesterol | Rationale |
| Membrane Thickness | High | Potentially slightly decreased or unchanged | The ordering effect of cholesterol may be counteracted by the need for the long 22:0 chains to kink or deform to accommodate the shorter cholesterol molecule.[5] |
| Acyl Chain Order | High (in gel phase) | Very High (in Lo phase) | Cholesterol restricts the mobility of phospholipid acyl chains, increasing order.[7][8] |
| Permeability | Low | Very Low | Increased packing and order significantly reduce the passive diffusion of water and small solutes across the bilayer.[6] |
| Bending Rigidity | High | Very High | Cholesterol dramatically increases membrane stiffness.[7][8] |
Experimental Protocols
Protocol 1: Liposome Preparation via Thin-Film Hydration and Extrusion
This protocol is a standard method for producing unilamellar vesicles of a defined size, adapted for high-Tm lipids.
-
Lipid Dissolution: Dissolve this compound and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. Ensure all lipids are fully dissolved.
-
Film Formation: Use a rotary evaporator to remove the organic solvent under vacuum. The water bath temperature should be kept well above the Tm of the lipid mixture (e.g., 75-80°C) to ensure a uniform lipid film.
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HEPES), pre-heated to the same high temperature (75-80°C), to the flask.[2]
-
Agitation: Immediately agitate the flask vigorously (e.g., by hand vortexing or on the rotary evaporator without vacuum) for 30-60 minutes, keeping the temperature constant. This creates multilamellar vesicles (MLVs).
-
Extrusion: Load the MLV suspension into a pre-heated mini-extruder. Pass the suspension 15-21 times through a polycarbonate membrane of the desired pore size (e.g., 100 nm). The entire extrusion apparatus must be maintained above the Tm of the lipid mixture to prevent membrane solidification and clogging.[2]
-
Storage: Store the resulting large unilamellar vesicles (LUVs) at 4°C. Note that for very high Tm lipids, aggregation may occur over time upon cooling.
Protocol 2: Membrane Stability Assessment via Calcein Leakage Assay
This assay measures the integrity of the liposome membrane by monitoring the release of a self-quenching fluorescent dye.
-
Liposome Preparation: Prepare liposomes using Protocol 1, but use a concentrated calcein solution (e.g., 50-80 mM in buffer) as the hydration medium.
-
Removal of External Dye: Separate the calcein-loaded liposomes from the unencapsulated, external dye using size exclusion chromatography (e.g., a Sephadex G-50 column). Elute with an iso-osmotic buffer.
-
Fluorescence Measurement:
-
Dilute the purified liposome suspension in the elution buffer in a cuvette.
-
Measure the initial fluorescence (F_initial) using a fluorometer (Excitation: 495 nm, Emission: 515 nm). This represents the baseline leakage.
-
Induce membrane disruption by adding a detergent (e.g., 10% Triton X-100) to lyse the liposomes completely.
-
Measure the maximum fluorescence (F_max). This represents 100% leakage.
-
-
Time-Course Experiment: To measure stability, monitor the fluorescence of a liposome sample over time (F_t) at a constant temperature.
-
Calculation: The percentage of calcein leakage at time t is calculated as: % Leakage = [(F_t - F_initial) / (F_max - F_initial)] * 100
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound / cholesterol liposomes.
Caption: Logical diagram of cholesterol's impact on a this compound membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Properties of polyunsaturated phosphatidylcholine membranes in the presence and absence of cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cholesterol on the structure of phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cholesterol stabilizes recombinant exocytic fusion pores by altering membrane bending rigidity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Technical Support Center: Storage and Handling of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing degradation of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) during storage. As a saturated phospholipid, DBPC is primarily susceptible to hydrolysis rather than oxidation. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and integrity of your DBPC samples.
Frequently Asked Questions (FAQs)
Q1: What is the main cause of degradation for DBPC during storage?
A1: The primary degradation pathway for saturated phospholipids like DBPC is hydrolysis of the ester bonds linking the behenoyl fatty acid chains to the glycerol backbone. This results in the formation of lysophosphatidylcholine and free fatty acids. Oxidation is a minor concern due to the absence of double bonds in the fatty acid chains.
Q2: What are the recommended storage conditions for DBPC powder?
A2: For long-term stability, DBPC powder should be stored at or below -16°C in a tightly sealed glass container with a Teflon-lined cap to protect it from moisture. Before opening, it is crucial to allow the container to warm to room temperature to prevent condensation of moisture onto the powder, which can accelerate hydrolysis.
Q3: How should I store DBPC once it is dissolved in an organic solvent?
A3: DBPC solutions should be stored at -20°C ± 4°C in a glass vial with a Teflon-lined cap. To prevent oxidation of the solvent and protect the lipid, it is recommended to overlay the solution with an inert gas like argon or nitrogen before sealing. Avoid using plastic containers as they can leach impurities into the organic solvent.
Q4: Can I store DBPC in an aqueous solution or as a liposomal formulation?
A4: While DBPC can be formulated into liposomes or dissolved in aqueous solutions, this significantly increases the risk of hydrolysis. For optimal stability of aqueous formulations, it is recommended to store them at 2-8°C.[1] The pH of the aqueous medium should be maintained around 6.5, as this is the pH of maximum stability for phosphatidylcholines.[2][3] Avoid freezing aqueous formulations, as this can disrupt the liposomal structure and lead to leakage of encapsulated materials.[1]
Q5: How can I detect if my DBPC has degraded?
A5: Degradation of DBPC can be detected by analyzing the sample for the presence of its hydrolysis products, primarily 1-behenoyl-sn-glycero-3-phosphocholine (lyso-DBPC) and behenic acid. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS) is a common and effective method for separating and quantifying DBPC and its degradation products.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected experimental results or poor liposome formation. | Degradation of DBPC due to improper storage. | Verify the storage conditions of your DBPC stock. Analyze a sample of your DBPC for the presence of hydrolysis products (lyso-DBPC and behenic acid) using HPLC. |
| Visible changes in the appearance of DBPC powder (e.g., clumping). | Absorption of moisture from the atmosphere. | This can happen if the container is opened before it has warmed to room temperature. While the material may still be usable for some applications, it is best to use a fresh, properly stored vial for critical experiments. |
| Precipitation or phase separation in a stored DBPC solution. | The solvent may have evaporated, or the storage temperature may have been too low, causing the lipid to fall out of solution. | Ensure the vial is tightly sealed. If storing at very low temperatures, ensure the solvent is suitable and will not freeze. Gently warm the solution and sonicate to redissolve the lipid. |
| Increased leakage of encapsulated material from DBPC-containing liposomes over time. | Hydrolysis of DBPC in the liposome bilayer, leading to the formation of lyso-DBPC, which can destabilize the membrane.[5] | Prepare fresh liposomes for your experiments. For storage of liposomal formulations, use a buffer with a pH of around 6.5 and store at 2-8°C.[2][3] |
Data on Phospholipid Stability
Since DBPC is a saturated phosphatidylcholine, its stability profile is comparable to other long-chain saturated phosphatidylcholines like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). The following tables provide an overview of the stability of saturated phosphatidylcholines under various conditions.
Table 1: Effect of Acyl Chain Length and Temperature on the Stability of Saturated Phosphatidylcholine Liposomes
| Phospholipid | Acyl Chain | Transition Temp (°C) | % Drug Retention (48h at 4°C) | % Drug Retention (48h at 37°C) |
| DMPC | C14:0 | 23 | 50.5 ± 6.3 | 47.3 ± 6.9 |
| DPPC | C16:0 | 41 | 62.1 ± 8.2 (after 3h) | 60.8 ± 8.9 (after 24h) |
| DSPC | C18:0 | 55 | 87.1 ± 6.8 | 85.2 ± 10.1 |
Data adapted from a study on liposome stability, demonstrating that longer saturated acyl chains (like in DSPC, which is structurally similar to DBPC) lead to greater liposome stability and drug retention.[5][6]
Table 2: pH-Dependence of Hydrolysis for Saturated Phosphatidylcholine
| pH | Observed Hydrolysis Rate Constant (k_obs) at 70°C (x 10^-3 day^-1) |
| 4.0 | ~150 |
| 5.0 | ~50 |
| 6.5 | ~20 (minimum) |
| 7.5 | ~40 |
| 8.0 | ~80 |
Data extrapolated from studies on saturated soybean phosphatidylcholine, showing a minimum hydrolysis rate around pH 6.5.[2][7]
Experimental Protocols
Protocol for Forced Degradation Study of DBPC
This protocol outlines a forced degradation study to assess the stability of DBPC under various stress conditions, primarily focusing on hydrolysis.
1. Materials and Reagents:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, methanol, and chloroform
-
Phosphate buffer (pH 4.0, 6.5, and 8.0)
-
Standards for DBPC, 1-behenoyl-sn-glycero-3-phosphocholine (lyso-DBPC), and behenic acid
2. Sample Preparation:
-
Prepare a stock solution of DBPC in chloroform:methanol (2:1, v/v) at a concentration of 1 mg/mL.
-
For each stress condition, transfer a known volume of the stock solution to a glass vial and evaporate the solvent under a stream of nitrogen to form a thin lipid film.
3. Stress Conditions:
-
Acid Hydrolysis: Reconstitute the lipid film in 0.1 N HCl and incubate at 60°C for up to 2 hours.
-
Base Hydrolysis: Reconstitute the lipid film in 0.1 N NaOH and incubate at 60°C for up to 2 hours.
-
Neutral Hydrolysis: Reconstitute the lipid film in phosphate buffers of pH 4.0, 6.5, and 8.0, and incubate at 40°C and 70°C.
-
Oxidative Degradation: Reconstitute the lipid film in a solution of 3% H₂O₂ and keep at room temperature for up to 2 hours.
-
Control Sample: Reconstitute the lipid film in HPLC-grade water and keep at 4°C.
4. Sample Analysis by HPLC-ELSD:
-
At specified time points (e.g., 0, 30, 60, 120 minutes for accelerated conditions), neutralize the acid and base-stressed samples.
-
Extract the lipids from the aqueous solutions using a Bligh-Dyer or Folch extraction.
-
Evaporate the organic solvent and reconstitute the lipid residue in the mobile phase.
-
Inject the samples into an HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).
-
Column: Silica column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Chloroform, Methanol, and Ammonium Hydroxide.
-
Flow Rate: 1.0 mL/min
-
Detector: ELSD (Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min)
-
-
Identify and quantify the peaks corresponding to DBPC, lyso-DBPC, and behenic acid by comparing their retention times and peak areas with those of the standards.
5. Data Analysis:
-
Calculate the percentage of DBPC remaining and the percentage of each degradation product formed at each time point for all stress conditions.
-
Plot the degradation of DBPC over time to determine the degradation kinetics.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolysis of partially saturated egg phosphatidylcholine in aqueous liposome dispersions and the effect of cholesterol incorporation on hydrolysis kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. encapsula.com [encapsula.com]
Validation & Comparative
A Comparative Analysis of 22:0 PC and 18:0 PC Bilayer Properties for Researchers and Drug Development Professionals
In the realm of lipid-based drug delivery systems and membrane biophysics research, the choice of lipids is paramount to achieving desired formulation stability, permeability, and therapeutic efficacy. This guide provides a detailed comparison of the key physicochemical properties of two saturated diacylphosphatidylcholines (PCs): 22:0 PC (Dibehenoylphosphatidylcholine) and 18:0 PC (Distearoylphosphatidylcholine). Understanding the differences in their bilayer characteristics is crucial for rational liposome design and for modeling biological membranes.
This comparison summarizes experimental and simulation data for their main transition temperature, bilayer thickness, area per lipid, and bending rigidity. Detailed experimental protocols for characterizing these properties are also provided to aid researchers in their own investigations.
Comparative Analysis of Bilayer Properties
The acyl chain length of phospholipids significantly influences the physical properties of the lipid bilayers they form. As a longer-chain lipid, this compound is expected to form a thicker and more ordered bilayer with a higher phase transition temperature compared to 18:0 PC. The following table summarizes the key properties of bilayers composed of these two lipids.
| Property | This compound (Dibehenoylphosphatidylcholine) | 18:0 PC (Distearoylphosphatidylcholine) |
| Main Transition Temperature (Tm) | 75 °C | 55 °C |
| Bilayer Thickness (Phosphate-to-Phosphate distance, Gel Phase) | 53.9 Å | 47.0 Å |
| Area per Lipid | Not Experimentally Determined | 64.78 Ų (at 60 °C)[1] |
| Bending Rigidity (Kc) | Not Experimentally Determined | 3.74 x 10⁻²⁰ J (at 295 K, from simulation)[2] |
Experimental Protocols
Accurate characterization of lipid bilayer properties is essential for understanding their behavior and for the development of lipid-based technologies. Below are detailed methodologies for key experiments used to determine the properties listed above.
Differential Scanning Calorimetry (DSC) for Main Transition Temperature (Tm) Determination
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material. For lipid bilayers, DSC is the primary method for determining the main phase transition temperature (Tm), which is the temperature at which the lipid transitions from a gel-like, ordered state to a fluid-like, disordered state.
Protocol:
-
Liposome Preparation:
-
Dissolve the desired lipid (this compound or 18:0 PC) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle agitation above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).
-
-
DSC Measurement:
-
Degas the lipid dispersion and the reference buffer before loading into the DSC pans.
-
Load a precise amount of the lipid dispersion (typically 1-5 mg of lipid) into a hermetically sealed aluminum pan.
-
Load an equal volume of the same buffer into a reference pan.
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected Tm.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) through the phase transition to a temperature well above the Tm.
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
-
Data Analysis:
-
The Tm is determined as the peak temperature of the endothermic transition.
-
The enthalpy of the transition (ΔH) can be calculated by integrating the area under the transition peak.
-
Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) for Bilayer Thickness and Area per Lipid Determination
SAXS and SANS are powerful techniques for determining the structure of materials on the nanometer scale. For lipid bilayers, these methods can provide information about the bilayer thickness and the area occupied by each lipid molecule.
Protocol:
-
Liposome Preparation:
-
Prepare unilamellar vesicles (ULVs) by extrusion of MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm). This ensures a more uniform sample for scattering analysis.
-
For SANS, the hydration buffer is typically D₂O to provide contrast between the lipid and the solvent.
-
-
SAXS/SANS Measurement:
-
Place the liposome suspension in a temperature-controlled sample holder.
-
Expose the sample to a collimated beam of X-rays or neutrons.
-
Record the scattered intensity as a function of the scattering angle (2θ) or the scattering vector (q).
-
-
Data Analysis:
-
The scattering data is analyzed by fitting it to a model of the lipid bilayer structure.
-
For SAXS, the electron density profile across the bilayer is determined. The distance between the high-electron density phosphate groups provides a measure of the bilayer thickness (D_HH).
-
For SANS, the scattering length density profile is determined. By using deuterated lipids and varying the H₂O/D₂O ratio of the solvent (contrast variation), the location of different parts of the lipid molecule can be resolved.[3]
-
The area per lipid (A_L) can be calculated from the bilayer thickness (D_HH) and the known volume of the lipid molecule (V_L) using the formula: A_L = 2 * V_L / D_HH.
-
Micropipette Aspiration for Bending Rigidity (Kc) Measurement
Micropipette aspiration is a technique used to measure the mechanical properties of giant unilamellar vesicles (GUVs), including their bending rigidity. It involves applying a controlled suction pressure to a GUV and observing its deformation.
Protocol:
-
GUV Preparation:
-
Prepare GUVs (typically 10-30 µm in diameter) using methods such as electroformation or gentle hydration of a lipid film.
-
-
Micropipette Aspiration:
-
A GUV in an aqueous solution is visualized using a light microscope.
-
A glass micropipette with a known inner radius is brought into contact with the GUV.
-
A small suction pressure is applied to the micropipette, causing a portion of the vesicle to be aspirated into the pipette.
-
The length of the aspirated portion of the vesicle is measured as a function of the applied suction pressure.
-
-
Data Analysis:
-
The bending rigidity (Kc) is calculated from the relationship between the applied tension and the apparent area strain of the vesicle membrane. The analysis involves fitting the experimental data to theoretical models of vesicle mechanics.[4]
-
Logical Relationships of Bilayer Properties
The properties of a lipid bilayer are intrinsically linked to the molecular structure of the constituent lipids. The following diagram illustrates the logical relationship between the acyl chain length and the resulting bilayer properties for saturated phosphatidylcholines.
References
- 1. Bilayer thickness and lipid interface area in unilamellar extruded 1,2-diacylphosphatidylcholine liposomes: a small-angle neutron scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermotropic Behavior of 22:0 PC and Unsaturated Phosphatidylcholines using Differential Scanning Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of 1,2-didocosanoyl-sn-glycero-3-phosphocholine (22:0 PC), a long-chain saturated phosphatidylcholine, with various unsaturated phosphatidylcholines (PCs). The data presented herein, primarily obtained through Differential Scanning Calorimetry (DSC), is crucial for understanding the membrane fluidity and phase behavior of these lipids, which are fundamental properties influencing their application in drug delivery systems, such as liposomes, and in biophysical research.
Introduction to Phosphatidylcholine Phase Behavior
Phosphatidylcholines are a major class of phospholipids that are primary components of biological membranes. A key characteristic of these lipids is their ability to undergo a thermotropic phase transition from a tightly packed, ordered gel phase (Lβ') to a more fluid, disordered liquid-crystalline phase (Lα). This transition occurs at a characteristic temperature known as the phase transition temperature (Tm). The enthalpy of this transition (ΔH) provides insight into the energy required to disrupt the ordered packing of the lipid acyl chains.
The structure of the acyl chains, specifically their length and degree of saturation, profoundly influences both the Tm and ΔH. Saturated PCs, like this compound, have straight, flexible acyl chains that allow for tight packing via van der Waals interactions, resulting in higher transition temperatures and enthalpies. In contrast, the presence of cis double bonds in unsaturated PCs introduces kinks in the acyl chains, disrupting this tight packing and leading to lower Tm and ΔH values.
Quantitative Comparison of Thermal Properties
The following table summarizes the phase transition temperatures (Tm) and transition enthalpies (ΔH) for this compound and a selection of unsaturated PCs, highlighting the impact of acyl chain structure on their thermotropic behavior.
| Phosphatidylcholine (PC) | Common Name | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) | Transition Enthalpy (ΔH) (kcal/mol) |
| Saturated | ||||
| 1,2-didocosanoyl-sn-glycero-3-PC | This compound | 22:0/22:0 | 75[1] | ~13.5* |
| Unsaturated (Monoenoic) | ||||
| 1,2-dioleoyl-sn-glycero-3-PC | DOPC | 18:1c∆9/18:1c∆9 | -17[1] | 7.6 |
| 1-stearoyl-2-oleoyl-sn-glycero-3-PC | SOPC | 18:0/18:1c∆9 | 6 | 7.2 |
| Unsaturated (Polyenoic) | ||||
| 1-stearoyl-2-linoleoyl-PC | SLPC | 18:0/18:2c∆9,12 | -16.2[2] | 3.3[2] |
| 1-stearoyl-2-linolenoyl-PC | SLnPC | 18:0/18:3c∆9,12,15 | -13[2] | 6.6[2] |
| 1-stearoyl-2-arachidonoyl-PC | SAPC | 18:0/20:4c∆5,8,11,14 | -12.6[2] | 5.3[2] |
*The transition enthalpy for this compound is an approximation based on the nearly identical enthalpy changes observed between corresponding saturated phosphatidylethanolamines and phosphatidylcholines.[3]
Experimental Protocol: Differential Scanning Calorimetry of Liposomes
The following is a detailed methodology for the preparation and analysis of liposomes by DSC to determine their thermotropic properties.
1. Liposome Preparation (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve the desired phosphatidylcholine (e.g., this compound or an unsaturated PC) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner surface.
-
To ensure complete removal of residual solvent, place the flask under high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by adding the buffer to the flask. The temperature of the hydrating buffer should be above the expected Tm of the lipid to facilitate vesicle formation. For this compound, this would be above 75°C.
-
Vortex the flask vigorously to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing (Optional but Recommended):
-
For a more uniform vesicle size distribution, the MLV suspension can be subjected to extrusion.
-
Load the MLV suspension into an extruder pre-heated to a temperature above the lipid's Tm.
-
Pass the suspension multiple times (e.g., 10-20 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs).
-
2. Differential Scanning Calorimetry (DSC) Analysis
-
Sample and Reference Preparation:
-
Accurately transfer a known volume of the liposome suspension into a DSC sample pan.
-
In a separate reference pan, place an equal volume of the same buffer used for hydration.
-
Hermetically seal both pans to prevent solvent evaporation during the experiment.
-
-
Instrument Parameters:
-
Place the sample and reference pans into the DSC instrument.
-
Set the temperature program to scan over a range that encompasses the expected phase transition of the lipid. A typical scan rate for lipids is 1-2°C per minute.
-
Equilibrate the system at the starting temperature before initiating the scan.
-
-
Data Acquisition and Analysis:
-
Record the differential heat flow between the sample and reference pans as a function of temperature.
-
The resulting thermogram will show an endothermic peak at the phase transition.
-
The temperature at the peak maximum is taken as the phase transition temperature (Tm).
-
The area under the peak is integrated to determine the transition enthalpy (ΔH).
-
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of phosphatidylcholine liposomes.
Conclusion
The thermotropic behavior of phosphatidylcholines is a critical parameter in their application in various scientific and pharmaceutical fields. As demonstrated by the DSC data, the long, saturated acyl chains of this compound result in a significantly higher phase transition temperature compared to its unsaturated counterparts. This property makes this compound a useful component for creating more rigid and stable liposomal formulations. Conversely, the lower transition temperatures of unsaturated PCs provide greater membrane fluidity at physiological temperatures, which can be advantageous for applications requiring membrane fusion or enhanced drug release. The choice between a saturated and an unsaturated PC will, therefore, depend on the specific performance requirements of the intended application. The provided experimental protocol offers a robust method for researchers to characterize the thermal properties of their own lipid-based systems.
References
- 1. Temperature- and pH-controlled fusion between complex lipid membranes. Examples with the diacylphosphatidylcholine/fatty acid mixed liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. The preference of cholesterol for phosphatidylcholine in mixed phosphatidylcholine-phosphatidylethanolamine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 22:0 PC and 22:0 PE in Model Membranes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the biophysical properties of constituent lipids is paramount in the design and interpretation of experiments involving model membranes. This guide provides a detailed comparative analysis of two long-chain, saturated phospholipids: 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC) and 1,2-dibehenoyl-sn-glycero-3-phosphoethanolamine (22:0 PE). By examining their fundamental physicochemical characteristics and outlining key experimental methodologies, this document aims to facilitate informed decisions in the construction of biomimetic membrane systems.
Molecular Structure and Headgroup Differences
The primary distinction between this compound and 22:0 PE lies in their headgroup structure. Both possess two 22-carbon saturated acyl chains (behenic acid). However, this compound features a bulky phosphocholine headgroup, while 22:0 PE has a smaller phosphoethanolamine headgroup. This difference in headgroup size and hydrogen bonding capacity profoundly influences the packing behavior and phase transitions of these lipids in aqueous environments.
Validating 22:0 Lyso PC as a Mass Spectrometry Standard: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in lipidomics and related fields, the accurate quantification of lipid species by mass spectrometry is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reproducibility. This guide provides a comprehensive comparison of 22:0 Lysophosphatidylcholine (Lyso PC) as a mass spectrometry standard against other common alternatives, supported by a detailed experimental validation protocol.
Performance Comparison of Mass Spectrometry Standards
The ideal internal standard should mimic the analyte of interest in terms of chemical and physical properties, but be distinguishable by the mass spectrometer.[1] This allows for the correction of variability during sample preparation and analysis.[2] Below is a comparison of 22:0 Lyso PC and its alternatives based on key performance characteristics.
| Standard | Type | Key Advantages | Key Disadvantages | Suitability |
| 22:0 Lyso PC (unlabeled) | Endogenous Analog | Commercially available in high purity (>99%).[3][4] Can be used as a calibrator, demonstrating a linear response.[5][6] | Naturally present in some biological samples, which can interfere with quantification if not properly accounted for. | Suitable for relative quantification and as a calibrator in standard addition methods.[5][6] |
| Stable Isotope-Labeled 22:0 Lyso PC (e.g., 13C, D4) | Isotope-Labeled Analog | Co-elutes with the endogenous analyte, providing the most accurate correction for matrix effects and ionization suppression. Considered the "gold standard" for quantitative mass spectrometry. | Higher cost compared to unlabeled standards. Potential for isotopic crossover, though generally minimal with modern high-resolution instruments. | Ideal for absolute quantification requiring the highest level of accuracy and precision. |
| Odd-Chain Lyso PCs (e.g., 13:0, 17:1, 19:0 Lyso PC) | Non-Endogenous Analogs | Not naturally present in most mammalian samples, avoiding interference with endogenous lipid measurement.[5] Structurally similar to common even-chain Lyso PCs. | May not perfectly mimic the ionization and fragmentation behavior of all even-chain Lyso PCs due to differences in chain length. | A good choice for routine quantitative analysis where a non-endogenous standard is preferred and cost is a consideration.[5] |
| Other Lipid Classes (e.g., Sphingomyelin (SM)) | Class-Based Standard | Can be used to normalize for an entire class of lipids. | Significant structural and chemical differences from Lyso PCs can lead to variations in extraction efficiency and ionization response, potentially compromising accuracy. | May be used in broad, non-targeted lipidomics studies for general normalization, but less ideal for precise quantification of specific Lyso PC species. |
Experimental Validation Protocol
To ensure the reliability of any chosen standard, a rigorous validation protocol should be implemented. This protocol is designed to assess the key performance metrics of a mass spectrometry-based lipid quantification method.
1. Objective: To validate the use of a selected internal standard (e.g., 22:0 Lyso PC) for the quantification of lysophosphatidylcholines in a specific biological matrix (e.g., plasma, cell lysate).
2. Materials:
-
Biological matrix of interest
-
Certified internal standard (e.g., 22:0 Lyso PC, >99% purity)[3][4]
-
Analytes of interest (e.g., other Lyso PC species)
-
LC-MS grade solvents (e.g., methanol, chloroform, isopropanol, acetonitrile, water)
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).[7]
3. Methods:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the internal standard and each analyte in an appropriate solvent (e.g., methanol).
-
Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of the analytes into the biological matrix. Add a constant concentration of the internal standard to each calibration standard.
-
Sample Preparation (Lipid Extraction):
-
To an aliquot of the biological sample, add a known amount of the internal standard.
-
Perform lipid extraction using a validated method (e.g., Folch or Bligh-Dyer extraction).[8]
-
Evaporate the organic solvent and reconstitute the lipid extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples, calibration standards, and quality control (QC) samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate the analytes of interest.
-
Optimize MS/MS parameters (e.g., precursor and product ions, collision energy) for each analyte and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis and Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. A linear regression with a correlation coefficient (R²) > 0.99 is desirable.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations in replicate (n=5) on the same day (intra-day) and on three different days (inter-day). Accuracy should be within 85-115% of the nominal concentration, and the coefficient of variation (CV) for precision should be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, signal-to-noise ratio of 10:1).
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the peak areas of standards in neat solution versus those spiked into the extracted matrix.
-
Stability: Assess the stability of the analytes and internal standard in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability).
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Experimental workflow for validating a mass spec standard.
Logical workflow for validating an internal standard.
References
- 1. Quantification of Lipids: Model, Reality, and Compromise | MDPI [mdpi.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 22:0 Lyso PC Avanti Research™ - A Croda Brand | 125146-65-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. euncl.org [euncl.org]
- 8. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
Unveiling the Impact of Acyl Chain Length on Drug Retention: A Comparative Analysis of 22:0 PC and DSPC Liposomes
For researchers, scientists, and drug development professionals, the choice of lipid composition is a critical determinant of a liposomal drug delivery system's performance. The length of the phospholipid acyl chains, in particular, plays a pivotal role in membrane fluidity, stability, and, consequently, the rate of drug release. This guide provides an objective comparison of drug release from liposomes formulated with 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), supported by experimental data and detailed methodologies.
The fundamental difference between this compound and DSPC lies in the length of their saturated acyl chains: 22 carbons for this compound (also known as DBPC) and 18 carbons for DSPC. This seemingly small variation in molecular structure has profound implications for the physicochemical properties of the resulting liposomal bilayer. Longer acyl chains lead to stronger van der Waals interactions between lipid molecules, resulting in a more ordered and rigid membrane with a higher phase transition temperature (Tm). This increased rigidity is directly correlated with reduced membrane permeability and, therefore, slower drug leakage.
Quantitative Comparison of Drug Release
While direct comparative studies quantifying passive drug release from this compound and DSPC liposomes are not abundantly available in the public domain, the established principles of lipid bilayer biophysics and data from related studies strongly indicate superior drug retention in this compound liposomes. The increased cohesiveness of the this compound bilayer presents a more formidable barrier to drug diffusion compared to the DSPC bilayer.
To illustrate the impact of acyl chain length on drug retention, the following table summarizes data from studies comparing DSPC with shorter-chain phospholipids. This data serves as a strong indicator of the expected trend when comparing DSPC and the even longer-chain this compound.
| Phospholipid (Acyl Chain Length) | Model Drug | Drug Release/Leakage | Reference |
| DSPC (18:0) | Cisplatin | ~2% release after 72 hours at 37°C | [1] |
| DPPC (16:0) | Cisplatin | ~7% release after 72 hours at 37°C | [1] |
| DMPC (14:0) | Cisplatin | ~25% release after 72 hours at 37°C | [1] |
| DSPC/Cholesterol | Doxorubicin | No significant leakage over 24 hours | [2] |
| EPC/Cholesterol | Doxorubicin | 50% leakage within 1 hour | [2] |
| DSPC | Calcein | Lower leakage compared to DPPC at 37°C | [3] |
| DPPC | Calcein | Higher leakage compared to DSPC at 37°C | [3] |
Note: This table provides an indirect comparison. Direct quantitative data for this compound liposome drug release under similar conditions is needed for a definitive comparison.
Based on these trends, it is highly probable that liposomes formulated with this compound would exhibit even slower drug release rates than those observed for DSPC. The more tightly packed and cohesive nature of the this compound bilayer would further hinder the passive diffusion of encapsulated molecules.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the preparation of liposomes using the thin-film hydration method and a standard in vitro drug release assay.
Liposome Preparation: Thin-Film Hydration Method
This method is widely used for the preparation of multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles (ULVs) by extrusion.
Materials:
-
1,2-dibehenoyl-sn-glycero-3-phosphocholine (this compound) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (optional, for modulating membrane rigidity)
-
Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Dissolution: Dissolve the desired lipids (this compound or DSPC, with or without cholesterol) in the organic solvent in the round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be kept above the phase transition temperature (Tm) of the lipid with the highest Tm (Tm of DSPC is ~55°C; Tm of this compound is ~75°C). This process will create a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Hydrate the lipid film by adding the aqueous hydration buffer (pre-heated to above the Tm of the lipid) to the flask. The volume of the buffer will determine the final lipid concentration. Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming a milky suspension of MLVs.
-
Extrusion (Optional): To obtain ULVs with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This process should also be performed at a temperature above the lipid's Tm. Repeat the extrusion process for a specified number of cycles (e.g., 11-21 times) to ensure homogeneity.
In Vitro Drug Release Assay: Dialysis Method
This assay is commonly used to assess the passive leakage of a drug from liposomes over time.
Materials:
-
Drug-loaded liposome suspension
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes.
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
Spectrophotometer or other analytical instrument for drug quantification
Procedure:
-
Sample Preparation: Place a known volume of the drug-loaded liposome suspension into the dialysis bag and seal it securely.
-
Dialysis: Immerse the dialysis bag in a known volume of the release medium in a suitable container. The volume of the release medium should be significantly larger than the sample volume to ensure sink conditions.
-
Incubation: Incubate the system at a controlled temperature (e.g., 37°C) with constant, gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium outside the dialysis bag.
-
Drug Quantification: Analyze the collected samples to determine the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total amount of drug encapsulated in the liposomes.
Visualizing the Experimental Workflow
To provide a clear overview of the comparative experimental process, the following diagram illustrates the key steps.
Caption: Experimental workflow for comparing drug release.
References
Cholesterol's Contrasting Affinities: A Comparative Guide to Interactions with Saturated vs. Unsaturated Phosphatidylcholines
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between cholesterol and membrane lipids is paramount for designing effective drug delivery systems and comprehending cellular membrane dynamics. This guide provides an objective comparison of cholesterol's differential interactions with saturated and unsaturated phosphatidylcholines (PCs), supported by experimental data and detailed methodologies.
Cholesterol, a vital component of animal cell membranes, does not distribute uniformly within the lipid bilayer. Its interactions vary significantly depending on the saturation of the acyl chains of neighboring phospholipids. This differential affinity drives the formation of distinct membrane domains, profoundly influencing membrane fluidity, thickness, and permeability. Generally, cholesterol exhibits a more favorable interaction with saturated PCs, leading to a more pronounced ordering and condensing effect compared to its interaction with unsaturated PCs.
Key Differences in Interaction
The fundamental difference lies in the molecular geometry of the lipid acyl chains. Saturated fatty acid chains are straight and can pack tightly together, creating a more ordered and rigid membrane structure. In contrast, the double bonds in unsaturated fatty acid chains introduce "kinks," preventing tight packing and resulting in a more fluid and disordered membrane.
Cholesterol's rigid, planar steroid ring structure preferentially interacts with the straight, flexible acyl chains of saturated PCs. This interaction maximizes van der Waals forces and allows for a snug fit, leading to the well-documented "condensing effect" where the presence of cholesterol decreases the area per lipid molecule and increases the thickness of the bilayer. This is a hallmark of the formation of liquid-ordered (Lo) phases or "lipid rafts," which are enriched in saturated lipids and cholesterol.[1]
With unsaturated PCs, the kinks in the acyl chains hinder the close association with cholesterol's rigid ring.[2] Consequently, the condensing effect is less pronounced, and the membrane maintains a more disordered state, characteristic of the liquid-disordered (Ld) phase.[3] The degree of unsaturation and the position of the double bond along the acyl chain further modulate this interaction.[4]
Comparative Data on Membrane Properties
The following tables summarize quantitative data from various experimental and computational studies, highlighting the differential effects of cholesterol on membranes composed of saturated versus unsaturated PCs.
| Parameter | Saturated PC (DPPC) | Unsaturated PC (POPC) | Unsaturated PC (DOPC) | Experimental Technique |
| Partial Molecular Area of Cholesterol (Ų) | ~38-40 | ~32-34 | ~36-38 | Molecular Dynamics Simulations |
| Condensing Effect | Strong | Moderate | Weak | Monolayer Experiments, MD Simulations |
| Bilayer Thickness | Increases significantly | Moderate increase | Slight increase | X-ray Diffraction, MD Simulations |
| Acyl Chain Order | Substantial increase | Moderate increase | Minimal increase | NMR Spectroscopy, MD Simulations |
| Phase Transition | Broadens and abolishes pre-transition | Broadens transition | Broadens transition | Differential Scanning Calorimetry (DSC) |
Table 1: Comparison of Cholesterol's Effect on Key Membrane Properties of Saturated (DPPC), Monounsaturated (POPC), and Di-unsaturated (DOPC) Phosphatidylcholines.
| Cholesterol Concentration (mol%) | Change in Area per Lipid (DPPC) | Change in Area per Lipid (DOPC) |
| 10 | Significant decrease | Minor decrease |
| 30 | Pronounced decrease | Moderate decrease |
| 50 | Maximum condensation | Less significant condensation |
Table 2: Cholesterol Concentration-Dependent Condensing Effect on Saturated (DPPC) vs. Unsaturated (DOPC) PC Bilayers.
Experimental Methodologies
A variety of biophysical techniques are employed to characterize the interactions between cholesterol and phospholipids.
Differential Scanning Calorimetry (DSC)
Protocol:
-
Sample Preparation: Lipid films are created by evaporating a solution of the desired PC and cholesterol in an organic solvent. The films are then hydrated with a buffer solution to form multilamellar vesicles (MLVs).
-
DSC Measurement: The MLV suspension is placed in the sample cell of the calorimeter, with a reference cell containing only the buffer. The temperature is scanned at a constant rate.
-
Data Analysis: The heat flow difference between the sample and reference cells is recorded as a function of temperature. The resulting thermogram reveals phase transitions of the lipid bilayer. The main phase transition (gel to liquid-crystalline) temperature (Tm), enthalpy (ΔH), and cooperativity are analyzed. The presence of cholesterol typically broadens the main phase transition and can abolish the pre-transition in saturated PCs.[5][6]
Molecular Dynamics (MD) Simulations
Protocol:
-
System Setup: An in silico model of a lipid bilayer with a specific composition of PCs and cholesterol is constructed. The bilayer is hydrated with a defined number of water molecules.
-
Simulation Parameters: The system is subjected to a set of physical equations of motion (force fields) that describe the interactions between atoms. The simulation is run for a specific duration (nanoseconds to microseconds) at a constant temperature and pressure.
-
Trajectory Analysis: The positions and velocities of all atoms are saved at regular intervals, creating a trajectory. This trajectory is then analyzed to calculate various properties such as area per lipid, bilayer thickness, order parameters of the acyl chains, and diffusion coefficients.[1][7][8]
Visualization of Differential Interactions
The following diagram illustrates the distinct packing of cholesterol with saturated and unsaturated phosphatidylcholines and the resulting membrane properties.
Caption: Cholesterol's interaction with saturated vs. unsaturated PCs.
Conclusion
The interaction of cholesterol with phosphatidylcholines is highly dependent on the saturation of the PC's acyl chains. Cholesterol preferentially interacts with saturated PCs, leading to a significant ordering and condensing of the membrane, which is the basis for the formation of lipid rafts. In contrast, its interaction with unsaturated PCs is less favorable due to steric hindrance from the kinked acyl chains, resulting in a more disordered membrane. This differential interaction is a key principle in the structural organization and function of cellular membranes and is a critical consideration in the design of lipid-based drug delivery systems.
References
- 1. Cholesterol Packing around Lipids with Saturated and Unsaturated Chains: A Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations [mdpi.com]
- 4. Interplay of Unsaturated Phospholipids and Cholesterol in Membranes: Effect of the Double-Bond Position - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential scanning calorimetric study of the effect of cholesterol on the thermotropic phase behavior of a homologous series of linear saturated phosphatidylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential scanning calorimetric and Fourier transform infrared spectroscopic studies of the effects of cholesterol on the thermotropic phase behavior and organization of a homologous series of linear saturated phosphatidylserine bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol in phospholipid bilayers: positions and orientations inside membranes with different unsaturation degrees - Soft Matter (RSC Publishing) DOI:10.1039/C8SM01937A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Validating the Purity of Synthetic 1,2-dibehenoyl-sn-glycero-3-phosphocholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic phospholipids is a critical parameter in drug delivery systems, influencing the stability, efficacy, and safety of the final formulation. This guide provides a comparative overview of the methods used to validate the purity of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC), a high-phase transition temperature phospholipid, and compares its expected purity with other common synthetic and natural alternatives.
Comparative Purity Analysis
| Phospholipid | Type | Typical Purity | Analytical Method(s) |
| 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC) | Synthetic, Saturated | >99% | Thin-Layer Chromatography (TLC) |
| 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | Synthetic, Saturated | ≥99% | TLC |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | Synthetic, Saturated | >99%[1] | TLC, GC-FAME[1] |
| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Synthetic, Saturated | ≥98% | TLC, HPLC |
| Natural Phosphatidylcholine (e.g., from soy, egg) | Natural, Mixed Acyl Chains | Up to ≥98% PC content[2] | Chromatographic purification[2] |
Note: The purity of natural phospholipids refers to the percentage of phosphatidylcholine (PC) within the extract, which also contains other phospholipids and lipid species.[2] In contrast, the purity of synthetic phospholipids refers to the homogeneity of the specific molecular species.
Key Experimental Protocols for Purity Validation
Accurate determination of phospholipid purity requires robust analytical methods. Below are detailed protocols for two key techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for chemical purity and Nuclear Magnetic Resonance (NMR) spectroscopy for enantiomeric purity.
Chemical Purity Determination by HPLC-ELSD
This method is suitable for quantifying the main phospholipid component and detecting impurities such as lysophospholipids and free fatty acids.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Silica-based stationary phase column (e.g., 150 x 3 mm, 3 µm particle size)
Reagents:
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Ammonium hydroxide
-
Formic acid
-
Nitrogen gas (for ELSD)
Procedure:
-
Sample Preparation: Dissolve a known amount of the phospholipid in an appropriate solvent (e.g., chloroform/methanol mixture).
-
Mobile Phase Preparation: Prepare a gradient elution system. A common mobile phase consists of a mixture of chloroform, methanol, and an aqueous buffer (e.g., 0.5% formic acid adjusted to pH 6 with ammonium hydroxide).
-
Chromatographic Conditions:
-
Column Temperature: 35°C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 20 µL
-
Gradient Elution: A typical gradient starts with a higher proportion of chloroform and gradually increases the polarity by adding more methanol and buffer. For example, from a starting condition of 80:19.5:0.5 (chloroform:methanol:buffer) to 60:33:7 over 17 minutes.
-
-
ELSD Settings:
-
Nebulizer Gas Pressure (N2): 3.5 bar
-
Evaporation Temperature: 50°C
-
Gain: 3
-
-
Data Analysis: The area of the peaks in the chromatogram is proportional to the amount of the corresponding compound. The purity is calculated by dividing the peak area of the main component by the total area of all peaks.
Enantiomeric Purity Determination by ¹H NMR Spectroscopy
This method determines the enantiomeric excess of the desired sn-glycero-3-phosphocholine stereoisomer, which is crucial for the biological activity and physical properties of the lipid. This protocol involves the chemical derivatization of the phospholipid to enable the distinction of enantiomers by NMR.[3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Methanol (dry)
-
Sodium methoxide (NaOCH₃) solution (e.g., 25% wt in methanol)
-
Sulfuric acid (H₂SO₄), 1.0 M and 0.10 M solutions
-
Chloroform
-
Chiral derivatizing agent: (R)-(2-(((1-phenylethyl)amino)methyl)phenyl)boronic acid
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
Procedure:
-
Methanolysis of the Phospholipid:
-
Dissolve approximately 100 mg of the synthetic phospholipid (e.g., DBPC, DPPC) in 1 mL of dry methanol.
-
Add sodium methoxide solution until the pH reaches 12.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Neutralize the reaction by adding 1.0 M H₂SO₄ followed by 0.10 M H₂SO₄ to adjust the pH to 6.
-
Concentrate the resulting mixture to obtain the crude sn-glycero-3-phosphocholine (GPC) and fatty acid methyl esters.
-
Wash the crude product twice with chloroform to remove the fatty acid methyl esters, yielding the purified GPC.[3]
-
-
Chiral Derivatization and NMR Analysis:
-
Dissolve the obtained GPC in DMSO-d₆.
-
Add the chiral derivatizing agent to the solution in the NMR tube.
-
Acquire the ¹H NMR spectrum.
-
-
Data Analysis:
-
The two enantiomers of GPC will react with the chiral derivatizing agent to form diastereomers, which will have distinct chemical shifts in the ¹H NMR spectrum.
-
The enantiomeric purity is determined by integrating the signals corresponding to the choline methyl groups of the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original phospholipid.[3]
-
Visualizing the Purity Validation Workflow
The following diagrams illustrate the experimental workflow for determining the chemical and enantiomeric purity of synthetic phospholipids.
Caption: Workflow for Chemical Purity Analysis by HPLC-ELSD.
Caption: Workflow for Enantiomeric Purity Analysis by NMR.
Conclusion
Validating the purity of synthetic 1,2-dibehenoyl-sn-glycero-3-phosphocholine is essential for its application in pharmaceutical formulations. While direct comparative data is limited, the expected purity of DBPC and other synthetic saturated phospholipids is consistently high (>99%). In contrast, natural phospholipids offer a broader range of acyl chains but typically have a lower percentage of the desired phosphatidylcholine component. The choice between synthetic and natural phospholipids will depend on the specific requirements of the drug delivery system, balancing the need for high purity and defined composition with other factors such as cost and the desired physical properties of the formulation. The detailed experimental protocols provided here for HPLC-ELSD and NMR spectroscopy serve as a robust foundation for the in-house purity validation of these critical excipients.
References
Unveiling the Rigidity of 22:0 PC: A Cross-Validation of its Role in Membrane Fluidity
For researchers, scientists, and drug development professionals, understanding the biophysical properties of lipid membranes is paramount. The fluidity of these membranes, largely dictated by their lipid composition, governs a multitude of cellular processes and significantly influences the efficacy and delivery of liposomal drug formulations. This guide provides a comprehensive comparison of the membrane-rigidifying effects of 1,2-dibehenoyl-sn-glycero-3-phosphocholine (22:0 PC or DBPC), a very-long-chain saturated phosphatidylcholine, with other common phospholipids. We cross-validate its role in reducing membrane fluidity using data from multiple biophysical techniques: Differential Scanning Calorimetry (DSC), Laurdan Generalized Polarization (GP), Fluorescence Anisotropy, and Deuterium Nuclear Magnetic Resonance (²H-NMR) spectroscopy.
The long, saturated acyl chains of this compound lead to strong van der Waals interactions between neighboring lipid molecules. This tight packing results in a highly ordered, gel-like membrane state with significantly reduced fluidity compared to phospholipids with shorter or unsaturated acyl chains.
Comparative Analysis of Membrane Fluidity
To quantify the impact of this compound on membrane fluidity, we have summarized experimental data from various techniques. The following tables compare key membrane fluidity parameters for liposomes composed of this compound, the shorter-chain saturated phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and the unsaturated phospholipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).
Table 1: Phase Transition Temperatures (Tm) Determined by Differential Scanning Calorimetry (DSC)
| Phospholipid | Acyl Chain Composition | Phase Transition Temperature (Tm) (°C) |
| This compound (DBPC) | (22:0/22:0) | 75 [1] |
| DPPC | (16:0/16:0) | 41 |
| DOPC | (18:1/18:1) | -17[1] |
Note: The higher the phase transition temperature, the more energy is required to disrupt the ordered gel phase, indicating a more rigid membrane at physiological temperatures.
Table 2: Laurdan Generalized Polarization (GP) Values
| Phospholipid | Membrane Phase at 25°C | Typical Laurdan GP Value | Reference |
| This compound (DBPC) | Gel | ~0.5 to 0.6 | [2][3][4] |
| DPPC | Gel | ~0.5 to 0.6 | [2][3] |
| DOPC | Liquid Disordered | ~ -0.1 to -0.3 | [3][4] |
Note: Higher Laurdan GP values indicate a more ordered and less hydrated membrane environment, corresponding to lower membrane fluidity.
Table 3: Fluorescence Anisotropy (r) of 1,6-diphenyl-1,3,5-hexatriene (DPH)
| Phospholipid | Membrane Phase at 25°C | Typical Fluorescence Anisotropy (r) | Reference |
| This compound (DBPC) | Gel | ~0.30 - 0.35 | [5] |
| DPPC | Gel | ~0.30 - 0.35 | [5] |
| DOPC | Liquid Disordered | ~0.10 - 0.15 |
Note: Higher fluorescence anisotropy values indicate restricted rotational motion of the DPH probe, signifying a more viscous and less fluid membrane.
Table 4: Deuterium NMR Order Parameters (S_CD) for Acyl Chains
| Phospholipid | Membrane Phase at 30°C | Typical S_CD (mid-chain) | Reference |
| This compound (DBPC) | Gel | High (expected >0.4) | |
| DPPC | Gel | ~0.4 | [6] |
| DOPC | Liquid Disordered | ~0.15 - 0.20 | [6] |
Note: The deuterium order parameter (S_CD) is a direct measure of the orientational order of the C-D bonds in the acyl chains. Higher values indicate a more ordered and less dynamic membrane core.
Experimental Workflow and Methodologies
The following diagram illustrates the logical workflow for comparing the effects of different phospholipids on membrane fluidity using the techniques discussed.
Workflow for comparing phospholipid effects on membrane fluidity.
Key Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Differential Scanning Calorimetry (DSC)
-
Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving the desired phospholipid (e.g., this compound, DPPC) in chloroform, followed by evaporation of the solvent under a stream of nitrogen to form a thin lipid film. The film is then hydrated with a buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a temperature above the lipid's phase transition temperature.
-
Sample and Reference Preparation: An accurately weighed amount of the liposome suspension is transferred into an aluminum DSC pan, which is then hermetically sealed. An empty sealed pan or a pan filled with the corresponding buffer is used as a reference.
-
DSC Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is scanned over a desired range (e.g., 25°C to 80°C) at a constant heating rate (e.g., 1-2°C/min).
-
Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).
Laurdan Generalized Polarization (GP)
-
Liposome Preparation and Labeling: Large unilamellar vesicles (LUVs) are prepared by hydrating a lipid film with buffer and subjecting the suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm). The liposomes are then incubated with a stock solution of Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) in the dark.
-
Fluorescence Measurement: The fluorescence emission spectra of the Laurdan-labeled liposomes are recorded using a spectrofluorometer. The excitation wavelength is typically set to 350 nm. Emission intensities are measured at 440 nm (characteristic of the gel phase) and 490 nm (characteristic of the liquid-crystalline phase).
-
GP Calculation: The GP value is calculated using the following formula: GP = (I₄₄₀ - I₄₉₀) / (I₄₄₀ + I₄₉₀) where I₄₄₀ and I₄₉₀ are the fluorescence intensities at 440 nm and 490 nm, respectively.
Fluorescence Anisotropy
-
Liposome Preparation and Labeling: LUVs are prepared as described for Laurdan GP. The liposomes are then incubated with a stock solution of a fluorescent probe, typically 1,6-diphenyl-1,3,5-hexatriene (DPH), in the dark.
-
Anisotropy Measurement: Steady-state fluorescence anisotropy is measured using a fluorometer equipped with polarizers. The sample is excited with vertically polarized light (e.g., at 360 nm for DPH). The emission intensities are measured with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarizer.
-
Anisotropy Calculation: The fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is an instrumental correction factor.
Deuterium Nuclear Magnetic Resonance (²H-NMR) Spectroscopy
-
Sample Preparation: Lipids with specifically deuterated acyl chains are used. MLVs are prepared by hydrating the deuterated lipid film with a buffer. The hydrated lipid suspension is then transferred to an NMR tube.
-
NMR Data Acquisition: ²H-NMR spectra are acquired on a high-field NMR spectrometer equipped with a solid-state probe. The spectra are typically recorded using a quadrupole echo pulse sequence.
-
Data Analysis: The resulting Pake doublet spectrum is analyzed to determine the quadrupolar splitting (Δνq). The order parameter (S_CD) for a specific C-D bond is then calculated using the equation: S_CD = (4/3) * (h / e²qQ) * Δνq where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond.
Conclusion
The collective data from DSC, Laurdan GP, fluorescence anisotropy, and ²H-NMR consistently demonstrate the significant membrane-rigidifying effect of incorporating this compound into a lipid bilayer. Its exceptionally high phase transition temperature ensures that at physiological temperatures, membranes containing this compound will exist in a highly ordered, gel-like state. This pronounced effect on membrane fluidity underscores the importance of considering acyl chain length in the design of liposomal drug delivery systems and in the study of biological membranes where lipid composition is tightly regulated. The detailed protocols provided herein offer a robust framework for researchers to independently verify and expand upon these findings.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. Phase Transitions and Structural Changes in DPPC Liposomes Induced by a 1-Carba-Alpha-Tocopherol Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of 22:0 Phosphatidylcholine (PC) in Unilamellar versus Multilamellar Vesicles
For researchers, scientists, and drug development professionals, understanding the behavior of lipids in different vesicular systems is paramount for designing effective delivery vehicles. This guide provides a comparative study of 22:0 PC (Behenoyl-phosphatidylcholine), a long-chain saturated phospholipid, in both unilamellar vesicles (ULVs) and multilamellar vesicles (MLVs).
The choice between unilamellar and multilamellar vesicles significantly impacts the physicochemical properties and, consequently, the in vitro and in vivo performance of lipid-based formulations. This comparison focuses on key biophysical parameters: phase transition, membrane fluidity, permeability, and stability, supported by experimental data and protocols.
Structural Differences: Unilamellar vs. Multilamellar Vesicles
Unilamellar vesicles consist of a single phospholipid bilayer enclosing an aqueous core, while multilamellar vesicles are composed of multiple concentric lipid bilayers, resembling an onion structure. This fundamental structural difference dictates their loading capacity, release characteristics, and overall stability.
Comparative Analysis of this compound Behavior
| Property | Unilamellar Vesicles (ULVs) | Multilamellar Vesicles (MLVs) |
| Phase Transition Temperature (Tm) | Broader, less cooperative transition around 75°C. | Sharper, more cooperative transition at approximately 75°C. |
| Membrane Fluidity (below Tm) | Highly ordered and rigid due to the long, saturated acyl chains. | Highly ordered and rigid, with potential for even greater intermolecular cooperativity. |
| Permeability | Very low due to the tightly packed, gel-state bilayer. | Extremely low; the multiple bilayers provide a significant barrier to solute leakage. |
| Stability | Generally less stable, prone to aggregation and fusion, especially at high concentrations or during storage. | Generally more stable, both physically and against osmotic stress, due to the reinforcing nature of the multiple lamellae.[1] |
In-depth Analysis
Phase Transition Behavior
The main phase transition temperature (Tm) of this compound is approximately 75°C. This is the temperature at which the lipid transitions from a rigid, ordered gel phase to a more fluid, liquid-crystalline phase.
For multilamellar vesicles (MLVs) , differential scanning calorimetry (DSC) studies on long-chain saturated phosphatidylcholines typically show a sharp, highly cooperative phase transition. This is because the stacked bilayers in MLVs allow for strong van der Waals interactions between the acyl chains, leading to a concerted melting process.
In contrast, unilamellar vesicles (ULVs) , particularly small unilamellar vesicles (SUVs), exhibit a broader and less cooperative phase transition as observed for other phosphatidylcholines like DMPC and DPPC.[2] This is attributed to the high curvature of the bilayer and the smaller number of interacting lipid molecules, which disrupts the packing and reduces the cooperativity of the transition. For large unilamellar vesicles (LUVs), the transition is closer to that of MLVs but still typically broader.
Membrane Fluidity
Below its high Tm, this compound forms a highly ordered and rigid membrane in the gel state. This is due to the long, fully saturated 22-carbon acyl chains, which pack together tightly.
In ULVs , the membrane will be rigid, but the curvature of the vesicle can introduce packing defects, slightly increasing the motional freedom of the lipid headgroups compared to a planar bilayer.
In MLVs , the stacked, planar nature of the bilayers allows for optimal packing of the long acyl chains, resulting in a very rigid and ordered membrane structure. The intermolecular cooperativity within and between the bilayers contributes to this high degree of order.
Permeability
The permeability of lipid bilayers is highly dependent on their phase state and packing density. For long-chain saturated phospholipids like this compound, the membrane in the gel phase is considered to be almost impermeable to many solutes.
ULVs composed of this compound will exhibit very low permeability. However, any structural defects due to high curvature or the presence of edge-active molecules could provide pathways for leakage.
MLVs offer significantly lower permeability compared to ULVs.[3] The multiple bilayers act as a series of barriers, drastically reducing the rate of leakage of encapsulated materials. This makes MLVs a more suitable choice for applications requiring long-term retention of entrapped substances.
Stability
The stability of vesicle formulations is a critical parameter for their application, particularly in drug delivery.
ULVs , especially SUVs, have a high surface energy due to their curvature and are thermodynamically less stable than MLVs. They have a tendency to aggregate and fuse over time to reduce this surface energy.
MLVs are generally considered to be more physically stable than ULVs.[1] The multilamellar structure is more robust and less prone to fusion. They are also more resistant to osmotic stress.
Experimental Protocols
Preparation of Unilamellar Vesicles (ULVs)
-
Thin Film Hydration : A solution of this compound in chloroform is dried to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.
-
Hydration : The lipid film is hydrated with an aqueous buffer at a temperature significantly above the Tm of this compound (e.g., 80-85°C) with gentle agitation to form MLVs.
-
Sonication or Extrusion :
-
Sonication : The MLV suspension is sonicated using a probe or bath sonicator to produce small unilamellar vesicles (SUVs).
-
Extrusion : The MLV suspension is repeatedly passed through polycarbonate filters with a defined pore size (e.g., 100 nm) at a temperature above the Tm to produce large unilamellar vesicles (LUVs).[4]
-
Preparation of Multilamellar Vesicles (MLVs)
-
Thin Film Hydration : As described for ULV preparation.
-
Hydration : The lipid film is hydrated with an aqueous buffer at a temperature above the Tm of this compound (e.g., 80-85°C).
-
Vortexing : The suspension is vortexed vigorously to ensure complete hydration and formation of MLVs. No further size reduction steps are taken.
Characterization Methods
-
Phase Transition : Differential Scanning Calorimetry (DSC) is used to determine the Tm and the cooperativity of the phase transition.
-
Membrane Fluidity : Fluorescence anisotropy using probes like 1,6-diphenyl-1,3,5-hexatriene (DPH) can provide information on the rotational mobility of the probe within the bilayer, which is related to membrane fluidity.
-
Permeability : Leakage assays using fluorescent dyes like calcein or carboxyfluorescein can be employed. The rate of dye release from the vesicles is monitored over time.
-
Size and Lamellarity : Dynamic Light Scattering (DLS) is used to determine the size distribution and polydispersity of the vesicles. Cryo-Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the vesicle morphology and lamellarity.[4][5]
Conclusion
The choice between unilamellar and multilamellar vesicles for applications involving this compound depends on the specific requirements of the formulation.
-
Unilamellar vesicles may be preferred when a well-defined size and a single bilayer are necessary, for example, in studies of membrane protein reconstitution or when targeting specific cellular uptake pathways that are size-dependent. However, their lower stability and potentially higher leakage (relative to MLVs) must be considered.
-
Multilamellar vesicles are advantageous for applications requiring high encapsulation efficiency of lipophilic drugs within the bilayers and enhanced stability with minimal leakage. Their larger size and multilamellar structure make them suitable for sustained-release formulations.
Due to its long, saturated acyl chains, this compound forms highly rigid and ordered membranes with very low permeability in both ULV and MLV forms when below its high phase transition temperature. The primary differences lie in the cooperativity of the phase transition, with MLVs showing a sharper transition, and in the overall stability and permeability, where MLVs generally outperform ULVs. Researchers should carefully consider these factors when selecting the appropriate vesicle system for their specific application.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Leakage Kinetics from Multilamellar Vesicles for Membrane Permeability Determination: Application to Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. (Cryo)Transmission Electron Microscopy of Phospholipid Model Membranes Interacting with Amphiphilic and Polyphilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 22:0 PC
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1,2-didocosanoyl-sn-glycero-3-phosphocholine (22:0 PC). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure. The required equipment varies based on the physical form of this compound being handled.
Handling this compound Powder
When handling this compound in its solid, powdered form, the primary concerns are inhalation of fine particles and skin/eye contact.
Handling this compound in Chloroform
When this compound is dissolved in chloroform, the hazards associated with the solvent become the primary concern. Chloroform is a suspected carcinogen and can be absorbed through the skin.[1][2]
Quantitative Data on Glove Selection for Chloroform:
| Glove Material | Breakthrough Time (minutes) | Rating |
| Nitrile | < 2.5 | Not Recommended |
| Viton® | > 480 | Excellent |
| Polyvinyl Alcohol (PVA) | > 480 | Excellent |
Note: Breakthrough times can be affected by glove thickness, temperature, and the concentration of the chemical.
Operational Plan: Safe Handling Workflow
Following a standardized workflow is crucial for minimizing risks associated with handling this compound.
Preparation and Engineering Controls
-
Ventilation: All work with this compound, especially when in chloroform, must be conducted in a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Work Area: Designate a specific area for handling this compound and ensure it is clean and uncluttered.
Donning Personal Protective Equipment (PPE)
-
Follow the correct sequence for putting on PPE:
-
Lab Coat/Gown
-
Respirator (if handling powder)
-
Safety Goggles/Face Shield
-
Gloves (select appropriate type)
-
Handling and Experimental Procedures
-
Weighing (Powder): When weighing powdered this compound, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Dissolving in Chloroform: When preparing a solution, slowly add the this compound powder to the chloroform in a fume hood. Keep the container covered as much as possible to prevent vapor release.
-
Transferring Solutions: Use appropriate chemical-resistant pipettes or other transfer devices. Avoid pouring whenever possible to minimize splashing.
Decontamination
-
Work Surfaces: After completing work, decontaminate all surfaces with an appropriate solvent and then wipe down with a detergent solution.
-
Equipment: Clean all non-disposable equipment thoroughly after use.
Doffing Personal Protective Equipment (PPE)
-
Follow the correct sequence for removing PPE to avoid cross-contamination:
-
Gloves
-
Gown/Lab Coat
-
Face Shield/Goggles
-
Respirator
-
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Contaminated consumables such as gloves, wipes, and pipette tips should be collected in a designated, labeled hazardous waste container.
-
For powdered this compound waste, this container should be clearly marked as "Hazardous Waste: this compound (solid)".
-
-
Liquid Waste (Chloroform Solution):
-
Collect all liquid waste containing this compound and chloroform in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Hazardous Waste: this compound in Chloroform".
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., chloroform for the solution, or an appropriate organic solvent for the powder). The rinsate must be collected as hazardous waste.
-
-
Waste Pickup:
-
Contact your institution's EHS office to arrange for the pickup and disposal of all hazardous waste.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
